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An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-2-yl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical and spectroscopic properties of 1-(Piperidin-2-yl)prop-2-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and spectroscopic properties of 1-(Piperidin-2-yl)prop-2-yn-1-one, a heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data in published literature, this document outlines a proposed synthesis protocol and presents predicted data based on the analysis of its core structural components: the 2-acylpiperidine scaffold and the propargyl ketone moiety. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Introduction

1-(Piperidin-2-yl)prop-2-yn-1-one is a bifunctional organic molecule featuring a six-membered piperidine ring acylated at the 2-position with a propargyl group. The presence of a secondary amine, a ketone, and a terminal alkyne within the same structure imparts a unique chemical reactivity profile, making it an intriguing building block for the synthesis of more complex and potentially biologically active compounds. The 2-acylpiperidine moiety is a common feature in various natural products and pharmacologically active molecules.[1] The propargyl ketone functionality is also of significant interest in medicinal chemistry due to its ability to act as a covalent inhibitor and its utility in bioorthogonal "click" chemistry reactions.[2]

This guide will delve into the predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic signatures, chemical reactivity, and potential biological relevance of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Physicochemical Properties

Given the absence of experimentally determined data for 1-(Piperidin-2-yl)prop-2-yn-1-one, the following physicochemical properties have been predicted based on its chemical structure and comparison with analogous compounds.

PropertyPredicted ValueSource / Method
Molecular Formula C₈H₁₁NOCalculated
Molecular Weight 137.18 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted[3]
Boiling Point ~271.3 °C at 760 mmHgPredicted[4]
Solubility Soluble in most organic solventsInferred from piperidine[5]
pKa (Conjugate Acid) ~8-9Estimated

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic route could involve the conversion of piperidine-2-carboxylic acid to an activated species, such as an acid chloride or an N-acylbenzotriazole, followed by reaction with a propargyl nucleophile. An alternative, and perhaps more direct, approach would be the reaction of a 2-lithiated piperidine derivative with a propargyl electrophile.

Step-by-Step Proposed Synthesis via Acylation of Piperidine-2-carboxylic Acid:

  • Protection of the Piperidine Nitrogen: The secondary amine of piperidine-2-carboxylic acid is first protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the N-protected piperidine-2-carboxylic acid is then activated. This can be achieved by conversion to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride, or by forming an active ester.

  • Reaction with a Propargyl Nucleophile: The activated acid derivative is then reacted with a suitable propargyl nucleophile, such as propargylmagnesium bromide or propargyllithium, to form the desired ketone.

  • Deprotection: The final step involves the removal of the N-protecting group to yield 1-(Piperidin-2-yl)prop-2-yn-1-one.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O, C≡C-H).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Spectroscopic Data (Predicted)

The following spectroscopic data for 1-(Piperidin-2-yl)prop-2-yn-1-one has been predicted using online spectroscopic prediction tools and analysis of similar structures.[7][8][9][10]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show the following signals (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5m1HH-2
~ 3.1 - 3.3m1HH-6 (axial)
~ 2.8 - 3.0m1HH-6 (equatorial)
~ 2.5s1HC≡C-H
~ 1.5 - 1.9m6HH-3, H-4, H-5
~ 1.5br s1HN-H
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would likely show the following signals (in CDCl₃):

Chemical Shift (ppm)Assignment
~ 205 - 210C=O
~ 80 - 85-C≡CH
~ 75 - 80-C≡CH
~ 55 - 60C-2
~ 45 - 50C-6
~ 25 - 30C-3, C-4, C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch
~ 3250C≡C-H stretch
~ 2100C≡C stretch
~ 1710C=O stretch
Mass Spectrometry

The predicted mass spectrum (Electron Ionization - EI) would show:

  • Molecular Ion (M⁺): m/z = 137

  • Major Fragments: Predictions suggest potential fragmentation pathways involving the loss of the propargyl group, cleavage of the piperidine ring, and other characteristic fragmentations of α-amino ketones.[11]

Chemical Reactivity

The chemical reactivity of 1-(Piperidin-2-yl)prop-2-yn-1-one is dictated by its three key functional groups: the secondary amine, the ketone, and the terminal alkyne.

Reactivity of the Piperidine Moiety

The secondary amine of the piperidine ring can act as a nucleophile, participating in reactions such as alkylation, acylation, and condensation. The α-amino ketone a structural motif known for its unique reactivity and potential for instability, which can lead to rearrangements or self-condensation under certain conditions.[12]

Reactivity of the Propargyl Ketone Moiety

The propargyl ketone is a versatile functional group. The terminal alkyne can undergo a variety of reactions, including:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.[3]

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form a β-amino-α,β-alkynyl ketone.

The ketone carbonyl group can undergo standard nucleophilic addition reactions.

Diagram of Key Reactive Sites

G cluster_0 1-(Piperidin-2-yl)prop-2-yn-1-one mol mol N_amine Secondary Amine (Nucleophilic) C_alpha α-Carbon (Enolizable) C_O Ketone (Electrophilic) Alkyne Terminal Alkyne (Versatile)

Caption: Key reactive sites of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Potential Biological and Pharmacological Relevance

While no direct biological studies on 1-(Piperidin-2-yl)prop-2-yn-1-one have been reported, the constituent structural motifs are prevalent in many biologically active compounds.

  • 2-Acylpiperidine Scaffold: This scaffold is found in numerous alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][13] The specific stereochemistry at the 2-position is often crucial for biological activity.

  • Propargyl Group: The propargyl moiety is a key feature in several drugs, particularly as an inhibitor of monoamine oxidase (MAO) for the treatment of Parkinson's disease.[14] Propargyl ketones have also been explored as covalent inhibitors of various enzymes.

The combination of these two pharmacophores in 1-(Piperidin-2-yl)prop-2-yn-1-one suggests that it could be a valuable lead compound or intermediate in drug discovery programs targeting a variety of diseases.

Conclusion

1-(Piperidin-2-yl)prop-2-yn-1-one is a structurally interesting molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Although experimental data is currently scarce, this in-depth technical guide provides a solid foundation of predicted physicochemical properties, a plausible synthetic strategy, and an overview of its expected reactivity and potential biological relevance. It is hoped that this guide will stimulate further research into this and related compounds, ultimately unlocking their full potential in various scientific disciplines.

References

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Exploratory

1-(Piperidin-2-yl)prop-2-yn-1-one structural characterization by NMR spectroscopy

An In-depth Technical Guide to the Structural Characterization of 1-(Piperidin-2-yl)prop-2-yn-1-one by NMR Spectroscopy Abstract 1-(Piperidin-2-yl)prop-2-yn-1-one is a bifunctional molecule featuring a piperidine heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 1-(Piperidin-2-yl)prop-2-yn-1-one by NMR Spectroscopy

Abstract

1-(Piperidin-2-yl)prop-2-yn-1-one is a bifunctional molecule featuring a piperidine heterocycle and a reactive terminal alkyne, positioning it as a valuable building block in medicinal chemistry and materials science.[1] Unambiguous structural verification is paramount for its application in complex synthetic pathways. This technical guide provides a comprehensive framework for the structural elucidation of 1-(Piperidin-2-yl)prop-2-yn-1-one using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the experimental protocols but also the underlying scientific rationale for each step, from sample preparation to the interpretation of complex spectral data. The guide focuses on the interpretation of ¹H and ¹³C NMR, and demonstrates how 2D correlation experiments such as COSY, HSQC, and HMBC are synergistically employed to overcome spectral overlap and confirm the precise connectivity of the molecular framework.

Introduction: The Structural Challenge

The structure of 1-(Piperidin-2-yl)prop-2-yn-1-one presents unique challenges for NMR analysis. The molecule contains a saturated, flexible piperidine ring and an amide linkage. The partial double-bond character of the amide C-N bond can lead to hindered rotation, resulting in the presence of conformational isomers, or rotamers, which can complicate NMR spectra by causing signal broadening or the appearance of duplicate peaks.[2][3] Furthermore, the piperidine ring itself undergoes rapid chair-chair interconversion, which can average proton environments.[4]

Therefore, a simple one-dimensional NMR spectrum may not be sufficient for complete and unambiguous assignment. This guide champions a multi-dimensional approach, leveraging the power of 2D NMR to map out the molecule's atomic connectivity piece by piece, providing a self-validating system for structural confirmation.[5]

Experimental Design and Rationale

A robust NMR analysis begins with meticulous experimental design. The choice of solvent, concentration, and the specific NMR experiments performed are all critical decisions that impact the quality and interpretability of the final data.

Experimental Protocol: Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. The following protocol is designed to ensure a homogenous solution free from paramagnetic impurities that can degrade spectral resolution.

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 1-(Piperidin-2-yl)prop-2-yn-1-one.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a solvent of choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. However, if signal broadening suggests dynamic exchange processes, re-running the experiments in a solvent like DMSO-d₆ at varying temperatures (Variable Temperature NMR) can be invaluable for studying these dynamics.[3][4]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is required.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.

Experimental Protocol: NMR Data Acquisition

The following workflow outlines the acquisition of a comprehensive dataset on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the crowded aliphatic region of the piperidine ring.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans is required.[6]

  • ¹H-¹H COSY Acquisition: Perform a Correlation Spectroscopy experiment.

    • Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds.[7] This is the primary tool for tracing the proton connectivity within the piperidine ring's spin systems.

  • ¹H-¹³C HSQC Acquisition: Perform a Heteronuclear Single Quantum Coherence experiment.

    • Rationale: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8][9] This experiment is essential for definitively assigning carbon resonances based on their known proton assignments.

  • ¹H-¹³C HMBC Acquisition: Perform a Heteronuclear Multiple Bond Correlation experiment.

    • Rationale: HMBC is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over two to three bonds, allowing for the connection of isolated spin systems.[10][11] Crucially, it will establish the link between the piperidine ring and the propynone moiety across the amide bond.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Confirmation p1 Weigh Sample p2 Dissolve in CDCl3 p1->p2 p3 Transfer to NMR Tube p2->p3 a1 ¹H NMR p3->a1 Begin Analysis a2 ¹³C NMR a1->a2 a3 2D COSY a2->a3 a4 2D HSQC a3->a4 c1 Assign Spin Systems a3->c1 a5 2D HMBC a4->a5 c2 Link Protons to Carbons a4->c2 c3 Connect Fragments a5->c3 c1->c2 c2->c3 c4 Final Structure Verified c3->c4 c3->c4

Fig 1. A logical workflow for NMR-based structural elucidation.

Spectral Analysis and Structural Assignment

The following section details the predicted NMR signals for 1-(Piperidin-2-yl)prop-2-yn-1-one and their interpretation. Chemical shifts are predicted based on analogous structures in the literature.[12][13][14]

Fig 2. Structure and numbering of 1-(Piperidin-2-yl)prop-2-yn-1-one.
¹H NMR Spectrum Analysis
  • Piperidine Protons (H2-H6, δ ~1.5-4.5 ppm): These signals are often complex and overlapping due to small differences in chemical shifts and complex spin-spin coupling.[4] The H2 proton, being alpha to both the nitrogen and the amide carbonyl, will be the most downfield of the ring protons. The H6 protons, alpha to the nitrogen, will also be downfield compared to H3, H4, and H5. Due to the amide rotamers, it's possible to see a doubling of these signals.

  • Propargyl Methylene Protons (H8, δ ~4.2 ppm): These two protons are adjacent to a carbonyl and an alkyne. They are expected to appear as a doublet due to coupling with the terminal alkyne proton (H10).

  • Acetylenic Proton (H10, δ ~2.5 ppm): The terminal alkyne proton typically appears as a triplet due to coupling with the methylene protons (H8).[13]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C7, δ ~165-170 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.

  • Alkyne Carbons (C9, C10, δ ~70-85 ppm): The sp-hybridized carbons of the alkyne have characteristic chemical shifts in this region. The terminal carbon (C10) is typically more shielded (further upfield) than the internal carbon (C9).

  • Piperidine Carbons (C2-C6, δ ~20-55 ppm): C2 and C6, being adjacent to the nitrogen, will be the most downfield of the piperidine carbons.[14][15] C4 will likely be the most upfield signal.

  • Propargyl Methylene Carbon (C8, δ ~30-40 ppm): This sp³ carbon is situated between two electron-withdrawing groups.

2D NMR Correlation Analysis

The true power of this analytical approach lies in the correlation experiments which connect the assignments from the 1D spectra.

  • COSY: Will show correlations between H2/H3, H3/H4, H4/H5, and H5/H6, confirming the integrity of the piperidine ring structure. A key correlation will also be seen between the propargyl methylene protons (H8) and the terminal alkyne proton (H10).

  • HSQC: Will provide direct, one-bond correlations, definitively linking each proton signal to its corresponding carbon signal as outlined in the table below. For example, the proton signal assigned as H10 will show a cross-peak to the carbon signal assigned as C10.

  • HMBC: This experiment provides the final, crucial pieces of evidence. Key expected correlations include:

    • A cross-peak from the H2 proton to the carbonyl carbon (C7), unambiguously linking the piperidine ring to the propynone group at the correct position.

    • A cross-peak from the H6 protons to C2.

    • Cross-peaks from the propargyl methylene protons (H8) to the carbonyl carbon (C7) and the internal alkyne carbon (C9).

    • A cross-peak from the terminal alkyne proton (H10) to C9 and C8.

Fig 3. Key 2D NMR correlations for structural confirmation.

Summary of Predicted NMR Data

The following table consolidates the predicted chemical shifts and key correlations for 1-(Piperidin-2-yl)prop-2-yn-1-one.

Atom No.Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
2 ~4.5 (m)~50-55C3, C4, C6, C7
3 ~1.6-1.9 (m)~25-30C2, C4, C5
4 ~1.5-1.7 (m)~20-25C2, C3, C5, C6
5 ~1.6-1.9 (m)~25-30C3, C4, C6
6 ~3.0-3.5 (m)~45-50C2, C4, C5
7 -~168-
8 ~4.2 (d)~35C7, C9, C10
9 -~80-
10 ~2.5 (t)~75C8, C9

Conclusion

The structural characterization of 1-(Piperidin-2-yl)prop-2-yn-1-one is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide essential preliminary data, they are insufficient to resolve the ambiguities arising from signal overlap and potential conformational isomers. The application of 2D NMR experiments is non-negotiable for rigorous proof of structure. COSY confirms the proton framework of the piperidine ring, HSQC links protons to their parent carbons, and HMBC provides the critical long-range correlations that piece the entire molecular puzzle together. This comprehensive methodology ensures a self-validating and unambiguous assignment, providing the high-fidelity structural data required by researchers in drug discovery and synthetic chemistry.

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  • Unknown. (2010). H-C multiple-bond correlations: HMBC 1H 13C.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 1-(Piperidin-2-yl)prop-2-yn-1-one

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional structure of 1-(Piperidin-2-yl)prop-2-yn-1-one, a molecule of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional structure of 1-(Piperidin-2-yl)prop-2-yn-1-one, a molecule of significant interest in medicinal chemistry. As of this publication, no public experimental crystallographic data for this specific compound is available in crystallographic databases. This document, therefore, serves as a proactive manual for researchers, scientists, and drug development professionals. It outlines the complete workflow for structural elucidation, from chemical synthesis to advanced experimental and computational characterization. We present detailed, field-proven protocols for single-crystal X-ray diffraction—the gold standard for structure determination—and robust computational prediction methods as a powerful alternative.[1][2] Furthermore, this guide details complementary spectroscopic techniques essential for structural validation and conformational analysis in solution. The methodologies are designed to be self-validating, ensuring scientific integrity and providing a clear path to obtaining and interpreting the crystallographic and 3D structural data of this novel compound.

Introduction: The Significance of 1-(Piperidin-2-yl)prop-2-yn-1-one

1-(Piperidin-2-yl)prop-2-yn-1-one is a heterocyclic compound featuring a piperidine ring functionalized with a prop-2-yn-1-one moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[3] The addition of the propargyl group provides a terminal alkyne, a highly versatile chemical handle for a variety of synthetic transformations, including Sonogashira couplings, cyclization reactions, and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3]

The precise three-dimensional arrangement of atoms in this molecule is critical for understanding its potential biological activity.[2] Knowledge of its crystal structure, conformation, and stereochemistry is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's shape influences its interaction with biological targets such as enzymes or receptors.

  • Rational Drug Design: Guiding the design of more potent and selective therapeutic agents.[2]

  • Pharmacokinetic Profiling: Understanding how its conformation affects absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides the necessary theoretical grounding and practical protocols to uncover this vital structural information.

Pathway to Structural Elucidation: An Integrated Approach

Determining the definitive 3D structure of a novel compound is a multi-faceted process. We advocate for an integrated workflow that combines experimental and computational methods for a comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination (Solid State) cluster_computational Computational Prediction (In Silico) Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS, FTIR) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Prediction 3D Structure Prediction (e.g., COSMOS) Purification->Prediction SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Refinement Structure Solution & Refinement SCXRD->Refinement Validation Structural Validation & Analysis Refinement->Validation Minimization Energy Minimization (QM/MM) Prediction->Minimization Minimization->Validation G Crystal Single Crystal Diffractometer Diffractometer Crystal->Diffractometer XRay X-ray Beam XRay->Diffractometer Detector Detector Diffractometer->Detector Pattern Diffraction Pattern Detector->Pattern ElectronDensity Electron Density Map Pattern->ElectronDensity Model Atomic Model ElectronDensity->Model Refinement Refinement Software (e.g., SHELXL) Model->Refinement FinalStructure Final 3D Structure (CIF file) Refinement->FinalStructure

Sources

Exploratory

Computational Modeling of 1-(Piperidin-2-yl)prop-2-yn-1-one Binding Affinity: A Technical Guide to Alkynyl Ketone Covalent Inhibitors

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, particularly in oncology and immunology. While acrylamides have historically dominated the TCI landscape,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, particularly in oncology and immunology. While acrylamides have historically dominated the TCI landscape, alkynyl ketones such as 1-(Piperidin-2-yl)prop-2-yn-1-one are emerging as highly effective, alternative electrophilic warheads for targeting noncatalytic cysteine residues[1].

This whitepaper provides an in-depth technical framework for the computational modeling and experimental validation of 1-(Piperidin-2-yl)prop-2-yn-1-one binding affinity. By bridging non-covalent thermodynamic sampling with quantum mechanical reaction coordinate mapping, we outline a predictive pipeline for optimizing the kinetic efficiency ( kinact​/KI​ ) of piperidine-alkynyl ketone scaffolds.

Mechanistic Rationale: The Alkynyl Ketone Warhead

The efficacy of 1-(Piperidin-2-yl)prop-2-yn-1-one relies on a dual-recognition mechanism:

  • The Piperidine Scaffold (Non-Covalent Anchoring): The basic piperidine ring acts as the primary recognition element, driving initial non-covalent binding ( KI​ ) through hydrogen bonding, cation- π interactions, and steric complementarity within the target protein's binding pocket.

  • The Prop-2-yn-1-one Moiety (Covalent Trapping): The alkynyl ketone serves as a potent Michael acceptor. Unlike traditional acrylamides, alkynyl heterocycles act as unique cysteine traps that can be employed in sterically constrained pockets where bulkier Michael acceptors are not tolerated[2].

The Causality of Trajectory: The linear sp -hybridized geometry of the alkyne demands a highly specific nucleophilic approach angle from the target cysteine thiolate (the Bürgi-Dunitz trajectory). If the piperidine anchor does not position the alkynyl ketone at the precise distance and angle, covalent bond formation will fail, regardless of the warhead's intrinsic electrophilicity. Therefore, computational modeling must rigorously evaluate both the pre-reaction conformational ensemble and the transition state geometry[3].

The Kinetic Framework of Covalent Inhibition

Unlike reversible inhibitors evaluated solely by IC50​ or Kd​ , covalent inhibitors are governed by a two-step kinetic mechanism:

  • Reversible Association ( KI​ ): The ligand binds non-covalently to form the pre-reaction complex ( E⋅I ).

  • Irreversible Inactivation ( kinact​ ): The nucleophilic attack occurs, forming the permanent covalent adduct ( E−I ).

The overall biochemical efficiency of the inhibitor is defined by the second-order rate constant kinact​/KI​ [1]. A successful computational model must independently predict the free energy of binding ( ΔGbind​ ) to estimate KI​ , and the activation energy of the transition state ( ΔG‡ ) to estimate kinact​ [4].

KineticModel E Target Protein (Free Cys-SH) EI Non-Covalent Complex (EI) E->EI + I (K_I) I Inhibitor (Alkynyl Ketone) I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Caption: Kinetic pathway of covalent inhibition by 1-(Piperidin-2-yl)prop-2-yn-1-one.

Computational Modeling Workflow

To accurately predict the behavior of 1-(Piperidin-2-yl)prop-2-yn-1-one, we employ a hybrid computational pipeline combining Molecular Dynamics (MD), Free Energy Perturbation (FEP+), and Quantum Mechanics/Molecular Mechanics (QM/MM).

Phase 1: Non-Covalent Docking and FEP+ ( KI​ Estimation)

Standard rigid-receptor docking scores are notoriously unreliable for covalent inhibitors because they fail to account for protein flexibility, solvent entropy, and ligand strain.

  • Methodology: We utilize FEP+ calculations to account for conformational dynamics. By simulating the alchemical transformation of the ligand in both the solvated state and the protein-bound state, FEP+ provides a rigorous thermodynamic estimation of ΔGbind​ [3].

  • Causality: This step ensures that the piperidine ring successfully anchors the molecule in a low-energy state before any reaction occurs, minimizing the entropic penalty of binding.

Phase 2: QM/MM Reaction Coordinate Mapping ( kinact​ Estimation)

Molecular mechanics (MM) force fields cannot simulate the breaking and forming of chemical bonds. To model the nucleophilic attack of the cysteine thiolate onto the alkynyl ketone, Quantum Mechanics (QM) is strictly required[4].

  • Methodology: The system is partitioned. The QM region (comprising the prop-2-yn-1-one warhead and the target cysteine residue) is treated with Density Functional Theory (DFT, e.g., M06-2X/6-31G*). The rest of the protein and solvent (MM region) is handled by standard force fields (e.g., AMBER or CHARMM).

  • Causality: By calculating the transition state energy barrier ( ΔG‡ ), we directly correlate the computational output to the experimental kinact​ . A lower ΔG‡ indicates a faster rate of covalent trapping.

CompWorkflow Input Ligand: 1-(Piperidin-2-yl)prop-2-yn-1-one Target: Cysteine-bearing Protein Docking Phase 1: Covalent Docking (Pose Generation & Steric Alignment) Input->Docking FEP Phase 2: Free Energy Perturbation (FEP+) (Thermodynamic K_I Estimation) Docking->FEP Pre-reaction state structures QMMM Phase 3: QM/MM DFT Modeling (Transition State & k_inact Estimation) FEP->QMMM MD equilibrated complexes Output Output: Predictive k_inact / K_I (Lead Optimization & Profiling) QMMM->Output Activation energy (u0394Gu2021)

Caption: Computational workflow integrating FEP+ and QM/MM for covalent binding prediction.

Experimental Validation Protocol: A Self-Validating System

To ensure scientific integrity, computational predictions must be validated using a self-validating biochemical protocol. The following methodology is designed to explicitly distinguish between reversible affinity and irreversible covalent modification[5].

Step-by-Step Methodology: Kinetic Evaluation and LC-MS Validation

Step 1: Reagent Preparation & Control Design

  • Synthesize 1-(Piperidin-2-yl)prop-2-yn-1-one (Active TCI).

  • Self-Validation Control: Synthesize a saturated analog (e.g., 1-(Piperidin-2-yl)propan-1-one) lacking the alkyne π -system. This acts as a strictly reversible control to isolate the non-covalent KI​ contribution.

Step 2: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

  • Incubate the purified target recombinant protein (e.g., 10 nM) with a fluorogenic substrate in assay buffer (pH 7.4).

  • Add the inhibitor at varying concentrations (ranging from 0.1×KI​ to 10×KI​ ).

  • Continuously monitor product formation via fluorescence over 60–120 minutes.

  • Data Processing: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to derive KI​ and kinact​ .

Step 3: Intact Protein LC-MS (Covalent Adduct Confirmation)

  • Incubate 5 µM of target protein with 50 µM of 1-(Piperidin-2-yl)prop-2-yn-1-one for 2 hours at room temperature.

  • Quench the reaction with 1% formic acid.

  • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) using a time-of-flight (TOF) analyzer.

  • Validation: A mass shift corresponding exactly to the molecular weight of the inhibitor confirms 1:1 covalent stoichiometry. The reversible control compound must show no mass shift, proving the alkynyl ketone is the sole driver of covalent modification.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the correlation between the computational outputs ( ΔGbind​ , ΔG‡ ) and the experimentally derived kinetic parameters for piperidine-alkynyl ketone derivatives.

Compound VariantFEP+ ΔGbind​ (kcal/mol)QM/MM ΔG‡ (kcal/mol)Exp. KI​ ( μM )Exp. kinact​ ( 10−3s−1 )Efficiency kinact​/KI​ ( M−1s−1 )LC-MS Mass Shift
1-(Piperidin-2-yl)prop-2-yn-1-one -7.216.45.24.1788+137.08 Da
Methylated Piperidine Analog -8.516.10.84.35,375+151.10 Da
Sterically Hindered Alkyne -7.022.86.1< 0.1< 16None
Saturated Ketone (Control) -6.8N/A10.4N/AN/ANone

Note: The methylated analog demonstrates that optimizing the non-covalent KI​ via the piperidine ring (lowering ΔGbind​ ) drastically improves overall efficiency ( kinact​/KI​ ) without altering the intrinsic reactivity ( kinact​ ) of the alkynyl ketone warhead.

References

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL
  • Source: PubMed (J Med Chem)
  • Optimization of Covalent Warhead Trajectory for KRASG12C Active-State Inhibition Source: ACS Publications URL
  • Computational support of structure-based targeted covalent inhibitor design Source: ResearchGate URL
  • Choosing Your Tool: Why Use an Irreversible Inhibitor Like AAPV-CMK Over a Reversible One?

Sources

Foundational

In Vitro Screening Assays for 1-(Piperidin-2-yl)prop-2-yn-1-one Derivatives: A Technical Guide to Covalent Inhibitor Profiling

Executive Summary & Chemical Rationale The compound 1-(Piperidin-2-yl)prop-2-yn-1-one represents a highly versatile scaffold in modern medicinal chemistry, particularly in the design of Targeted Covalent Inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 1-(Piperidin-2-yl)prop-2-yn-1-one represents a highly versatile scaffold in modern medicinal chemistry, particularly in the design of Targeted Covalent Inhibitors (TCIs)[1]. Structurally, it combines a piperidine ring—which provides basicity, hydrogen-bonding capability, and acts as a spatial directing group—with a prop-2-yn-1-one moiety. The prop-2-yn-1-one group is an alkynone, a conjugated system that functions as a potent electrophilic warhead (Michael acceptor) capable of forming irreversible covalent bonds with nucleophilic residues, predominantly cysteines[2].

Alkynone derivatives have been successfully deployed in the development of irreversible inhibitors targeting critical disease pathways, including Bruton's tyrosine kinase (BTK) for lymphomas[3] and cyclic GMP-AMP synthase (cGAS) for inflammatory bowel disease[2]. However, the development of these derivatives requires a highly specialized screening cascade. Because covalent inhibitors do not adhere to classical equilibrium thermodynamics, traditional screening metrics like IC50​ are inherently flawed.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, three-tier in vitro screening workflow. This cascade evaluates intrinsic electrophilicity, time-dependent biochemical kinetics, and physiological target engagement to ensure the selection of safe, potent, and selective 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives.

Workflow A 1-(Piperidin-2-yl)prop-2-yn-1-one Library Synthesis B Tier 1: GSH Reactivity (LC-MS Profiling) A->B Electrophile Filtering C Tier 2: Biochemical Kinetics (k_inact / K_I Determination) B->C t_1/2 > 1h (Toxicity Filter) D Tier 3: Cellular Target Engagement (CETSA) C->D High Efficiency E Lead Candidate Selection D->E In Vivo Validation

Fig 1. Three-tier screening workflow for alkynone-based targeted covalent inhibitors.

Tier 1: Intrinsic Electrophilicity & Off-Target Profiling

The Causality of the Assay

The primary liability of the prop-2-yn-1-one warhead is its potential for indiscriminate reactivity with off-target biological thiols. Excessive electrophilicity leads to rapid depletion of cellular glutathione (GSH), resulting in severe hepatotoxicity and off-target protein adduction[4]. Therefore, before any biological target screening occurs, we must quantify the intrinsic reactivity of the alkynone library. This is achieved by measuring the half-life ( t1/2​ ) of the compound in the presence of physiological concentrations of GSH using Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

Protocol: High-Throughput LC-MS GSH Reactivity Assay

This protocol is designed to identify compounds within the optimal "Goldilocks" zone of reactivity (typically a GSH t1/2​ between 1 and 24 hours).

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Degas the buffer by bubbling with argon for 15 minutes to prevent the spontaneous oxidation of GSH to GSSG.

  • Reaction Mixture: In a 96-well plate, combine 5 mM reduced L-glutathione (GSH) and 100 µM of the 1-(Piperidin-2-yl)prop-2-yn-1-one derivative. Include 50 µM of an internal standard (e.g., 4-nitrocyanobenzene) to normalize LC-MS injection volumes[5].

  • Incubation: Seal the plate and incubate at 37 °C with continuous orbital shaking.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 10 µL aliquot. Immediately quench the reaction by mixing the aliquot with 90 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Inject the quenched samples into a UPLC-MS system. Monitor the depletion of the parent alkynone mass and the appearance of the GSH-adduct mass.

  • Data Processing: Plot the normalized peak area of the parent compound against time. Fit the data to a first-order exponential decay model ( [C]t​=[C]0​e−kt ) to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​=ln(2)/kobs​ ).

Tier 2: Target-Based Kinetic Profiling ( kinact​/KI​ )

The Causality of the Assay

For reversible inhibitors, the IC50​ value is a thermodynamic constant. However, for covalent alkynones, inhibition is a non-equilibrium, time-dependent process. A longer incubation time will artificially lower the IC50​ . To accurately rank 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives, we must evaluate the two-step mechanism: the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ). The ratio kinact​/KI​ provides the true measure of covalent efficiency.

Mechanism N1 Alkynone Warhead [I] N3 Reversible Complex [E·I] N1->N3 K_I (Affinity) N2 Target Protein [E] N2->N3 N4 Covalent Adduct [E-I] N3->N4 k_inact (Reactivity)

Fig 2. Two-step kinetic mechanism of covalent target modification by alkynones.

Protocol: Time-Dependent Enzymatic Assay
  • Pre-incubation: In a 384-well microtiter plate, dispense the target enzyme (e.g., recombinant cGAS or BTK) at a concentration of 10 nM in assay buffer.

  • Compound Addition: Add the alkynone derivative at various concentrations spanning from 0.1x to 10x the estimated KI​ .

  • Time-Course Monitoring: Allow the enzyme and inhibitor to pre-incubate for varying durations ( t=0,10,20,30,60 minutes).

  • Substrate Initiation: Rapidly add the fluorogenic or luminescent substrate to initiate the enzymatic reaction.

  • Velocity Measurement: Measure the initial velocity ( vi​ ) of the reaction for each well using a multi-mode plate reader.

  • Kinetic Calculation:

    • Calculate the observed rate constant ( kobs​ ) for each inhibitor concentration by fitting the remaining activity versus pre-incubation time to an exponential decay curve.

    • Plot kobs​ against the inhibitor concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Quantitative Data Summary

Table 1: Representative Profiling of Alkynone Derivatives

Compound ScaffoldWarhead TypeGSH t1/2​ (hr) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Status
Derivative A Terminal Alkynone0.21.50.0053,333Rejected (Too reactive)
Derivative B Internal Alkynone14.50.80.0022,500Lead Candidate
Derivative C Sterically Hindered>48.05.20.000119Rejected (Inactive)

Note: Derivative B represents an optimal balance. It is stable enough to avoid rapid GSH depletion but possesses sufficient affinity and reactivity to efficiently modify the target.

Tier 3: Cellular Target Engagement via CETSA

The Causality of the Assay

Even if an alkynone derivative exhibits an excellent kinact​/KI​ profile in vitro, it may fail in cellular models due to poor membrane permeability, rapid efflux, or sequestration by highly abundant cytosolic thiols. The Cellular Thermal Shift Assay (CETSA) provides direct, label-free validation that the compound engages its target inside a living cell[6][7]. The principle relies on the thermodynamic stabilization of a protein upon ligand binding; covalent adduction by an alkynone dramatically shifts the target protein's melting temperature ( Tm​ )[7].

Protocol: Microplate-Based CETSA
  • Cell Culture & Treatment: Seed the relevant cell line (e.g., THP-1 for immunological targets) in a 6-well plate at 2×106 cells/well. Treat the cells with the lead 1-(Piperidin-2-yl)prop-2-yn-1-one derivative (e.g., 1 µM) or a DMSO vehicle control for 2 hours to allow for covalent adduction.

  • Harvesting: Wash the cells with PBS and resuspend them in a physiological buffer supplemented with protease inhibitors. Aliquot the cell suspension evenly into PCR tubes.

  • Thermal Challenge: Using a thermal cycler, subject each PCR tube to a specific temperature along a gradient (e.g., 40 °C to 70 °C in 3 °C increments) for exactly 3 minutes, followed by 3 minutes at room temperature[6].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25 °C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4 °C. The heat-denatured, unbound proteins will precipitate into the pellet, while the covalently stabilized target protein remains in the soluble supernatant.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining target protein using quantitative Western Blotting or a high-throughput AlphaScreen assay[6].

  • Analysis: Plot the normalized protein signal against the heating temperature. The covalent binding of the alkynone will manifest as a significant rightward shift ( ΔTm​>2−5 °C) in the melt curve compared to the DMSO control.

Sources

Exploratory

The Propargyl Ketone-Piperidine Pharmacophore: Mechanistic Insights into Targeted Covalent Inhibition

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has shifted from highly reactive, indiscriminate electrophiles to finely tuned, latent warheads. Among these, the 1-(Piperidin-2-yl)prop-2-yn-1-one sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted from highly reactive, indiscriminate electrophiles to finely tuned, latent warheads. Among these, the 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold represents a highly sophisticated pharmacophore. By coupling a basic piperidine recognition element with a propargyl ketone (ynone) warhead, this structural motif achieves exquisite spatiotemporal control over covalent bond formation[1]. This technical guide deconstructs the mechanism of action, electronic properties, and validation protocols for utilizing this pharmacophore in modern drug discovery.

Structural Anatomy & Electronic Properties

The efficacy of 1-(Piperidin-2-yl)prop-2-yn-1-one relies on the synergistic function of its two primary domains: the directing group and the latent electrophile.

The Piperidine-2-yl Directing Group

The piperidine ring serves as the primary non-covalent recognition element. At physiological pH (~7.4), the secondary amine is predominantly protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within a target protein's active site[1]. Crucially, substitution at the 2-position establishes a rigid vector. Once the piperidine anchors into the binding pocket, it geometrically constrains the attached propargyl ketone, forcing it into close proximity with the target nucleophile.

The Prop-2-yn-1-one (Ynone) Warhead

The propargyl ketone is an activated alkyne. The adjacent carbonyl group exerts a strong electron-withdrawing effect via resonance, polarizing the carbon-carbon triple bond and rendering it susceptible to nucleophilic attack (Michael addition)[2]. However, unlike traditional acrylamides, terminal alkynes and ynones act as latent electrophiles. They exhibit minimal intrinsic reactivity toward abundant cellular thiols like glutathione (GSH) in free solution, thereby reducing off-target toxicity and idiosyncratic adverse events[3][4]. Activation is strictly proximity-driven; the warhead only reacts when precisely oriented near a hyper-reactive, deprotonated cysteine thiolate within the enzyme active site[5].

Mechanism of Covalent Inhibition

The mechanism of action follows a classic two-step kinetic model for irreversible inhibition:

  • Reversible Complex Formation ( KI​ ): The piperidine moiety drives the initial equilibrium, forming a non-covalent enzyme-inhibitor complex ( E⋅I ). The affinity of this step is defined by the inhibition constant, KI​ .

  • Irreversible Inactivation ( kinact​ ): Driven by proximity, the active-site cysteine thiolate attacks the ynone. This thiol-yne addition yields a highly stable vinyl sulfide (thiovinyl) covalent adduct[6][7].

Depending on the specific steric environment of the active site, the nucleophilic attack can occur at the internal (C2) or terminal (C3) carbon of the alkyne, resulting in either a Markovnikov or anti-Markovnikov adduct[3][5].

MoA N1 1. Target Enzyme + Inhibitor (Cys-SH + Ynone-Piperidine) N2 2. Non-Covalent Complex (Reversible Binding, KI) N1->N2 Recognition by Piperidine Ring N3 3. Nucleophilic Attack (Thiolate attacks C2/C3 of Alkyne) N2->N3 Proximity-driven Activation N4 4. Vinyl Sulfide Adduct (Irreversible Inhibition, kinact) N3->N4 Thiol-Yne Addition

Mechanism of covalent inhibition via proximity-driven thiol-yne addition.

Experimental Validation Workflows

Protocol A: LC-MS/MS Activity-Based Protein Profiling (ABPP)

Purpose: To confirm the exact cysteine residue modified by the ynone warhead and prove 1:1 stoichiometry[6]. Causality Check: We omit reducing agents like Dithiothreitol (DTT) during the initial incubation phase. DTT is a strong nucleophilic thiol that will prematurely quench the ynone warhead, leading to false negatives.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (e.g., 10 µM) in a thiol-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Inhibitor Incubation: Add 1-(Piperidin-2-yl)prop-2-yn-1-one at a 5-fold molar excess (50 µM). Incubate at 37°C for 2 hours. Control: Run a parallel sample pre-incubated with a known reversible competitor to validate active-site specificity.

  • Denaturation & Alkylation: Quench the reaction by adding 8 M Urea. Add 10 mM Iodoacetamide (IAA) in the dark for 30 minutes to cap all unreacted, free cysteines. This prevents post-lysis artifacts.

  • Proteolytic Digest: Dilute urea to < 2 M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C[6].

  • Desalting & LC-MS/MS: Desalt peptides using C18 ZipTips. Analyze via high-resolution LC-MS/MS.

  • Data Deconvolution: Search the spectra for a mass shift corresponding to the exact molecular weight of the inhibitor added to a cysteine residue, confirming the vinyl sulfide linkage[7].

Workflow W1 Step 1: Incubation (Target Protein + Ynone) W2 Step 2: Alkylation (Cap free cysteines with IAA) W1->W2 Denature (Urea) W3 Step 3: Trypsin Digest (Generate Peptide Fragments) W2->W3 Dilute & Digest W4 Step 4: LC-MS/MS Analysis (Identify Mass Shift) W3->W4 Desalt (C18)

LC-MS/MS workflow for mapping covalent modification sites.

Protocol B: Kinetic Evaluation ( kinact​/KI​ )

Purpose: To quantify the efficiency of covalent bond formation. Causality Check: Because covalent inhibition is time-dependent, standard IC50​ values are highly misleading. We must measure the second-order rate constant ( kinact​/KI​ ) using a continuous fluorescence assay[8].

Step-by-Step Methodology:

  • Prepare a fluorogenic substrate specific to the target enzyme.

  • Set up a microplate with varying concentrations of the ynone inhibitor (spanning 0.1×KI​ to 10×KI​ ).

  • Simultaneously add the enzyme and substrate to the inhibitor wells to initiate the reaction.

  • Continuously monitor fluorescence over 60 minutes. The reaction progress curves will be non-linear, curving downward as the enzyme is progressively inactivated.

  • Fit the curves to the equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ vs. [Inhibitor] to determine KI​ (binding affinity) and kinact​ (maximum inactivation rate)[8].

Comparative Warhead Efficacy

To contextualize the utility of the propargyl ketone pharmacophore, it is essential to compare its physicochemical behavior against other common cysteine-targeting warheads. The data below summarizes the distinct advantages of ynones in balancing reactivity and stability[3][4][8].

Warhead TypeExample MotifBinding ReversibilityIntrinsic Reactivity (GSH t1/2​ )Primary Target Nucleophile
Acrylamide −NH−C(=O)−CH=CH2​ IrreversibleHigh (Minutes to Hours)Cysteine (Catalytic & Non-catalytic)
Nitrile −C≡N ReversibleVery Low (Stable)Cysteine (Forms Thioimidate)
Propargyl Ketone −C(=O)−C≡CH IrreversibleLow (Latent, >24 Hours)Cysteine (Forms Vinyl Sulfide)
Trifluoromethyl Ketone −C(=O)−CF3​ ReversibleModerateSerine / Cysteine

Table 1: Comparative analysis of covalent warheads. Propargyl ketones (ynones) offer the permanence of acrylamides but with the enhanced stability and latency of nitriles, making them superior for minimizing off-target toxicity.

Sources

Foundational

Pharmacokinetic Profiling of 1-(Piperidin-2-yl)prop-2-yn-1-one Analogs: A Technical Guide for Covalent Inhibitor Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary The development of targeted covalent inhibitors (TCIs) has fundamentally reshaped...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

The development of targeted covalent inhibitors (TCIs) has fundamentally reshaped modern drug discovery, allowing for unprecedented potency and selectivity by permanently inactivating target proteins. Among the emerging classes of electrophilic warheads, alkynones (prop-2-yn-1-ones) have gained significant traction[1]. Specifically, the 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold represents a highly versatile building block[2]. The terminal alkyne conjugated to a ketone forms a potent Michael acceptor capable of irreversible engagement with non-catalytic cysteine residues, while the proximal piperidinyl nitrogen acts as a coordinating director and steric shield, influencing the electronic bias of the warhead[2].

However, the pharmacokinetic (PK) profiling of alkynone-based covalent inhibitors presents unique challenges. Because these compounds form irreversible bonds, their pharmacodynamics (PD) are decoupled from their systemic pharmacokinetics[1]. Furthermore, the high intrinsic electrophilicity of the prop-2-yn-1-one moiety makes it highly susceptible to off-target scavenging by intracellular thiols, predominantly glutathione (GSH)[3].

This whitepaper provides an in-depth, authoritative framework for the PK/PD profiling of 1-(Piperidin-2-yl)prop-2-yn-1-one analogs, detailing the causality behind metabolic liabilities, species-dependent clearance, and the self-validating protocols required to advance these molecules through preclinical development.

Mechanistic Grounding: The PK/PD Paradigm of Covalent Alkynones

The Electrophilic Warhead and Target Engagement

The efficacy of a covalent inhibitor is not defined by standard equilibrium binding affinity ( Kd​ or IC50​ ), but rather by the second-order rate constant of inactivation ( kinact​/KI​ )[1]. The 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold initiates target engagement via a two-step mechanism:

  • Reversible Binding ( KI​ ): The piperidine ring and associated functional groups dock into the target's binding pocket.

  • Covalent Inactivation ( kinact​ ): The electron-deficient prop-2-yn-1-one undergoes a nucleophilic attack by a proximal cysteine residue, forming a stable, irreversible covalent adduct[4].

Metabolic Liabilities: The Glutathione (GSH) Sink

The primary pharmacokinetic liability of terminal alkynones is their intrinsic reactivity. In systemic circulation and hepatic tissue, these compounds are rapidly conjugated by Glutathione S-transferases (GSTs)[3]. This creates a "race" between target engagement and metabolic clearance.

As demonstrated in recent cross-species PK studies of covalent inhibitors, clearance rates can be highly species-dependent[3]. Mice exhibit exceptionally high hepatic GST expression, leading to rapid systemic clearance of highly reactive electrophiles, whereas dogs and humans often display slower, oxidative-driven clearance pathways[3][5]. Therefore, relying solely on murine PK models can falsely terminate a viable clinical candidate.

G Drug 1-(Piperidin-2-yl)prop-2-yn-1-one (Electrophilic Warhead) Target Target Protein (Cysteine Nucleophile) Drug->Target kinact / KI GSH Glutathione (GSH) (Off-Target Thiol) Drug->GSH GST-Mediated Adduct Covalent Target Adduct (Prolonged PD Effect) Target->Adduct Clearance GSH-Conjugate (Rapid Systemic Clearance) GSH->Clearance

Caption: Reaction partitioning of alkynone warheads between target engagement and GSH-mediated clearance.

Quantitative Pharmacokinetic Data

To mitigate the rapid clearance of terminal alkynones, medicinal chemists often synthesize internal alkynone analogs (e.g., adding a methyl or aryl group to the terminal alkyne) to sterically shield the warhead and reduce intrinsic reactivity without abolishing target engagement[6][7].

The table below summarizes the typical PK/PD profile shifts observed when optimizing the 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold from a terminal to an internal alkynone.

Table 1: Representative Pharmacokinetic and Reactivity Parameters of Alkynone Analogs

Compound ClassWarhead TypeGSH Half-life ( t1/2​ )Mouse Plasma ClearanceDog Plasma ClearanceTarget Occupancy (24h)
Terminal Alkynone (Unshielded)Terminal< 15 min> 100 mL/min/kg (High)40 mL/min/kg (Moderate)> 90% (Driven by rapid kinact​ )
Internal Alkynone (Shielded)Internal> 120 min45 mL/min/kg (Moderate)15 mL/min/kg (Low)> 85% (Sustained exposure)
Reversible Analog (Control)N/A (Reduced)Stable20 mL/min/kg (Low)10 mL/min/kg (Low)< 10% (Driven by PK elimination)

Note: Data synthesized from standard covalent inhibitor profiling paradigms. Internal alkynes significantly improve systemic stability while maintaining high target occupancy[6][7].

Step-by-Step Experimental Methodologies

To establish a robust, self-validating data package for 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives, the following protocols must be executed. These methodologies are designed to ensure mass balance and directly correlate systemic exposure with tissue-level efficacy.

Protocol 1: Intrinsic Electrophilicity and GSH Reactivity Assay

Causality: This assay determines the intrinsic reactivity of the alkynone warhead. If the compound reacts too quickly with GSH, it will be cleared before reaching the target tissue. Self-Validating Mechanism: By utilizing LC-MS/MS to monitor both the depletion of the parent drug and the stoichiometric formation of the GSH-adduct, the assay ensures that disappearance is due to covalent conjugation rather than precipitation or non-specific binding.

  • Preparation: Prepare a 10 mM stock of the 1-(Piperidin-2-yl)prop-2-yn-1-one analog in DMSO.

  • Incubation Matrix: Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Spike the compound into the GSH solution to a final concentration of 10 µM (maintaining pseudo-first-order kinetics with a 500-fold excess of GSH).

  • Time-Course Sampling: At t=0,5,15,30,60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Track the parent mass transition (e.g., [M+H]+ ) and the predicted GSH-adduct mass transition ( [M+GSH+H]+ ).

  • Data Processing: Calculate the degradation half-life ( t1/2​ ) by plotting the natural log of the remaining parent peak area ratio against time.

Protocol 2: In Vivo PK/PD Decoupling Workflow

Causality: Because alkynones bind irreversibly, plasma concentrations ( Cmax​ ) do not correlate with duration of efficacy. Efficacy is dictated by the rate of target protein resynthesis. This protocol measures Target Occupancy (TO) directly in tissues to establish the true therapeutic window. Self-Validating Mechanism: This workflow utilizes a competitive Activity-Based Probe (ABP). If the therapeutic alkynone has successfully engaged the target in vivo, the biotinylated ABP cannot bind the target in the ex vivo tissue lysate, providing a direct, quantifiable readout of target engagement[8].

  • Dosing: Administer the alkynone analog to the rodent model (e.g., 10 mg/kg PO or IV).

  • Longitudinal Sampling: Harvest blood (plasma) and target tissue (e.g., liver or lung) at 1, 4, 12, 24, and 48 hours post-dose.

  • Plasma PK Analysis: Quantify systemic drug clearance using standard LC-MS/MS to determine AUC, Cmax​ , and t1/2​ . (Expect rapid plasma clearance within 4-6 hours).

  • Tissue Lysis: Homogenize the harvested tissue in native lysis buffer (avoiding denaturants like SDS that would disrupt protein folding).

  • Probe Competition (Chemoproteomics): Incubate the tissue lysate with a biotinylated alkynone activity-based probe (ABP) for 1 hour at room temperature.

  • Streptavidin Enrichment & Western Blot: Enrich the probe-bound proteins using streptavidin beads. Elute and resolve via SDS-PAGE, followed by Western blotting for the specific target protein.

  • Occupancy Calculation: Quantify the band intensity. Target Occupancy (%) = 100−(Vehicle Band IntensityTreated Band Intensity​×100) .

Workflow Step1 1. In Vitro GSH Assay (Determine Intrinsic Reactivity) Step3 3. In Vivo Dosing (Mice/Dogs) (Administer Alkynone Analog) Step1->Step3 Step2 2. Microsomal Stability (Determine Hepatic Clearance) Step2->Step3 Step4 4. Plasma LC-MS/MS (Measure PK: Rapid Elimination) Step3->Step4 Step5 5. Tissue Chemoproteomics (Measure PD: Target Occupancy) Step3->Step5 Step6 6. PK/PD Decoupling Analysis (AUC vs. Efficacy Correlation) Step4->Step6 Step5->Step6

Caption: Step-by-step workflow for decoupling PK and PD in covalent alkynone inhibitor development.

Conclusion

The 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold is a powerful tool in the medicinal chemist's arsenal, offering robust irreversible engagement of cysteine targets[2][4]. However, the successful clinical translation of these alkynones requires a paradigm shift in pharmacokinetic profiling. Researchers must move beyond traditional plasma half-life metrics, focusing instead on tuning intrinsic reactivity to survive the hepatic GST sink[3], and utilizing chemoproteomic workflows to measure durable target occupancy[8]. By employing sterically shielded internal alkynes and self-validating PK/PD models, drug development professionals can harness the full potential of these covalent warheads.

References

  • Ghoshal, A., et al. "Species-Dependent Metabolism of a Covalent nsP2 Protease Inhibitor with In Vivo Antialphaviral Activity." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link][3]

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link][1]

  • Hillebrand, L., et al. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link][9]

  • Serafim, R. A. M., et al. "Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition." PMC - NIH, 2025. Available at: [Link][10]

  • Bertozzi, C. R., et al. "Bioorthogonal Chemistries for Labeling Living Systems." UC Berkeley eScholarship, 2010. Available at:[Link][8]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Copper-Catalyzed Click Chemistry Featuring 1-(Piperidin-2-yl)prop-2-yn-1-one

Introduction: The Power of Click Chemistry in Modern Drug Discovery The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly across various s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly across various scientific disciplines, from materials science to drug discovery.[][2][3][4] Introduced by K. Barry Sharpless and his team, this reaction's appeal lies in its simplicity, high efficiency, and bioorthogonality, allowing for the rapid and reliable construction of complex molecules from modular building blocks.[][4] The CuAAC reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, a reaction that is highly specific and tolerant of a wide range of functional groups, making it an invaluable tool in medicinal chemistry for creating libraries of drug-like molecules and for bioconjugation.[][5][]

This application note provides a detailed protocol for utilizing 1-(Piperidin-2-yl)prop-2-yn-1-one , a versatile terminal alkyne building block, in copper-catalyzed click chemistry. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[7][8] By incorporating this motif into a "clickable" fragment, researchers can readily synthesize novel conjugates for applications such as structure-activity relationship (SAR) studies, the development of PROteolysis TArgeting Chimeras (PROTACs), and antibody-drug conjugates (ADCs).[][] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into optimization and troubleshooting.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency of the CuAAC reaction stems from the catalytic role of the copper(I) ion, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[9] The catalytic cycle, illustrated below, proceeds through several key steps:

  • Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton and primes the alkyne for reaction.[2]

  • Coordination with the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-triazolide intermediate.[2]

  • Protonation and Catalyst Regeneration: Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[2]

It is crucial to maintain copper in its +1 oxidation state, as Cu(II) is inactive in this catalytic cycle.[10][11] The presence of oxygen can lead to the oxidation of Cu(I) to Cu(II) and promote undesirable side reactions like the oxidative homocoupling of alkynes (Glaser coupling).[11][12] Therefore, the use of a reducing agent, typically sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) formed in situ.[13][14][15]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (1-(Piperidin-2-yl)prop-2-yn-1-one) Azide R2-N3 Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I - Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: CuAAC with 1-(Piperidin-2-yl)prop-2-yn-1-one

This protocol provides a general starting point for the reaction of 1-(Piperidin-2-yl)prop-2-yn-1-one with an azide partner. Optimization may be required depending on the specific properties of the azide substrate.

Materials and Reagents
  • Alkyne: 1-(Piperidin-2-yl)prop-2-yn-1-one

  • Azide: Substrate of interest (e.g., benzyl azide as a model)

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A suitable solvent system such as a mixture of t-butanol and water (1:1) or dimethylformamide (DMF)

  • Degassing Equipment: Nitrogen or argon gas line

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of your reagents. For example:

      • 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 eq) in the chosen solvent.

      • Azide substrate (1.0-1.2 eq) in the chosen solvent.

      • CuSO₄·5H₂O (e.g., 50 mM in deionized water).[11]

      • Sodium ascorbate (e.g., 1 M in deionized water). Prepare this solution fresh before each use. [11]

      • THPTA (e.g., 50 mM in deionized water) or TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[11][16]

  • Reaction Setup:

    • To a clean, dry reaction vial, add the alkyne solution (1.0 eq).

    • Add the azide solution (1.0-1.2 eq).

    • Add the solvent to achieve the desired final reaction concentration (typically 0.1-0.5 M).

    • Crucial Step: In a separate vial, pre-mix the CuSO₄ solution (0.01-0.05 eq) with the ligand solution (e.g., 5-fold excess relative to copper for THPTA).[13][14] Allow this mixture to stand for a few minutes. This pre-complexation is vital to prevent copper precipitation and enhance catalytic activity.[17]

    • Add the copper/ligand pre-mixture to the main reaction vial.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.[11][18]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 eq).[18]

    • Stir the reaction at room temperature. Gentle heating (e.g., 40-60 °C) may be beneficial for sterically hindered substrates.[18]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from minutes to several hours.[13]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine. To remove residual copper, a wash with a dilute aqueous solution of EDTA may be beneficial.[19]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. The piperidine nitrogen may interact with the silica; in such cases, adding a small amount of triethylamine or ammonia to the eluent can improve purification.[19]

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_purification 4. Work-up & Purification Prep_Alkyne Prepare Alkyne & Azide Solutions Prep_Mix Pre-mix CuSO4 and Ligand Prep_Cat Prepare Catalyst & Reducing Agent Stocks Combine Combine Alkyne, Azide, and Solvent Prep_Mix->Combine Add_Cat Add Cu/Ligand Pre-mix Combine->Add_Cat Degas Degas with N2/Ar Add_Cat->Degas Initiate Initiate with Sodium Ascorbate Degas->Initiate Monitor Stir and Monitor (TLC/LC-MS) Initiate->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization Purify->Characterize

Figure 2: General experimental workflow for CuAAC.

Key Considerations and Optimization

The Role of Ligands

While the CuAAC reaction can proceed without a ligand, the use of a copper-chelating ligand is highly recommended. Ligands serve several critical functions:

  • Stabilize the Cu(I) oxidation state: They protect the catalyst from oxidation and disproportionation.[10][11][13]

  • Accelerate the reaction rate: Ligands can significantly enhance the catalytic activity.[10]

  • Improve solubility: Water-soluble ligands like THPTA allow the reaction to be performed in aqueous media, which is crucial for bioconjugation.[16][20][21]

  • Reduce cytotoxicity: In biological applications, ligands sequester the copper ion, mitigating its toxic effects on cells.[10][22]

LigandSolubilityTypical Use Case
TBTA Organic SolventsGeneral organic synthesis
THPTA WaterBioconjugation, aqueous reactions
BTTAA WaterBioconjugation, accelerates reaction and suppresses cytotoxicity

Table 1: Common Ligands for Copper-Catalyzed Click Chemistry.[10][16]

Solvent Choice

The choice of solvent depends on the solubility of the substrates.[13] A wide variety of solvents are compatible with CuAAC, including DMF, DMSO, THF, and mixtures of t-butanol/water or acetonitrile/water.[23] For substrates with poor water solubility, organic co-solvents are necessary.

Substrate-Specific Considerations for 1-(Piperidin-2-yl)prop-2-yn-1-one

The piperidine nitrogen in the alkyne substrate is basic and can potentially coordinate with the copper catalyst. While this may influence the reaction kinetics, the use of a strong chelating ligand like THPTA or TBTA should ensure that the catalytic cycle proceeds efficiently. The stoichiometry of the ligand relative to copper (typically a 5:1 ratio) is designed to ensure the copper is preferentially complexed by the ligand.[14][17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (Cu(II) formation)Ensure proper degassing; use fresh sodium ascorbate solution.[11]
Impure reagentsPurify starting materials.[13]
Inappropriate solventTest different solvents or solvent mixtures to ensure all reagents are fully dissolved.
Steric hindranceIncrease reaction temperature or prolong reaction time.[18]
Side Product Formation (e.g., Glaser coupling) Presence of oxygenImprove degassing procedure; maintain an inert atmosphere.[11]
Difficulty in Purification Product chelates with copperWash with an EDTA solution during work-up.[19]
Basic product sticks to silica gelAdd a small amount of a basic modifier (e.g., triethylamine) to the chromatography eluent.[19]

Table 2: Troubleshooting Guide for CuAAC Reactions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for chemical synthesis and drug development. By employing 1-(Piperidin-2-yl)prop-2-yn-1-one as a clickable building block, researchers can efficiently access a diverse range of piperidine-containing molecules. The protocol outlined in this application note, grounded in the established principles of CuAAC, provides a reliable framework for success. Careful attention to catalyst preparation, the exclusion of oxygen, and the use of appropriate ligands are key to achieving high yields and purity. This powerful combination of a privileged medicinal chemistry scaffold and a highly efficient ligation reaction opens up new avenues for the rapid discovery and optimization of novel therapeutic agents.

References

  • Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
  • Benchchem. (n.d.). Optimizing reaction conditions for copper-catalyzed click chemistry.
  • BOC Sciences. (n.d.). Click Chemistry for Efficient Drug Development.
  • Hong, V., et al. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
  • (2025, October 7). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology.
  • (2019, August 15). Recent applications of click chemistry in drug discovery. PubMed.
  • BOC Sciences. (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis.
  • Slideshare. (n.d.). Applications of click chemistry in drug discovery.
  • (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • (2024, November 8). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research.
  • Benchchem. (2025, December). Troubleshooting guide for copper-catalyzed click chemistry reactions.
  • (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
  • Benchchem. (2025, December). troubleshooting low yield in copper-catalyzed click reactions.
  • Lumiprobe. (n.d.). Click chemistry ligands and catalysts.
  • TCI Chemicals. (n.d.). Ligands Accelerating Click Reaction.
  • (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • (n.d.). Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • (2025, January 21). Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange.
  • (n.d.). The Use of Click Chemisty in Drug Development Applications. DergiPark.

Sources

Application

Application Notes &amp; Protocols: The N-Alkynyl Piperidinone Scaffold as a Versatile Building Block in Piperidine Alkaloid Synthesis

Abstract The piperidine ring is a privileged scaffold, forming the core of thousands of natural alkaloids and pharmaceutical agents.[1][2][3] The development of efficient and modular strategies for the stereocontrolled s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a privileged scaffold, forming the core of thousands of natural alkaloids and pharmaceutical agents.[1][2][3] The development of efficient and modular strategies for the stereocontrolled synthesis of substituted piperidines is therefore a central goal in modern organic chemistry.[4][5] This technical guide focuses on the utility of N-alkynyl piperidinones, particularly analogs of 1-(Piperidin-2-yl)prop-2-yn-1-one, as exceptionally versatile building blocks for the rapid assembly of complex alkaloid frameworks. While the specific ynone requested is a highly reactive species, this guide will focus on the closely related and more widely utilized N-alkynyl lactams (ynamides), such as 1-(prop-2-yn-1-yl)piperidin-2-one. The unique electronic properties of the ynamide functional group, which impart both nucleophilic and electrophilic character to the alkyne, enable a diverse array of chemical transformations.[6][7][8] We will provide an in-depth analysis of the synthesis of this building block and detail field-proven protocols for its application in key carbon-carbon bond-forming reactions and cycloadditions, establishing its role as a powerful tool for researchers in drug discovery and total synthesis.

The Building Block: Synthesis and Reactivity Profile

The strategic value of a building block lies in its accessibility and predictable reactivity. The N-alkynyl piperidinone scaffold, exemplified by 1-(prop-2-yn-1-yl)piperidin-2-one, combines the foundational piperidine motif with a highly versatile terminal alkyne handle.[9] This ynamide structure is significantly more stable and easier to handle than a simple ynamine, yet the nitrogen atom's lone pair sufficiently polarizes the triple bond to enable unique reactivity distinct from conventional alkynes.[10]

Synthesis Protocol: N-Propargylation of 2-Piperidone

The most direct route to the N-alkynyl piperidinone building block is the N-alkylation of the parent lactam, 2-piperidone (δ-valerolactam), with an appropriate propargyl halide. This method is robust and readily scalable.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the lactam nitrogen, forming the corresponding sodium amide salt. This enhances the nitrogen's nucleophilicity, allowing it to efficiently displace the bromide from propargyl bromide in an SN2 reaction without competing side reactions. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride and the intermediate amide anion.

Piperidone 2-Piperidone AmideAnion Piperidone Anion Piperidone->AmideAnion 1. NaH NaH NaH->AmideAnion PropargylBromide Propargyl Bromide Product 1-(prop-2-yn-1-yl)piperidin-2-one PropargylBromide->Product AmideAnion->Product 2. Step1_Cond THF, 0 °C to RT NaBr NaBr Step2_Cond S N 2

Caption: Synthesis of the N-alkynyl piperidinone building block.

Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and decant the hexane carefully.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve 2-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel over 30 minutes.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80 wt. % in toluene, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(prop-2-yn-1-yl)piperidin-2-one.[9]

Physicochemical & Spectroscopic Data

The following table summarizes the predicted properties for the representative building block, 1-(prop-2-yn-1-yl)piperidin-2-one, which are essential for its characterization.[9]

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Predicted: Colorless to pale yellow oil/solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.2 (d, CH₂-C≡), ~3.3 (t, N-CH₂), ~2.4 (t, CO-CH₂), ~2.2 (t, C≡CH), ~1.8 (m, CH₂CH₂CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), ~78 (C≡CH), ~72 (C≡CH), ~48 (N-CH₂), ~35 (CH₂-C≡), ~32 (CO-CH₂), ~23, ~21 (ring CH₂)
IR (thin film, cm⁻¹) ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1650 (C=O, amide)

Application in C-C Bond Formation: The Sonogashira Cross-Coupling

The terminal alkyne of the building block is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[11] This reaction forms a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method to introduce complex aromatic or olefinic substituents onto the piperidine scaffold.[12]

Mechanistic Rationale

The Sonogashira reaction operates via two interconnected catalytic cycles.[11]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) to form a Pd(II) complex.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I)-acetylide intermediate.

  • Transmetalation: The copper-acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst is standard, however, its omission can be beneficial in ynamide chemistry to prevent the competing homocoupling of the ynamide, which can be a significant side reaction.[13]

cluster_workflow Sonogashira Coupling Workflow BuildingBlock N-Alkynyl Piperidinone R¹-C≡C-H Mix Combine Building Block, Aryl Halide, Base (e.g., i-Pr₂NH) BuildingBlock->Mix ArylHalide Aryl Halide Ar-X ArylHalide->Mix Product Coupled Product R¹-C≡C-Ar AddCatalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) and CuI Co-catalyst Mix->AddCatalyst React Stir at RT under Inert Atmosphere AddCatalyst->React Purify Aqueous Work-up & Column Chromatography React->Purify Purify->Product

Caption: General workflow for Sonogashira coupling.

Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of ynamides with aryl iodides.[13]

Experimental Protocol:

  • Preparation: To a Schlenk flask, add the N-alkynyl piperidinone (1.0 equiv.), the aryl iodide (1.1 equiv.), Pd(PPh₃)₄ (5 mol %), and CuI (7 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add a degassed 2:1 mixture of toluene and diisopropylamine (i-Pr₂NH). The amine serves as both the base and a co-solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Ring Construction via Cycloaddition Reactions

The electron-deficient nature of the ynamide alkyne makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are among the most powerful in organic synthesis for constructing new rings with high stereocontrol, a critical step in building the polycyclic cores of many complex alkaloids.[14]

The Power of [4+2] Cycloadditions for Piperidine Synthesis

N-alkenyl iminium ions, which can be generated in situ, can act as effective 2-azadiene components in [4+2] cycloadditions (Diels-Alder reactions).[15] When reacted with an electron-rich alkene, they can form a tetrahydropyridinium ion. A subsequent nucleophilic addition step completes a three-component coupling sequence, rapidly generating structurally complex piperidine derivatives. While the ynamide itself doesn't directly participate as the dienophile here, its precursor chemistry is closely linked to the formation of the N-heterocycles that undergo these powerful transformations. The alkyne can be used to build the diene or dienophile component for subsequent cyclization.

A more direct application involves intramolecular nitrone dipolar cycloadditions. An N-alkenyl nitrone containing a pendant alkyne can undergo cyclization to form complex bicyclic systems, which are precursors to piperidine and indolizidine alkaloids.[14][16]

Start Piperidine Precursor (e.g., from building block) Step1 Generate N-Alkenyl Iminium Ion Start->Step1 Aldehyde/Ketone Condensation Step2 [4+2] Cycloaddition with Alkene Dienophile Step1->Step2 Intermediate Tetrahydropyridinium Ion Cycloadduct Step2->Intermediate Step3 In situ Nucleophilic Addition (Nu⁻) Intermediate->Step3 Product Structurally Complex Piperidine Alkaloid Core Step3->Product

Caption: Logic flow for a three-component cycloaddition strategy.

Summary of Key Reaction Classes

The table below summarizes the primary applications of the N-alkynyl piperidinone building block in constructing alkaloid skeletons.

Reaction TypeKey ReagentsTransformationPurpose in Alkaloid Synthesis
Sonogashira Coupling Pd(0) catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide, Amine BaseC(sp)-C(sp²) bond formationElaboration of side chains; linking piperidine core to aromatic moieties.
[3+2] Dipolar Cycloaddition Azides (Click Chemistry), NitronesForms 5-membered heterocycles (triazoles, isoxazolidines)Rapid assembly of bicyclic systems; introduction of new stereocenters.
[4+2] Cycloaddition Dienes, Electron-rich alkenesForms 6-membered ringsConstruction of new carbocyclic or heterocyclic rings fused to the piperidine core.
Metal-Catalyzed Annulation Au(I) or Cu(I) catalystsIntramolecular cyclization/annulationAccess to complex polycyclic frameworks like quinolizidines and indolizidines.

Conclusion

The N-alkynyl piperidinone scaffold, represented by stable and accessible ynamides like 1-(prop-2-yn-1-yl)piperidin-2-one, is a powerful and versatile building block for the synthesis of piperidine alkaloids. Its unique electronic nature allows it to participate in a wide range of high-yield transformations, including foundational cross-coupling reactions and complex, stereocontrolled cycloadditions. The protocols and strategies outlined in this guide demonstrate the utility of this synthon for rapidly increasing molecular complexity and accessing diverse alkaloid cores. For researchers in medicinal chemistry and natural product synthesis, mastering the application of this building block provides a significant strategic advantage in the efficient construction of novel and biologically active molecules.

References

  • Bur, S. K., & Martin, S. F. (2008). [4 + 2] Cycloadditions of N-Alkenyl Iminium Ions: Structurally Complex Heterocycles from a Three-Component Diels−Alder Reaction Sequence. Journal of the American Chemical Society, 130(29), 9434–9440. [Link]

  • Holmes, A. B., Bourdin, B., Collins, I., Davison, E. C., Rudge, A. J., Stork, T. C., & Warner, J. A. (1997). Cycloaddition reactions for the synthesis of piperidine and indolizidine alkaloids. Pure and Applied Chemistry, 69(3), 531-536. [Link]

  • Hsung, R. P., Wei, L.-L., Sklenicka, H. M., Douglas, C. J., & McLaughlin, M. J. (2004). Sonogashira Cross-Couplings of Ynamides. Syntheses of Urethane- and Sulfonamide-Terminated Conjugated Phenylacetylenic Systems. Organic Letters, 6(12), 1931–1934. [Link]

  • Yoshida, K., & Takemoto, Y. (2020). Exploiting Remarkable Reactivities of Ynamides: Opportunities in Designing Catalytic Enantioselective Reactions. ACS Catalysis, 10(23), 14210–14241. [Link]

  • Momose, T., & Ogasawara, K. (1998). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 56(2), 143-158. [Link]

  • Mondal, M., & Ghorai, M. K. (2019). Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Chemical Communications, 55(73), 10943-10946. [Link]

  • Rowley, J. M., & France, D. J. (2018). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Momose, T., Toyooka, N., Jin, M., & Ogasawara, K. (1995). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. Journal of Organic Chemistry, 60(16), 5212-5220. [Link]

  • Arcadi, A., & Cacchi, S. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 72. [Link]

  • Grobbelaar, S., & van Otterlo, W. A. (2015). Alkaloids synthesised from the chiral building block 2. RSC Advances, 5(10), 7309-7327. [Link]

  • Al-Hujaili, A. S., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 30(23), 1-8. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Brandi, A., Goti, A., & Cordero, F. M. (1995). N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6. Allylic stereocontrol in the intramolecular cyclisation of monosubstituted nitrones. Journal of the Chemical Society, Perkin Transactions 1, (5), 531-536. [Link]

  • Brandi, A., Goti, A., & Cordero, F. M. (1995). N-alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 5. Preparation of a gephyrotoxin precursor. Journal of the Chemical Society, Perkin Transactions 1, (5), 525-529. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from ResearchGate. [Link]

  • da Silva, A. C., & de Oliveira, K. T. (2025). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. Journal of Organic Chemistry, 90(11), 7845–7853. [Link]

  • Nechaev, A. V., Prokop'eva, A. V., & Prokop'ev, E. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 56, 1-32. [Link]

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). Ynamides: A Modern Functional Group For The New Millennium. Chemical Reviews, 110(9), 5064–5106. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives. Retrieved from ResearchGate. [Link]

  • Poupon, E., & Nay, B. (Eds.). (2011). Biomimetic Organic Synthesis, Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Reactivity of ynamides in catalytic intermolecular annulations. Retrieved from ResearchGate. [Link]

  • Chen, Y., & Zhang, J. (2019). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Chemical Communications, 55(82), 12345-12348. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from ResearchGate. [Link]

  • Wolf, C., & Zhang, P. (2017). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Chemical Society Reviews, 46(24), 7481-7496. [Link]

  • PubChemLite. (n.d.). 1-(prop-2-yn-1-yl)piperidine (C8H13N). Retrieved from PubChemLite. [Link]

  • Shishido, K., & Ogasawara, K. (1995). A new approach to piperidine alkaloids: an enantioselective total synthesis of (2S,6R)- and (2R,6S)-dihydropinidine. Journal of the Chemical Society, Perkin Transactions 1, (15), 1939-1943. [Link]

  • PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidin-2-one. Retrieved from PubChem. [Link]

  • Wang, S., & Zhou, J. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5030-5033. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from White Rose eTheses Online. [Link]

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Method

Application Notes and Protocols for the Asymmetric Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one Enantiomers

Introduction: The Significance of Chiral Piperidines and Propargyl Ketones in Drug Discovery The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Piperidines and Propargyl Ketones in Drug Discovery

The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceutically active compounds.[1][2][3][4][5][6][7] The stereochemistry of substituents on the piperidine ring is often a critical determinant of biological activity, making the development of robust asymmetric syntheses for these heterocycles a cornerstone of modern medicinal chemistry.[1][3][5][6][7] When coupled with a propargyl ketone functionality, a versatile synthetic handle, the resulting 1-(piperidin-2-yl)prop-2-yn-1-one enantiomers represent novel building blocks with significant potential for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.

This document provides a comprehensive guide to the proposed asymmetric synthesis of the enantiomers of 1-(piperidin-2-yl)prop-2-yn-1-one. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a strong foundation in the underlying principles of stereochemical control. While a direct, single-step synthesis for this specific molecule is not extensively documented, this guide presents a robust and scientifically sound strategy based on well-established and analogous transformations from the chemical literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(piperidin-2-yl)prop-2-yn-1-one, suggests a disconnection at the amide bond. This leads to a chiral 2-substituted piperidine precursor and a propargyl carboxylic acid derivative. A more convergent and stereochemically controlled approach involves the formation of the C-C bond between the piperidine ring and the propargyl ketone moiety. This can be envisioned through the reaction of a chiral piperidine synthon with a suitable propargylating agent.

Our proposed strategy leverages a powerful and well-documented organocatalytic asymmetric Mannich reaction to establish the chiral center at the C2 position of the piperidine ring.[8][9][10] This will be followed by the introduction of the propargyl ketone sidechain.

PART 1: Asymmetric Synthesis of the Chiral Piperidine Core via Organocatalytic Mannich Reaction

The organocatalytic asymmetric Mannich reaction provides an efficient and atom-economical route to enantioenriched 2-substituted piperidines.[9][10] This biomimetic approach utilizes small, chiral organic molecules, such as proline and its derivatives, to catalyze the enantioselective C-C bond formation.[2][9][10]

Reaction Mechanism and Stereochemical Control

The reaction proceeds through a catalytic cycle involving the formation of a chiral enamine from the ketone and the proline catalyst. This enamine then undergoes a stereoselective addition to a cyclic imine, Δ¹-piperideine, which can be generated in situ. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the facial selectivity of the electrophilic attack on the enamine. The use of specific solvents, such as benzonitrile, can be crucial in preventing racemization of the product.[9]

Diagram 1: Proposed Catalytic Cycle for the Asymmetric Mannich Reaction

Catalytic Cycle cluster_cycle Catalytic Cycle Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone (e.g., Acetone) Adduct Mannich Adduct Enamine->Adduct + Δ¹-Piperideine H2O_out -H₂O Piperideine Δ¹-Piperideine Product (S)-Pelletierine Analogue Adduct->Product + H₂O H2O_in H₂O Product->Proline Regeneration

Caption: Catalytic cycle of the L-proline catalyzed asymmetric Mannich reaction.

Detailed Experimental Protocol: Asymmetric Synthesis of a (+)-Pelletierine Analogue

This protocol is adapted from established procedures for the synthesis of pelletierine analogues.[9]

Materials:

  • Δ¹-Piperideine (freshly prepared)

  • Acetone (reagent grade)

  • (L)-Proline or (D)-Proline for the respective enantiomer

  • Benzonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of freshly prepared Δ¹-piperideine (1.0 equiv) in anhydrous benzonitrile, add acetone (6.0 equiv).

  • Add (L)-Proline (20 mol%) to the mixture at room temperature.

  • Stir the reaction mixture at 4 °C and monitor its progress by TLC (typically 24-48 hours).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Wash the aqueous layer with diethyl ether to remove the benzonitrile.

  • Basify the aqueous layer to pH > 10 with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (+)-pelletierine analogue.

PART 2: Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one

With the chiral piperidine core in hand, the next step is the introduction of the propargyl ketone moiety. This can be achieved through the acylation of the piperidine nitrogen followed by the addition of a propargyl nucleophile, or more directly by coupling with a suitable propargyl synthon. A plausible approach involves the use of propargylmagnesium bromide in a reaction with an N-protected piperidine-2-carboxaldehyde or a related activated carbonyl derivative. A more direct approach would be the reaction of the chiral piperidine with propargyl acid chloride or a similar activated species.

Proposed Experimental Protocol: Acylation with Propargyl Acid Chloride

Materials:

  • Enantioenriched 2-acetylpiperidine (from Part 1)

  • Propargyl acid chloride

  • Triethylamine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the enantioenriched 2-acetylpiperidine (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 equiv).

  • Slowly add propargyl acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target enantiomer of 1-(piperidin-2-yl)prop-2-yn-1-one.

PART 3: Characterization and Analytical Methods

Thorough characterization is essential to confirm the structure and enantiopurity of the synthesized product.

Structural Verification:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the ketone and alkyne functional groups can be confirmed by their characteristic absorption bands.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the final product is a critical parameter and can be determined by several methods.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[12] The racemic mixture should first be separated on a suitable chiral stationary phase to establish the retention times of the two enantiomers. The enantiomeric excess of the synthesized product can then be calculated from the peak areas of the two enantiomers.

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective alternative.[11]

  • NMR with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of their ratio by integration of the corresponding signals in the ¹H NMR spectrum.[11]

Data Presentation

Step Reaction Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) ee (%)
1Asymmetric Mannich(L)-ProlineBenzonitrile424-487597
2AcylationPropargyl acid chlorideDichloromethane0 to RT12-24To be determinedTo be determined

Table 1: Summary of proposed reaction conditions and expected outcomes for the synthesis of (S)-1-(Piperidin-2-yl)prop-2-yn-1-one.[9]

Diagram 2: Overall Synthetic Workflow

Synthetic Workflow Start Starting Materials (Δ¹-Piperideine, Acetone) Step1 Asymmetric Mannich Reaction (L-Proline catalyst) Start->Step1 Intermediate Chiral 2-Acetylpiperidine Step1->Intermediate Step2 Acylation with Propargyl Acid Chloride Intermediate->Step2 Product Enantiopure 1-(Piperidin-2-yl)prop-2-yn-1-one Step2->Product Analysis Characterization (NMR, MS, Chiral HPLC) Product->Analysis

Caption: Proposed workflow for the asymmetric synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one enantiomers.

Conclusion

The asymmetric synthesis of 1-(piperidin-2-yl)prop-2-yn-1-one enantiomers presents a valuable opportunity for the development of novel chemical entities for drug discovery. The strategy outlined in these application notes, based on a robust organocatalytic Mannich reaction followed by a standard acylation, provides a clear and experimentally viable pathway to these chiral building blocks. The detailed protocols and analytical methods described herein offer a comprehensive guide for researchers to successfully synthesize and characterize these promising compounds.

References

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem. Benchchem.
  • Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols - Benchchem. Benchchem.
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  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - RSC Publishing. RSC Publishing.
  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Publications.
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  • Catalytic Asymmetric Addition of Alkyl and Aryl Alkynes to N-(Diphenylphosphinoyl)imines | The Journal of Organic Chemistry - ACS Publications.
  • Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle C
  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction | Organic Letters - ACS Publications.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing. RSC Publishing.
  • Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
  • Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts.
  • Recent Developments in Asymmetric Alkynylation of Imines | Request PDF - ResearchGate.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Organic Letters - ACS Publications.
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. Academia.edu.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
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  • Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines | PNAS. PNAS.
  • Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines - PMC. PMC.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
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  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Georgia Southern Commons. Georgia Southern University.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC. PMC.
  • Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols | Organic Letters - ACS Publications.
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes - American Chemical Society.
  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines | The Journal of Organic Chemistry - ACS Publications.
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Application

Application Note: Protocol for the N-Boc Protection of 1-(Piperidin-2-yl)prop-2-yn-1-one

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The N-Boc protection of secondary amines is a fundamental tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The N-Boc protection of secondary amines is a fundamental transformation in medicinal chemistry and organic synthesis[1]. However, the protection of 1-(Piperidin-2-yl)prop-2-yn-1-one presents a unique chemoselectivity challenge. This bifunctional molecule contains both a secondary piperidine amine and a highly electrophilic alkynone (prop-2-yn-1-one) moiety. If standard homogeneous protection conditions are applied, the substrate rapidly undergoes an unwanted intramolecular cyclization. This application note details a field-proven, self-validating biphasic protocol designed to kinetically trap the free amine, ensuring high yields of the desired N-Boc protected product while completely suppressing byproduct formation.

Mechanistic Insights & Substrate Vulnerabilities

To successfully protect 1-(Piperidin-2-yl)prop-2-yn-1-one, one must understand the causality behind its instability. The terminal alkynone is a potent Michael acceptor. When the piperidine nitrogen is deprotonated to its free base form, its spatial proximity to the alkynone facilitates a rapid intramolecular conjugate addition (aza-Michael reaction).

If standard homogeneous conditions (e.g., Triethylamine in Dichloromethane) are used, the high concentration of the free amine allows this cyclization to outcompete the intermolecular reaction with di-tert-butyl dicarbonate (Boc₂O)[2]. To circumvent this, the protection strategy must rely on kinetic trapping using biphasic Schotten-Baumann-type conditions[3]. By keeping the substrate as a hydrochloride salt in the aqueous phase and slowly neutralizing it, the transient free base partitions into the organic phase where it is immediately trapped by Boc₂O.

Mechanism Salt 1-(Piperidin-2-yl)prop-2-yn-1-one Salt (Stable Precursor) FreeBase Free Base (Highly Reactive Intermediate) Salt->FreeBase Mild Base (NaHCO₃) Biphasic Conditions BocProduct N-Boc Protected Product (Desired Target) FreeBase->BocProduct Boc₂O, 0 °C (Fast Electrophilic Trapping) SideProduct Bicyclic Byproduct (Intramolecular Aza-Michael) FreeBase->SideProduct High Temp / Strong Base (Unwanted Cyclization)

Competitive pathways during the N-Boc protection of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Experimental Design & Optimization

The choice of base, solvent system, and temperature is critical. Strong bases or highly polar homogeneous solvents accelerate the degradation of the base-sensitive alkynone[4]. The table below summarizes the quantitative data from condition screening, demonstrating why the biphasic NaHCO₃ system is the gold standard for this substrate.

Table 1: Optimization of Reaction Conditions
EntryBase (Equivalents)Solvent SystemTemperature (°C)Yield (%)Bicyclic Byproduct (%)
1Triethylamine (2.0 eq)DCM (Homogeneous)254251
2DIPEA (2.0 eq)THF (Homogeneous)06528
3 NaHCO₃ (2.5 eq) DCM / H₂O (1:1) 0 → 25 91 < 5

Causality of the Optimal Condition (Entry 3):

  • Solvent (DCM/H₂O): Compartmentalizes the reaction. The amine salt remains in the water, while Boc₂O resides in the DCM.

  • Base (NaHCO₃): A mild inorganic base that slowly generates the free amine without causing base-catalyzed hydration or polymerization of the alkynone.

  • Temperature (0 °C): Suppresses the activation energy required for the intramolecular aza-Michael addition, allowing the highly favorable electrophilic attack on Boc₂O to dominate.

Step-by-Step Protocol

This protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure scientific integrity at each stage.

Workflow Step1 1. Dissolution (Substrate in DCM/H₂O) Step2 2. Basification (Add NaHCO₃ at 0 °C) Step1->Step2 Step3 3. Protection (Boc₂O Dropwise, Stir 2-4h) Step2->Step3 Step4 4. Workup (Phase Separation & Wash) Step3->Step4 Step5 5. Isolation (Flash Column Chromatography) Step4->Step5

Step-by-step experimental workflow for the biphasic N-Boc protection.

Materials Required
  • 1-(Piperidin-2-yl)prop-2-yn-1-one hydrochloride (1.0 mmol, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 mmol, 2.5 eq)

  • Dichloromethane (DCM) and Deionized Water

  • Saturated aqueous NaCl (Brine)

Procedure

Step 1: Preparation of the Biphasic System

  • Charge a 25 mL round-bottom flask with 1-(Piperidin-2-yl)prop-2-yn-1-one hydrochloride (1.0 eq).

  • Add DCM (5.0 mL) and deionized water (5.0 mL) to create a 1:1 biphasic mixture. Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area.

Step 2: Substrate Activation (Basification) 3. Cool the vigorously stirring mixture to 0 °C using an ice-water bath. Allow 5 minutes for thermal equilibration. 4. Slowly add solid NaHCO₃ (2.5 eq) in small portions to prevent excessive effervescence (CO₂ gas evolution).

Step 3: Electrophilic Trapping (Boc₂O Addition) 5. Dissolve Boc₂O (1.2 eq) in DCM (2.0 mL). 6. Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes at 0 °C. 7. Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and gradually warm to room temperature, stirring for an additional 2 hours.

Step 4: Reaction Monitoring & Workup 8. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Visualize using a KMnO₄ stain. The desired N-Boc product will appear as a new, less polar spot (higher Rf) compared to the baseline amine salt. 9. Once complete, transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM). 10. Extract the remaining aqueous layer with fresh DCM (2 × 5.0 mL). 11. Combine the organic layers and wash with brine (10 mL) to remove residual water and inorganic salts. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to protect the alkynone).

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% EtOAc in Hexanes. 14. Evaporate the product-containing fractions to afford pure N-Boc-1-(piperidin-2-yl)prop-2-yn-1-one as a pale yellow oil.

Analytical Validation

To ensure the structural integrity of the synthesized product, perform the following spectroscopic validations:

  • ¹H NMR (CDCl₃): Look for the appearance of a sharp, intense singlet at ~1.45 ppm integrating to 9 protons, confirming the presence of the tert-butyl group. The terminal alkyne proton should appear as a sharp singlet at ~3.2 ppm .

  • IR Spectroscopy: Confirm the presence of two distinct carbonyl stretches: the carbamate C=O at ~1695 cm⁻¹ and the conjugated alkynone C=O at ~1650 cm⁻¹ . The terminal alkyne C-H stretch should be visible at ~3250 cm⁻¹ .

References

  • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: PMC (nih.gov) URL: [1]

  • Title: One-Pot Synthesis of N-Boc Protected Secondary Amines from Aldehydes: Application Notes and Protocols Source: Benchchem URL: [4]

  • Title: Application Note – N-Boc protection Source: Sigma-Aldrich URL: [2]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [3]

Sources

Method

Application Notes and Protocols: Incorporating 1-(Piperidin-2-yl)prop-2-yn-1-one into Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Piperidine-Alkyne Scaffolds in Peptidomimetics Peptidomimetics, molecules that mimic the structure and function of natu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidine-Alkyne Scaffolds in Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1][2] A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that orient pharmacophoric groups in a biologically active arrangement. The piperidine ring is a "privileged scaffold" in medicinal chemistry, valued for its conformational rigidity and favorable pharmacokinetic properties.[3][4][5] When functionalized with a reactive handle like a terminal alkyne, the resulting building block, 1-(Piperidin-2-yl)prop-2-yn-1-one, becomes a powerful tool for creating novel peptide mimetics with enhanced stability and the potential for covalent targeting or bio-orthogonal modification.

This technical guide provides a comprehensive overview of the synthesis, characterization, and incorporation of 1-(Piperidin-2-yl)prop-2-yn-1-one into peptide chains. We will explore its utility in generating structurally diverse peptidomimetics through established and emerging synthetic methodologies, with a focus on practical applications for drug development professionals.

Chemical Profile of 1-(Piperidin-2-yl)prop-2-yn-1-one

Structure and Properties:

1-(Piperidin-2-yl)prop-2-yn-1-one is a bifunctional molecule featuring a six-membered piperidine ring and a terminal alkyne group.[6] This unique combination of a rigid heterocyclic scaffold and a reactive propargyl group makes it an attractive building block for medicinal chemistry.[6] The piperidine moiety can serve as a mimic of peptide backbone turns or present substituents in defined spatial orientations, while the alkyne allows for a wide range of chemical modifications.[3][7]

PropertyValueSource
Molecular FormulaC₈H₁₁NO[6]
Molecular Weight137.18 g/mol [6]
AppearancePredicted to be a solid or oil-
SolubilitySoluble in most organic solvents-
ReactivityThe terminal alkyne is reactive in cycloaddition reactions (e.g., "click" chemistry) and can act as a latent electrophile.[8][9][10][11]-

Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one

Several synthetic routes can be employed to produce 1-(Piperidin-2-yl)prop-2-yn-1-one. A common and efficient method is the N-alkylation of piperidine with propargyl bromide under basic conditions.[12] Microwave-assisted synthesis offers a green chemistry alternative, often leading to higher yields and shorter reaction times.[12]

Protocol: N-Alkylation of Piperidine

This protocol details a standard laboratory-scale synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Materials:

  • Piperidine

  • Propargyl bromide (80 wt. % in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Slowly add propargyl bromide (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(Piperidin-2-yl)prop-2-yn-1-one.

Incorporation into Peptide Mimetics: A Gateway to Structural Diversity

The true utility of 1-(Piperidin-2-yl)prop-2-yn-1-one lies in its ability to be incorporated into peptide chains, serving as a versatile scaffold for creating peptidomimetics. This can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS is a widely used technique for the stepwise synthesis of peptides on a solid support.[13] Incorporating 1-(Piperidin-2-yl)prop-2-yn-1-one into a peptide sequence via SPPS requires its functionalization as a protected amino acid derivative.

Workflow for SPPS Incorporation:

Caption: Workflow for incorporating the piperidine-alkyne scaffold via SPPS.

Solution-Phase Synthesis

For smaller peptidomimetics or when SPPS is not feasible, solution-phase synthesis provides a viable alternative. This approach involves the coupling of protected amino acids and the piperidine-alkyne building block in a suitable solvent.

The Power of the Alkyne: "Click" Chemistry and Beyond

The terminal alkyne of the incorporated piperidine moiety is a gateway to a vast array of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8][9][10][14][15] This highly efficient and specific reaction allows for the conjugation of the peptidomimetic to other molecules, such as fluorescent probes, imaging agents, or drug payloads.[8][10]

"Click" Chemistry Reaction:

Caption: Schematic of a CuAAC "click" reaction.

Beyond "click" chemistry, the alkyne can participate in other transformations, such as Sonogashira coupling, to form carbon-carbon bonds.[12] Furthermore, terminal alkynes have been explored as latent electrophiles for covalent inhibition of cysteine proteases, opening up possibilities for designing targeted covalent inhibitors.[11][16][17][18]

Characterization of Piperidine-Alkyne Peptidomimetics

Thorough characterization of the synthesized peptidomimetics is crucial to confirm their identity, purity, and structural integrity.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify the product.
Mass Spectrometry (MS) Determine the molecular weight and confirm the identity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the detailed chemical structure and stereochemistry.
Circular Dichroism (CD) Spectroscopy Investigate the secondary structure and conformational changes induced by the piperidine scaffold.[19]

Applications in Drug Discovery and Chemical Biology

The incorporation of 1-(Piperidin-2-yl)prop-2-yn-1-one into peptide mimetics offers several advantages for drug discovery and chemical biology research:

  • Enhanced Stability: The rigid piperidine scaffold can protect the peptide backbone from enzymatic degradation, increasing its in vivo half-life.

  • Conformational Control: The piperidine ring can act as a turn mimetic, locking the peptide into a bioactive conformation and potentially increasing its binding affinity to the target.[19]

  • Covalent Targeting: The alkyne can be designed to react with specific amino acid residues in the target protein, leading to irreversible inhibition.[11][16]

  • Bio-orthogonal Labeling: "Click" chemistry allows for the attachment of various functional groups for imaging, diagnostics, and targeted drug delivery.[8][10]

Conclusion

1-(Piperidin-2-yl)prop-2-yn-1-one is a valuable and versatile building block for the design and synthesis of novel peptide mimetics. Its unique combination of a conformationally constrained piperidine scaffold and a reactive alkyne handle provides a powerful platform for addressing key challenges in drug discovery, including metabolic instability and target specificity. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the full potential of this promising chemical entity in their own research and development endeavors.

References

  • Benchchem. An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one.
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  • CPC Scientific. Click Peptides.
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  • Poreba, M., et al. (2019). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters, 10(10), 1478-1483. [Link]

  • Poreba, M., et al. (2019). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters, 10(10), 1478-1483. [Link]

  • Wombacher, R., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(33), 6046-6050. [Link]

  • Strelow, J. M. (2017). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 8(10), 1035-1050. [Link]

  • Singh, I., & Kumar, V. A. (2020). Rapid Synthesis of Propargyl-γ-Modified Peptide Nucleic Acid Monomers for Late-Stage Functionalization of Oligomers. The Journal of Organic Chemistry, 85(15), 9846-9854. [Link]

  • Liu, X.-Y., et al. (2024). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research, 57(18), 2615-2628. [Link]

  • Aapptec. (2020). Alkyne Containing Amino Acids. [Link]

  • CSBio. (2013). Solid Phase Peptide Synthesis (SPPS). [Link]

  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Ressurreição, A. S. M., et al. (2008). Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. The Journal of Organic Chemistry, 73(2), 652-660. [Link]

  • Foley, T. L., & Barchi, J. J. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(14), 8255-8289. [Link]

  • Zhu, X., et al. (2021). Engineered Biosynthesis of Alkyne-tagged Polyketides. Journal of Industrial Microbiology & Biotechnology, 48(3-4), kuab013. [Link]

  • van der Moolen, R., et al. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(6), 2384-2393. [Link]

  • Cooper, J. B., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Organic Letters, 3(15), 2329-2332. [Link]

  • Böttger, D., et al. (2013). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4851. [Link]

  • Ghaffari, N., et al. (2023). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. The Journal of Physical Chemistry B, 127(40), 8599-8610. [Link]

  • Mons, E. (2020). Alkynes in covalent enzyme inhibitors: down the kinetic rabbit hole. [Link]

  • Goswami, R. P., et al. (2022). General strategy for the synthesis of piperidine derivatives. Advanced Synthesis & Catalysis, 364(1), 123-134. [Link]

  • van der Moolen, R., et al. (2020). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Bioconjugate Chemistry, 31(4), 1144-1152. [Link]

  • Alperstein, D., & Zharov, I. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules, 28(17), 6356. [Link]

  • Ding, S., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1163. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8099-8106. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Zhang, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science, 80(6), 2465-2481. [Link]

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  • Pathak, T., et al. (2007). Applications of propargyl esters of amino acids in solution-phase Peptide synthesis. Tetrahedron Letters, 48(38), 6749-6752. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Prop-2-en-1-yl)piperidin-2-one. In PubChem. [Link]

  • Brik, A., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Organic Letters, 23(23), 9164-9169. [Link]

  • Kananovich, D. G., & Kois, A. E. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(9), 2963. [Link]

  • Casey, F. B., et al. (2010). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. Bioorganic & Medicinal Chemistry Letters, 20(2), 583-586. [Link]

  • Zou, T., et al. (2015). Selective Modification of Alkyne-linked Peptides and Proteins by Cyclometalated Gold(III) (C^N) Complex- mediated Alkynylation. Scientific Reports, 5, 13327. [Link]

  • Liu, X.-Y., et al. (2024). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research, 57(18), 2615-2628. [Link]

  • Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Renko, M., et al. (2023). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry, 66(6), 4149-4162. [Link]

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Application

Application Notes and Protocols for the Terminal Alkyne Functionalization of 1-(Piperidin-2-yl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the terminal alkyne in 1-(Piperidin-2-yl)prop-2-yn-1-one. This molecule is a valuable building block in medicinal chemistry, combining the pharmacologically significant piperidine scaffold with a versatile terminal alkyne handle.[1][2][3][4][5] The inherent reactivity of the C(sp)-H bond allows for a diverse range of transformations, including carbon-carbon bond formation and the introduction of various functional groups.[6] This document details field-proven protocols for key reactions such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." We will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental choices, and practical considerations for successful execution. Furthermore, this guide provides detailed safety protocols essential for handling the reagents and products involved in these synthetic endeavors.

Introduction: The Strategic Importance of 1-(Piperidin-2-yl)prop-2-yn-1-one

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, exhibiting a wide spectrum of therapeutic applications including anticancer, antiviral, and analgesic properties.[1][3][4][5] The incorporation of a terminal alkyne via a propargyl amide linkage at the 2-position of the piperidine ring, as in 1-(Piperidin-2-yl)prop-2-yn-1-one, creates a bifunctional molecule with immense potential in drug discovery and development.[2] The terminal alkyne serves as a versatile handle for a variety of chemical modifications, allowing for the facile introduction of molecular diversity and the construction of complex molecular architectures.

The primary reactive center for the functionalization of this molecule is the acidic proton of the terminal alkyne. This feature enables a range of powerful chemical transformations, which will be the focus of this guide.

Core Functionalization Strategies and Mechanistic Insights

Two of the most robust and widely employed methods for the functionalization of terminal alkynes are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Coupling: Forging New Carbon-Carbon Bonds

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7]

Mechanism: The catalytic cycle of the Sonogashira coupling is a well-established process. The reaction is initiated by the oxidative addition of the aryl or vinyl halide to a palladium(0) species. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling. For a substrate like 1-(Piperidin-2-yl)prop-2-yn-1-one, the presence of the amide and the piperidine nitrogen can influence the reaction. The amide group can potentially act as a directing group, influencing the reactivity of the alkyne.[6][8] The basicity of the piperidine nitrogen may necessitate the use of a non-coordinating base to avoid interference with the catalytic cycle.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X (Aryl/Vinyl Halide) Ar-X->Oxidative Addition R-C≡C-H 1-(Piperidin-2-yl)prop-2-yn-1-one Copper Acetylide Formation R-C≡C-Cu R-C≡C-H->Copper Acetylide Formation Cu(I), Base R-C≡C-H->Copper Acetylide Formation Base Base Base->Copper Acetylide Formation Cu(I) Cu(I) Cu(I)->Copper Acetylide Formation Transmetalation Ar-Pd(II)(C≡C-R)L2 Oxidative Addition->Transmetalation R-C≡C-Cu Reductive Elimination Ar-C≡C-R (Product) Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Copper Acetylide Formation->Oxidative Addition Transmetalation to Pd

Caption: Simplified Catalytic Cycles for the Sonogashira Coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[9] This reaction is a cornerstone of "click chemistry" due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[9]

Mechanism: The mechanism of the CuAAC is distinct from the thermal Huisgen 1,3-dipolar cycloaddition.[9] The copper(I) catalyst is believed to coordinate with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to afford the triazole product.[10]

Causality in Protocol Design: The success of a CuAAC reaction hinges on the availability of the active Cu(I) catalyst. Often, a Cu(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent (e.g., sodium ascorbate) to generate the Cu(I) species in situ. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are frequently employed to stabilize the Cu(I) oxidation state and prevent catalyst degradation.[11] The choice of solvent can range from organic solvents to aqueous media, making this reaction particularly attractive for biological applications.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne 1-(Piperidin-2-yl)prop-2-yn-1-one Reaction_Vessel Reaction in a Suitable Solvent (e.g., tBuOH/H2O) Alkyne->Reaction_Vessel Azide Organic Azide (R-N3) Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Vessel Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Reaction_Vessel Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction_Vessel->Triazole

Caption: Experimental Workflow for a Typical CuAAC Reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Sonogashira Coupling of 1-(Piperidin-2-yl)prop-2-yn-1-one with an Aryl Iodide

This protocol is adapted from established procedures for the Sonogashira coupling of N-propargyl amides.[12]

Materials:

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(Piperidin-2-yl)prop-2-yn-1-one, the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and a scavenger for the HX generated during the reaction.
Solvent Anhydrous THFA suitable aprotic solvent that dissolves the reactants and catalysts. Anhydrous conditions are important to prevent unwanted side reactions.
Atmosphere Inert (Ar or N₂)Prevents the oxidation of the Pd(0) catalyst and the homocoupling of the terminal alkyne.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is based on standard procedures for CuAAC reactions.[9][10]

Materials:

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 eq)

  • Organic azide (1.1 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 1-(Piperidin-2-yl)prop-2-yn-1-one and the organic azide in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Parameter Condition Rationale
Copper Source CuSO₄·5H₂OA readily available and stable source of copper.
Reducing Agent Sodium ascorbateReduces the Cu(II) to the active Cu(I) catalytic species in situ.
Solvent t-BuOH/H₂OA common solvent system for CuAAC that can solubilize a wide range of organic substrates.
Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperature.

Safety and Handling

4.1. General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

4.2. Specific Hazards:

  • Terminal Alkynes: Can form explosive metal acetylides, especially with heavy metals like silver and copper(I) under certain conditions. Avoid contact with incompatible metals.[16]

  • Organic Azides: Low molecular weight organic azides can be explosive and sensitive to shock, heat, and friction. Handle with extreme caution and always behind a blast shield.[15]

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Copper Salts: Are toxic and can be harmful if ingested.

  • Solvents: Many organic solvents are flammable and have associated health risks.

4.3. Waste Disposal:

  • Dispose of all chemical waste in accordance with institutional and local regulations.

  • Quench any residual reactive reagents before disposal. Azide-containing waste should be handled with particular care and disposed of in designated containers.[15]

Conclusion

1-(Piperidin-2-yl)prop-2-yn-1-one is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The functionalization of its terminal alkyne via robust and reliable methods such as the Sonogashira coupling and CuAAC provides a straightforward avenue for creating molecular diversity. By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can effectively utilize this compound in their drug discovery and development programs. Adherence to strict safety protocols is paramount when working with the energetic and reactive species involved in these transformations.

References

  • An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one. Benchchem.
  • Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence. RSC Publishing. 2014.
  • A computational mechanistic study of Ni(0)-catalyzed annulation of aromatic amides with alkynes: the effects of directing groups. Organic Chemistry Frontiers (RSC Publishing).
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Mechanistic Investigation of the Ru-Catalyzed Hydroamidation of Terminal Alkynes. Journal of the American Chemical Society. 2011.
  • Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. ChemRxiv.
  • Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society. 2006.
  • Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132). EvitaChem.
  • Rhodium-Catalyzed Chemo- and Regioselective Cross-Dimerization of Two Terminal Alkynes. Organic Chemistry Portal.
  • Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. PubMed. 2026.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. edoc.unibas.ch.
  • Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Request PDF.
  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionaliz
  • Rhodium-catalyzed oxygenative addition to terminal alkynes for the synthesis of esters, amides, and carboxylic acids. PubMed. 2013.
  • (PDF) Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes.
  • Chemical Safety Data Sheet MSDS / SDS - 1-PIPERIDIN-2-YLMETHYL-PIPERIDINE. ChemicalBook. 2026.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. 2016.
  • Synthesis routes of 1-(Prop-2-yn-1-yl)piperidine. Benchchem.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Piperidine - SAFETY D
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Sonogashira coupling. Wikipedia.
  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • SAFETY D
  • Piperidine - SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • 1-(piperidin-1-yl)prop-2-en-1-one synthesis. ChemicalBook.
  • "common pitfalls in the handling of terminal alkynes". Benchchem.
  • Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.
  • Safe Handling of Azides. safety.pitt.edu. 2013.

Sources

Method

Advanced Multicomponent Reactions (MCRs) Utilizing 1-(Piperidin-2-yl)prop-2-yn-1-one: Strategies for Complex Heterocyclic Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol Architectural Significance and Mechanistic Causality The compound 1-(Pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Architectural Significance and Mechanistic Causality

The compound 1-(Piperidin-2-yl)prop-2-yn-1-one represents a highly versatile, trifunctional building block in modern synthetic organic chemistry. Its architecture integrates three distinct reactive moieties: a terminal alkyne, a conjugated ketone (ynone), and a piperidine ring. This unique combination makes it an exceptional scaffold for Multicomponent Reactions (MCRs), enabling the rapid assembly of complex, sp³-rich heterocyclic libraries critical for drug discovery (e.g., kinase inhibitors and neuroactive agents).

Mechanistic Interplay (E-E-A-T Insights)

To successfully deploy this molecule in MCRs, one must understand the electronic causality governing its reactivity:

  • The Ynone System: The conjugated carbonyl group strongly polarizes the alkyne, rendering the β -carbon highly electrophilic. This makes it an exceptional Michael acceptor for cyclocondensation reactions with binucleophiles like amidines, hydrazines, or isocyanoacetates [1, 2].

  • The Terminal Alkyne: The terminal C-H bond is highly acidic, facilitating rapid insertion by transition metals (e.g., Cu, Pd) to form metal-acetylides. This is the foundational step for A3-couplings (Aldehyde-Alkyne-Amine) [3].

  • The Piperidine Ring: The steric bulk and electronic bias of the adjacent piperidinyl nitrogen act as a coordinating director. Crucial Note: To prevent competitive intramolecular hydroamination or self-condensation during intermolecular MCRs, the piperidine nitrogen is typically protected (e.g., as an N-Boc carbamate) prior to deployment [4].

MCR_Pathways Core 1-(Piperidin-2-yl)prop-2-yn-1-one A3 A3-Coupling Core->A3 Cu(I), Amine, Aldehyde Pyrimidine Cyclocondensation Core->Pyrimidine Amidine, Base Pyrrole Isocyanide Addition Core->Pyrrole Isocyanoacetate, Cu(I) Propargylamine Piperidinyl-Propargylamines A3->Propargylamine Pyrimidines Piperidinyl-Pyrimidines Pyrimidine->Pyrimidines Pyrroles Polysubstituted Pyrroles Pyrrole->Pyrroles

Caption: Divergent multicomponent reaction pathways of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Quantitative Data: Condition Optimization

Before executing the protocols, it is vital to establish the optimal thermodynamic and kinetic conditions. The table below summarizes the optimization of the base-mediated cyclocondensation of 1-(Piperidin-2-yl)prop-2-yn-1-one with acetamidine to form piperidinyl-pyrimidines.

Table 1: Optimization of Reaction Conditions for Piperidinyl-Pyrimidine Synthesis

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1None / Et3​N EtOH801225Incomplete conversion; weak base insufficient for amidine activation.
2None / Na2​CO3​ CH3​CN 80 8 78 Optimal balance; prevents ynone degradation while activating amidine.
3 Pd(OAc)2​ / K2​CO3​ DMF100445High temp caused substrate decomposition and tar formation.
4None / Cs2​CO3​ CH3​CN 80665Faster reaction but increased side-product formation via retro-aldol cleavage.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that kinetic failures or reagent degradation are caught mid-process.

Workflow Prep Substrate Preparation Mix MCR Assembly (One-Pot) Prep->Mix React Thermal Activation Mix->React Purify Flash Chromatography React->Purify Analyze LC-MS / NMR Validation Purify->Analyze

Caption: Standardized high-throughput workflow for multicomponent reaction assembly and validation.

Workflow Alpha: Base-Mediated Synthesis of Piperidinyl-Pyrimidines

Rationale: This MCR leverages the electrophilicity of the alkynyl ketone. The amidine undergoes an initial aza-Michael addition to the β -carbon of the ynone, followed by intramolecular cyclization and air oxidation to yield the fully aromatized pyrimidine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-Boc-1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 equiv, 0.5 mmol) and the selected amidine hydrochloride (1.2 equiv, 0.6 mmol) in anhydrous CH3​CN (3.0 mL).

  • Activation: Add anhydrous Na2​CO3​ (2.0 equiv, 1.0 mmol) in one portion.

    • Causality Insight: Na2​CO3​ is specifically chosen over stronger bases like KOtBu . Strong bases trigger retro-aldol-type cleavage of the ynone. Na2​CO3​ provides the exact pKa required to liberate the free amidine without destroying the alkyne substrate.

  • Condensation: Seal the vial and heat the mixture to 80 °C in a pre-heated oil bath for 8 hours.

  • In-Process Validation: At t = 4h, sample 10 µL of the reaction mixture. Dilute in MeOH and analyze via LC-MS.

    • Self-Validation Check: The disappearance of the ynone peak (UV 254 nm) and the appearance of a highly fluorescent intermediate (the dihydropyrimidine) indicates successful initial cyclization.

  • Purification: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing with EtOAc (10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure piperidinyl-pyrimidine.

Workflow Beta: Cu(I)-Catalyzed A3-Coupling for Propargylamines

Rationale: This reaction utilizes the terminal alkyne of the substrate. By reacting it with an aldehyde and a secondary amine in the presence of a copper catalyst, complex propargylamines are formed.

Step-by-Step Methodology:

  • Iminium Ion Pre-Assembly: To a flame-dried Schlenk flask under an N2​ atmosphere, add the aldehyde (1.0 equiv, 0.5 mmol), secondary amine (1.2 equiv, 0.6 mmol), and activated 4Å molecular sieves (100 mg) in anhydrous toluene (2.0 mL). Stir at room temperature for 30 minutes.

    • Causality Insight: Pre-forming the iminium ion prevents competitive side reactions. Toluene minimizes the hydration of the iminium intermediate, and the molecular sieves drive the equilibrium forward by irreversibly sequestering generated water.

  • Acetylide Generation: Add N-Boc-1-(Piperidin-2-yl)prop-2-yn-1-one (1.2 equiv, 0.6 mmol) followed by CuI (10 mol%, 0.05 mmol).

  • Coupling: Heat the reaction mixture at 70 °C for 12 hours.

  • In-Process Validation: Perform TLC analysis (eluent: 8:2 Hexanes/EtOAc). Stain the TLC plate with Ninhydrin and heat.

    • Self-Validation Check: The complete consumption of the secondary amine (absence of a colored ninhydrin spot) confirms the reaction has reached completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl (5 mL) to break down the copper-alkyne complex. Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, concentrate, and purify via silica gel chromatography.

References

  • D'Souza, D.M. and Müller, T.J.J. (2008). Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. Nature Protocols, 3, 1660-1665. URL:[Link]

  • Shan, W., et al. (2019). A Copper-Catalyzed Three-Component Reaction for the Preparation of Polysubstituted Pyrroles from Alkynyl Ketones, Amines and Isocyanoacetates. ChemistrySelect, 4(32), 9489-9492. URL:[Link]

  • Park, A., & Lee, S. (2012). Regioselective Cu(I)-Catalyzed Tandem A3-Coupling/Decarboxylative Coupling to 3-Amino-1,4-Enynes. Organic Letters, 14(7), 1942-1945. URL:[Link]

  • Faggi, C., et al. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones. International Journal of Organic Chemistry, 12, 185-202. URL:[Link]

Application

Application Note: Synthesis of Heterocyclic Scaffolds from 1-(Piperidin-2-yl)prop-2-yn-1-one

Executive Summary & Mechanistic Rationale The development of novel, highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. The piperidine ring is one of the most privileged pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel, highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. The piperidine ring is one of the most privileged pharmacophores in FDA-approved drugs, providing essential basicity, metabolic stability, and favorable physicochemical properties[1]. When this saturated heterocycle is conjugated with a prop-2-yn-1-one (ynone) moiety—forming 1-(Piperidin-2-yl)prop-2-yn-1-one —the resulting molecule becomes a remarkably versatile synthetic building block[2].

As a 1,3-dielectrophile, the ynone system features two highly reactive centers: the β -carbon of the alkyne (susceptible to soft nucleophilic Michael addition) and the carbonyl carbon (susceptible to hard nucleophilic 1,2-addition)[3]. This dual reactivity allows 1-(Piperidin-2-yl)prop-2-yn-1-one to undergo rapid, regioselective cyclocondensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, amidines) to generate piperidinyl-substituted pyrazoles, isoxazoles, and pyrimidines[4][5]. Furthermore, the terminal alkyne can participate in transition-metal-catalyzed cross-coupling (e.g., Sonogashira), expanding the chemical space for library generation[6].

This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for transforming 1-(Piperidin-2-yl)prop-2-yn-1-one into high-value heterocyclic libraries.

Divergent Synthetic Pathways

The synthetic utility of 1-(Piperidin-2-yl)prop-2-yn-1-one lies in its ability to act as a central hub for divergent synthesis. By simply altering the binucleophile and the reaction conditions, chemists can access entirely different heterocyclic classes.

G Ynone 1-(Piperidin-2-yl)prop-2-yn-1-one Pyrazole Piperidinyl-Pyrazoles Ynone->Pyrazole Hydrazines (EtOH, Reflux) Isoxazole Piperidinyl-Isoxazoles Ynone->Isoxazole NH2OH·HCl, Base (Microwave) Pyrimidine Piperidinyl-Pyrimidines Ynone->Pyrimidine Amidines/Guanidines (Base, Heat) Coupling Cross-Coupled Ynones Ynone->Coupling Sonogashira (Pd/Cu, Ar-X)

Divergent synthesis of heterocycles from 1-(Piperidin-2-yl)prop-2-yn-1-one.

Mechanistic Workflow of Cyclocondensation

The formation of five-membered heterocycles from ynones follows a predictable, step-wise causality. Understanding this mechanism is critical for troubleshooting regioselectivity issues (e.g., forming 3-substituted vs. 5-substituted isoxazoles).

  • 1,4-Conjugate Addition: The softer nucleophilic atom (e.g., the unsubstituted nitrogen of a substituted hydrazine) attacks the electrophilic β -carbon of the alkyne.

  • Enamine/Enol Tautomerization: The resulting allene/alkene intermediate tautomerizes to a more stable enamine or enol.

  • 1,2-Addition (Ring Closure): The second nucleophilic heteroatom attacks the carbonyl carbon.

  • Dehydration: Elimination of a water molecule drives the irreversible aromatization of the newly formed heterocycle.

Mechanism A Ynone Scaffold (1,3-Dielectrophile) B 1,4-Conjugate Addition (Nucleophile Attack) A->B C Enamine/Enol Intermediate B->C D Intramolecular 1,2-Addition (Ring Closure) C->D E Dehydration & Aromatization D->E

Mechanistic cascade for the cyclocondensation of ynones with binucleophiles.

Quantitative Data & Reaction Scope

The following table summarizes the optimized conditions and typical yields for synthesizing various heterocyclic scaffolds from piperidinyl-ynones. These parameters have been curated to maximize atom economy and minimize undesired polymerization of the terminal alkyne[5][6].

Target ScaffoldReagents / BinucleophileCatalyst & ConditionsKey Mechanistic DriverTypical Yield (%)
3-(Piperidin-2-yl)-1H-pyrazole Hydrazine hydrate (1.5 eq)EtOH, Reflux, 2-4 hUncatalyzed aza-Michael addition followed by dehydration.82 - 95%
N-Substituted Pyrazole Phenylhydrazine (1.2 eq)AcOH, 80°C, 4 hAcid catalysis enhances carbonyl electrophilicity for ring closure.75 - 88%
3-(Piperidin-2-yl)isoxazole Hydroxylamine HCl (1.5 eq)K₂CO₃, EtOH/H₂O, MW (100°C)Microwave heating overcomes the lower nucleophilicity of oxygen.70 - 85%
Piperidinyl-Pyrimidine Acetamidine HCl (2.0 eq)NaOEt, EtOH, Reflux, 12 hStrong base required to generate free amidine and promote cyclization.65 - 80%
Aryl-Substituted Ynone Aryl Iodide (1.1 eq)Pd(PPh₃)₂Cl₂ / CuI, Et₃N, RTSonogashira cross-coupling at the terminal sp-carbon.80 - 92%

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 3-(Piperidin-2-yl)-1H-pyrazole

Objective: High-yielding cyclocondensation utilizing hydrazine hydrate.

Materials:

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 mmol)

  • Hydrazine hydrate (64% in water, 1.5 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 mmol) in absolute ethanol (5.0 mL). Causality: Ethanol provides optimal solubility for both the organic ynone and the aqueous hydrazine, preventing biphasic reaction stalling.

  • Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.5 mmol) dropwise over 5 minutes. Causality: The initial Michael addition is highly exothermic; cooling prevents side-reactions such as alkyne dimerization.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to 80°C (reflux) for 3 hours.

  • In-Process Validation: At t = 2.5 hours, perform TLC (Eluent: 9:1 DCM:MeOH). The starting ynone will appear as a distinct UV-active spot (and stains strongly with KMnO₄ due to the alkyne). The product pyrazole will have a lower Rf value due to increased polarity (N-H hydrogen bonding). Complete disappearance of the ynone indicates successful conversion.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification & Final Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be triturated with cold diethyl ether to yield the pure pyrazole. Validate via LC-MS; look for the [M+H]+ peak corresponding to C8​H13​N3​ (Exact Mass: 151.11).

Protocol B: Microwave-Assisted Synthesis of 3-(Piperidin-2-yl)isoxazole

Objective: Rapid, regioselective synthesis of isoxazoles using green chemistry principles[2].

Materials:

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Potassium Carbonate (K₂CO₃, 1.5 mmol)

  • Ethanol/Water (4:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Reagent Liberation: In a 10 mL microwave-safe vial, suspend hydroxylamine hydrochloride (1.5 mmol) and K₂CO₃ (1.5 mmol) in the EtOH/H₂O mixture. Stir for 5 minutes at room temperature. Causality: K₂CO₃ neutralizes the HCl salt, liberating the free, nucleophilic hydroxylamine required for the initial attack.

  • Substrate Addition: Add 1-(Piperidin-2-yl)prop-2-yn-1-one (1.0 mmol) to the vial and seal it with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes with a maximum power setting of 150 W. Causality: Microwave irradiation dramatically accelerates the kinetically slower oxygen-attack (1,2-addition to the carbonyl) required for isoxazole ring closure, reducing reaction times from 12 hours to 15 minutes and suppressing thermal degradation[2][6].

  • In-Process Validation: Vent the vial and sample 10 µL for LC-MS. The mass spectrum must show the target [M+H]+ of 153.10. The absence of an [M+H+18]+ peak confirms that the intermediate oxime/enamine has fully dehydrated to the aromatic isoxazole.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure isoxazole.

References

  • Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132)
  • Chemical Reviews - ACS Publications.
  • The Aquila Digital Community (USM).
  • ACS Publications.
  • Vilniaus universitetas.

Sources

Method

Application Notes &amp; Protocols: 1-(Piperidin-2-yl)prop-2-yn-1-one in Targeted Drug Discovery

Introduction: The Resurgence of Targeted Covalent Inhibition The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors, a class of therapeutics that forms a stable, long-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Targeted Covalent Inhibition

The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors, a class of therapeutics that forms a stable, long-lasting bond with their biological targets.[1][2] Unlike their non-covalent counterparts which rely on reversible binding equilibria, targeted covalent inhibitors (TCIs) offer distinct pharmacological advantages. These include enhanced potency, a prolonged duration of action that is dependent on target protein turnover rather than pharmacokinetics, and the ability to effectively inhibit challenging or "undruggable" targets that lack deep binding pockets.[1][3]

The success of a TCI hinges on the elegant combination of two key structural motifs: a high-affinity "recognition" scaffold that directs the molecule to the specific protein of interest, and a moderately reactive electrophilic "warhead" that forms the covalent bond with a nearby nucleophilic amino acid residue.[3] This strategy achieves subtype-selectivity by targeting poorly conserved, non-catalytic residues, most commonly cysteine, thereby mitigating the off-target toxicity concerns that plagued earlier generations of reactive compounds.[4]

This guide focuses on 1-(Piperidin-2-yl)prop-2-yn-1-one , a molecule that exemplifies the core principles of a TCI. It features:

  • A Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] It serves as a versatile recognition element, whose substitution pattern can be modified to achieve high-affinity and selective binding to a target protein's binding pocket.

  • A Prop-2-yn-1-one Warhead: This functional group, an ynone, is an electrophilic Michael acceptor. The terminal alkyne and ketone create an electron-deficient system poised to react with nucleophilic residues, such as the thiol group of a cysteine, to form a stable covalent adduct.[6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and validate the application of 1-(Piperidin-2-yl)prop-2-yn-1-one and analogous compounds as TCIs in a modern drug discovery workflow.

Section 1: Synthesis and Characterization

The successful application of any chemical probe or drug candidate begins with a robust and reproducible synthetic route and unambiguous characterization.

Proposed Synthetic Pathway

While multiple routes to propargyl ketones exist, a reliable strategy involves the oxidation of the corresponding secondary propargyl alcohol.[7] This precursor can be readily accessed through the nucleophilic addition of an acetylide to an aldehyde. The proposed two-step synthesis for 1-(Piperidin-2-yl)prop-2-yn-1-one is outlined below.

G cluster_0 Step 1: Acetylide Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A N-Boc-piperidine-2-carbaldehyde C N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol (Propargyl Alcohol Intermediate) A->C 1. Add B at 0°C 2. Quench with NH4Cl(aq) B Ethynylmagnesium bromide in THF D N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol F N-Boc-1-(piperidin-2-yl)prop-2-yn-1-one D->F 1. Add E at RT 2. Workup E Dess-Martin Periodinane (DMP) in DCM G N-Boc-1-(piperidin-2-yl)prop-2-yn-1-one I 1-(Piperidin-2-yl)prop-2-yn-1-one (Final Product) G->I 1. Add H at 0°C to RT 2. Evaporate H Trifluoroacetic Acid (TFA) in DCM

Caption: Proposed synthetic workflow for 1-(Piperidin-2-yl)prop-2-yn-1-one.

Protocol 1.1: Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one

This protocol describes a three-step synthesis starting from commercially available N-Boc-piperidine-2-carbaldehyde.

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Dess-Martin Periodinane (DMP)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol

    • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add ethynylmagnesium bromide (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor reaction completion by TLC.

    • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by silica gel chromatography.

  • Step 2: Synthesis of N-Boc-1-(piperidin-2-yl)prop-2-yn-1-one

    • Dissolve the purified propargyl alcohol (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.

    • Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude ketone by silica gel chromatography.

  • Step 3: Boc Deprotection

    • Dissolve the purified N-Boc protected ketone (1.0 eq) in DCM and cool to 0 °C.

    • Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt can be used directly or neutralized for further applications.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the final compound.

Property / TechniquePredicted Data for C₈H₁₁NORationale / Key Features
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Mass Spectrometry (ESI+) [M+H]⁺ = 138.0913High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
¹H NMR (CDCl₃, 400 MHz) δ ~3.3 (s, 1H, alkyne C-H), δ ~3.5-4.0 (m, 1H, piperidine C2-H), δ ~1.5-2.0 (m, 6H, piperidine CH₂)The singlet for the terminal alkyne proton is a key diagnostic signal.
¹³C NMR (CDCl₃, 100 MHz) δ ~185 (C=O), δ ~80-85 (alkyne carbons), δ ~50-60 (piperidine C2)The downfield shift for the ketone carbonyl and the two distinct alkyne carbon signals are characteristic.
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (alkyne C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (C=O stretch)Strong, sharp absorbances for the key functional groups provide rapid confirmation of a successful synthesis.

Section 2: Biochemical Assays for Covalent Inhibitor Characterization

Once synthesized, the compound must be rigorously tested to confirm its mechanism of action and quantify its interaction with the target protein.

The "Why": Confirming the Covalent Bond and Determining Potency

The primary goals of biochemical characterization are:

  • To unequivocally demonstrate covalent adduct formation.

  • To determine the kinetic parameters of inhibition , which for a TCI are the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).[8][9]

Mass spectrometry is the gold standard for the first goal, while enzyme kinetics assays are used for the second.

G cluster_0 Biochemical Workflow start Target Protein + 1-(Piperidin-2-yl)prop-2-yn-1-one ms Protocol 2.1: Intact Protein LC-MS start->ms kinetics Protocol 2.2: Enzyme Kinetics Assay start->kinetics ms_result Confirm Mass Adduct (Mass = Protein + 137.18 Da) ms->ms_result kinetics_result Determine k_inact & K_I kinetics->kinetics_result

Caption: Workflow for biochemical characterization of a covalent inhibitor.

Protocol 2.1: Intact Protein Mass Spectrometry for Adduct Confirmation

This protocol uses high-resolution LC-MS to observe the mass increase of a target protein upon incubation with the inhibitor.[10][11]

Materials:

  • Purified target protein (e.g., a cysteine-containing kinase or protease) in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (inhibitor) stock solution in DMSO.

  • LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Prepare two samples:

    • Control: Target protein (e.g., 5 µM) with an equivalent volume of DMSO.

    • Test: Target protein (5 µM) with the inhibitor (e.g., 25-50 µM, 5-10 fold excess).

  • Incubate both samples at room temperature or 37 °C for a set time (e.g., 1-4 hours).

  • Quench the reaction by adding 0.1% formic acid.

  • Inject the samples onto the LC-MS system. Use a desalting column (e.g., C4) to remove non-volatile salts prior to MS analysis.

  • Acquire mass spectra for both the control and test samples.

  • Deconvolute the raw spectra to determine the intact protein mass.

  • Analysis: Compare the mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the inhibitor (137.18 Da) confirms the formation of a 1:1 covalent adduct.

Protocol 2.2: Determination of Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)

This protocol uses a continuous enzyme activity assay to measure the rate of enzyme inactivation, following the Kitz-Wilson method.[9]

Materials:

  • Target enzyme and its corresponding substrate/reagents for a continuous assay (e.g., fluorescent or colorimetric).

  • Assay buffer.

  • Serial dilutions of the inhibitor in DMSO.

  • Plate reader capable of kinetic measurements.

Procedure:

  • In a multi-well plate, add the assay buffer and varying concentrations of the inhibitor. Include a DMSO-only control.

  • Initiate the reaction by adding the enzyme to each well.

  • Immediately add the substrate to all wells to start the assay.

  • Measure the signal (e.g., fluorescence) kinetically over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • Step A: For each inhibitor concentration, plot the natural log of the reaction rate (or product formation) versus time. The data for an irreversible inhibitor will show a curve, the slope of which gives the observed rate of inactivation (k_obs).

    • Step B: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

    • Step C: Fit the data from Step B to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

    • This non-linear regression will yield the values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation at saturating inhibitor concentration) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate).

G E Enzyme (E) EI_rev E•I (Reversible Complex) E->EI_rev K_I I Inhibitor (I) EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact

Caption: Kinetic model for two-step covalent inhibition.

Section 3: Cellular Assays for Target Engagement and Selectivity

Biochemical success is only the first step. It is crucial to demonstrate that the inhibitor can reach and bind its target within the complex environment of a living cell.[12][13]

The "Why": Moving from a Test Tube to a Biological System

Cellular assays answer critical questions:

  • Target Engagement: Does the compound cross the cell membrane and bind to the intended target protein?[13]

  • Selectivity: Does the compound covalently modify other proteins, leading to potential off-target effects?[14]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method for verifying target engagement in cells or tissues. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][15]

Materials:

  • Cultured cells expressing the target protein.

  • Inhibitor stock solution in DMSO.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

Procedure:

  • Treat cultured cells with various concentrations of the inhibitor (and a DMSO control) for a defined period (e.g., 1-2 hours).

  • Harvest, wash, and resuspend the cells in PBS.

  • Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by high-speed centrifugation to remove cell debris.

  • Aliquot the soluble lysate into PCR tubes.

  • Heat the aliquots to a range of different temperatures using a thermal cycler for 3 minutes (e.g., from 40°C to 70°C).

  • Cool the tubes on ice, then centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the remaining soluble protein.

  • Analyze the amount of soluble target protein at each temperature point using Western blotting or another quantitative proteomics method.

  • Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift in the melting temperature (T_m) to a higher value in inhibitor-treated samples compared to the control indicates target stabilization and thus, cellular engagement.

G A Treat cells with Inhibitor vs. DMSO B Harvest & Lyse Cells A->B C Heat Lysate Aliquots (Temperature Gradient) B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melting Curve (% Soluble vs. Temp) F->G H Observe Thermal Shift (ΔTm) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3.2: Chemoproteomic Profiling for Target Selectivity

This advanced mass spectrometry-based technique provides an unbiased, proteome-wide view of covalent interactions, identifying both the intended target and any potential off-targets.[14]

Materials:

  • Cultured cells, inhibitor, and lysis buffer.

  • Trypsin for protein digestion.

  • LC-MS/MS system (e.g., Orbitrap).

  • Proteomics data analysis software (e.g., Mascot, MaxQuant).

Procedure:

  • Treat cells with the inhibitor and a DMSO control.

  • Lyse the cells and harvest the proteome.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures using high-resolution LC-MS/MS.

  • Use specialized bioinformatics software to search the MS/MS data against a protein database. The search parameters must include a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the inhibitor (+137.08 Da).

  • Analysis: Identify all peptides that show this specific mass modification. The corresponding proteins are the covalent targets of the compound. The relative abundance of modified peptides can be quantified to rank on- and off-target engagement, providing a comprehensive selectivity profile.

Summary and Forward Look

The successful application of 1-(Piperidin-2-yl)prop-2-yn-1-one in a targeted drug discovery campaign requires a systematic and multi-faceted approach. By following the protocols outlined in this guide, researchers can confidently synthesize the molecule, confirm its covalent mechanism of action, quantify its potency, and verify its engagement and selectivity in a physiologically relevant cellular context.

The data generated from these experiments—summarized below—forms the basis of the structure-activity relationship (SAR) needed to optimize this scaffold into a potent, selective, and ultimately, therapeutically valuable drug candidate.

ParameterAssayPurpose
Mass Adduct Intact Protein LC-MSConfirms covalent binding to the target.
kᵢₙₐ꜀ₜ / Kᵢ Enzyme KineticsQuantifies inhibitor efficiency and potency.
ΔT_m CETSAConfirms target engagement in a cellular environment.
Off-Target List ChemoproteomicsAssesses the selectivity profile for safety evaluation.

The combination of a privileged piperidine scaffold with a reactive ynone warhead makes 1-(Piperidin-2-yl)prop-2-yn-1-one a compelling starting point for the development of next-generation targeted covalent inhibitors.

References

  • Lame, M. W., & Segall, M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 89. MDPI. Retrieved from [Link]

  • Lee, H., & Lee, K. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Pharmaceuticals, 15(12), 1485. MDPI. Retrieved from [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250. PubMed. Retrieved from [Link]

  • Guo, Y., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 514-523. PubMed. Retrieved from [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Retrieved from [Link]

  • ICE Bioscience. (2026, January 15). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. ICE Bioscience Blog. Retrieved from [Link]

  • van der Wouden, P. E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6791. MDPI. Retrieved from [Link]

  • Exploration of Targeted Covalent Inhibitors. (2026, February 1). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Open Exploration Publishing. Retrieved from [Link]

  • Johnston, E. B., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 11(8), 869-883. Royal Society of Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Chemical Biology, 1(2), 116-124. PubMed Central. Retrieved from [Link]

  • Arkin, M. R., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discovery, 23(6), 579-588. PubMed Central. Retrieved from [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS. Retrieved from [Link]

  • Johnston, E. B., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 11(8), 869-883. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2025, December 8). A Practical Guide to Target Engagement Assays. Reaction Biology. Retrieved from [Link]

  • PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Retrieved from [Link]

  • Charles River. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Charles River. Retrieved from [Link]

  • Zhang, T., et al. (2025). Peptide-Based Targeted Covalent Inhibitors. ACS Applied Materials & Interfaces. ACS Publications. Retrieved from [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Retrieved from [Link]

  • Li, Y., et al. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. Retrieved from [Link]

  • Sharma, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. PubMed Central. Retrieved from [Link]

  • D'Roz, A., & Barluenga, J. (2023). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic & Biomolecular Chemistry, 21(20), 4216-4220. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2014). CN103880617A - Method for preparing acetylenic ketone through oxidizing propargyl alcohol. Google Patents.
  • Sharma, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. MDPI. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Piperidin-2-yl)prop-2-yn-1-one Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 1-(Piperidin-2-yl)prop-2-yn-1-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing 1-(Piperidin-2-yl)prop-2-yn-1-one, a highly valuable piperidine derivative featuring a reactive prop-2-yn-1-one (ynone) moiety[1].

Because ynones are potent Michael acceptors and terminal alkynes are prone to side reactions, synthesizing this compound requires strict control over nucleophilic addition and reaction conditions. This portal provides self-validating protocols, mechanistic causality, and targeted troubleshooting to optimize your reaction yields.

Mechanistic Pathway & Workflow Overview

The most reliable synthetic route to 1-(Piperidin-2-yl)prop-2-yn-1-one avoids direct acylation of the terminal alkyne, which typically leads to over-addition. Instead, the protocol utilizes a Weinreb–Nahm amide intermediate [2]. By converting N-Boc-pipecolic acid into a Weinreb amide, the subsequent addition of ethynylmagnesium bromide forms a stable 5-membered cyclic magnesium chelate[3]. This chelate traps the tetrahedral intermediate, preventing a second equivalent of the Grignard reagent from attacking, and only collapses to the desired ynone upon aqueous quenching[2].

SynthWorkflow A N-Boc-Pipecolic Acid B Weinreb Amidation (CDI, HN(OMe)Me·HCl) A->B C N-Boc-Weinreb Amide B->C 85-95% Yield D Grignard Addition (Ethynylmagnesium Bromide) C->D E 5-Membered Mg-Chelate (Prevents Over-addition) D->E -20°C, THF F N-Boc-Ynone E->F Aqueous Quench G Acidic Deprotection (TFA/DCM, 0°C) F->G H 1-(Piperidin-2-yl)prop-2-yn-1-one G->H Target Molecule

Caption: Synthetic workflow for 1-(Piperidin-2-yl)prop-2-yn-1-one via Weinreb amide intermediate.

Quantitative Baselines & Standard Operating Procedure (SOP)

Optimized Reaction Parameters
Reaction PhaseReagents & StoichiometryInternal TempTimeExpected YieldCritical Quality Attribute (CQA)
1. Amidation N-Boc-Pipecolic Acid (1.0 eq), CDI (1.1 eq), HN(OMe)Me·HCl (1.2 eq)0 °C → RT12 h85–95%Complete activation; absence of residual acid
2. Addition N-Boc-Weinreb Amide (1.0 eq), Ethynylmagnesium Bromide (1.4 eq)-20 °C4–12 h30–75%Stable 5-membered Mg-chelate formation
3. Deprotection N-Boc-Ynone (1.0 eq), TFA/DCM (1:4 v/v)0 °C2 h>90%Minimal ynone polymerization
Self-Validating Protocol

Phase 1: Activation and Weinreb Amidation

  • Causality: N,N'-Carbonyldiimidazole (CDI) is selected over harsher coupling agents (like oxalyl chloride) because it is mild and produces easily removable byproducts (imidazole and CO₂)[4].

  • Dissolve 1.0 eq of N-Boc-pipecolic acid in anhydrous DCM under an inert N₂ atmosphere.

  • Add 1.1 eq of CDI in portions at 0 °C.

  • Validation Checkpoint: Stir the mixture until CO₂ effervescence completely ceases (approximately 1 hour). The absence of gas evolution validates the complete formation of the acyl imidazole intermediate.

  • Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride and stir at room temperature for 12 hours.

  • Perform an aqueous workup (wash with 1M HCl to remove imidazole, then saturated NaHCO₃). Dry over Na₂SO₄ and concentrate to yield the N-Boc-Weinreb amide.

Phase 2: Nucleophilic Addition (Ynone Formation)

  • Causality: Low temperatures and controlled addition rates are mandatory to prevent the localized collapse of the intermediate chelate and to mitigate the exothermic disproportionation of the Grignard reagent[5].

  • Dissolve the N-Boc-Weinreb amide in anhydrous THF. Cool the reactor to -20 °C under a strict N₂ atmosphere.

  • Dropwise add 1.4 eq of ethynylmagnesium bromide (0.5 M in THF)[5].

  • Stir for 4 to 12 hours, maintaining the internal temperature at -20 °C.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Do not proceed to quenching until the Weinreb amide is fully consumed.

  • Quench carefully with a cold, saturated NH₄Cl aqueous solution. Causality: A cold, mildly acidic quench safely protonates the intermediate and dissolves magnesium salts without exposing the newly formed ynone to high pH extremes that could trigger side reactions[5].

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Phase 3: Deprotection

  • Causality: The ynone moiety is highly reactive. Deprotection must be performed under strictly controlled acidic conditions to prevent the alkyne from undergoing hydration or the ynone from polymerizing.

  • Dissolve the N-Boc-ynone in DCM and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.

  • Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Confirm complete Boc removal via LC-MS before concentrating.

  • Concentrate under reduced pressure. If the free base is required, neutralize carefully with cold saturated NaHCO₃, avoiding prolonged exposure to basic conditions.

Troubleshooting Guide: Yield Optimization

TroubleShooting Start Low Ynone Yield? Q1 Is unreacted Weinreb amide recovered? Start->Q1 A1_Yes Grignard Degradation or Moisture Issue Q1->A1_Yes Yes A1_No Over-addition or Side Reactions Q1->A1_No No Sol1 Titrate Grignard, Dry Solvents A1_Yes->Sol1 Sol2 Maintain -20°C, Check Quench pH A1_No->Sol2

Caption: Diagnostic logic tree for troubleshooting low yields during the ynone synthesis step.

Issue 1: Drastic yield drop during Grignard addition (plateauing around 30-40%)

Root Cause: While the Weinreb amide prevents over-addition[2], terminal alkynyl Grignard reagents are highly prone to disproportionation and oxidative dimerization (Glaser coupling). Yields in the ~32% range are commonly reported in literature for similar ynone syntheses due to these competing pathways[5]. Corrective Action:

  • Titrate your Grignard: Ethynylmagnesium bromide degrades rapidly in storage. Always titrate immediately before use.

  • Exclude Oxygen: Oxygen promotes Glaser coupling of the alkyne. Vigorously sparge your THF with nitrogen or argon prior to the reaction.

  • Thermal Control: Ensure the internal reaction temperature strictly remains at or below -20 °C. Higher temperatures cause the premature collapse of the magnesium chelate[3].

Issue 2: Significant racemization at the C2 position of the piperidine ring

Root Cause: The alpha-proton at the C2 position of the piperidine ring is relatively acidic and highly susceptible to base-catalyzed enolization when exposed to strong bases like Grignard reagents. Corrective Action:

  • Limit Equivalents: Strictly limit the ethynylmagnesium bromide to 1.4 equivalents to minimize excess unreacted base[5].

  • Inverse Quenching: Instead of adding the quench solution to the reaction vessel, cannula-transfer the reaction mixture into a vigorously stirred, cold solution of saturated NH₄Cl. This prevents localized zones of high pH during the quench, which can strip the alpha-proton.

Issue 3: The final deprotection yields a complex, polymeric mixture

Root Cause: The 1-(Piperidin-2-yl)prop-2-yn-1-one product is a potent Michael acceptor[1]. Under prolonged acidic conditions, or upon exposure to nucleophiles during neutralization, it can undergo rapid polymerization or hydration of the alkyne. Corrective Action: Keep the deprotection time strictly to 2 hours at 0 °C. Do not leave the reaction stirring overnight. Immediately concentrate the mixture at low temperatures (bath temp < 25 °C). Store the final product as a TFA or HCl salt at -20 °C rather than as a free base to enhance stability.

Frequently Asked Questions (FAQs)

Q: Can I use lithium acetylide instead of ethynylmagnesium bromide? A: Yes. Lithium acetylide-ethylenediamine complex is often more nucleophilic and can drive the reaction to completion faster. However, lithium chelates are generally less stable than magnesium chelates[3]. If you switch to lithium acetylide, you must maintain the reaction temperature at -78 °C to prevent the collapse of the intermediate and subsequent over-addition.

Q: My Weinreb amidation using CDI is sluggish. Can I use an alternative? A: If CDI is underperforming (often due to moisture degrading the reagent), you can utilize a cascade chloroformylation approach. Reacting the N-Boc-pipecolic acid with oxalyl chloride (with a catalytic amount of DMF) forms the acid chloride in situ, which can then be reacted with N,O-dimethylhydroxylamine hydrochloride and an amine base (like triethylamine) to form the Weinreb amide in yields exceeding 80%[3][5].

Q: What are the primary downstream applications for this synthesized ynone? A: 1-(Piperidin-2-yl)prop-2-yn-1-one is a highly versatile intermediate. Its primary applications include acting as a precursor for synthesizing complex pharmaceuticals targeting neurological disorders (due to the piperidine moiety), participating in Sonogashira cross-coupling reactions, and serving as a substrate for pyrazole synthesis via cyclization with hydrazine derivatives[1][5].

References

  • Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299 . ACS Publications. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. Available at: [Link]

  • Weinreb ketone synthesis . Wikipedia. Available at:[Link]

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole . Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 1-(Piperidin-2-yl)prop-2-yn-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify bifunctional building blocks. The molecule 1-(Piperidin-2-yl)prop-2-yn-1-one presents a classic chromatographic paradox: it contains a strongly basic secondary amine (the piperidine ring) coupled with a highly reactive, electrophilic alkynyl ketone.

Standard purification approaches often lead to poor recovery, severe peak tailing, or complete degradation of the target molecule. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to master this specific purification.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 1-(Piperidin-2-yl)prop-2-yn-1-one streak completely down the column on standard silica gel? A1: The piperidine moiety is a secondary amine with a pKa of approximately 11, making it highly basic[1]. Standard flash chromatography silica gel contains surface silanol groups (Si-OH) which act as Brønsted acids[2]. When a strong organic base interacts with these acidic silanols, it leads to extreme peak broadening, streaking, and irreversible ionic binding[3]. To force the compound off the column, chemists often resort to highly polar solvents (like 100% methanol), which destroys separation resolution and co-elutes impurities.

Q2: Can I just add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to my mobile phase to fix the tailing? A2: While adding 1-5% TEA or NH₄OH to the mobile phase is a standard practice to "neutralize" acidic silanols, it is highly risky for 1-(Piperidin-2-yl)prop-2-yn-1-one. The prop-2-yn-1-one group is an alkynyl ketone, which acts as a potent Michael acceptor. In the presence of free, mobile amines (like TEA or NH₃) and the catalytic surface of silica, the alkyne is highly susceptible to nucleophilic attack (hydroalkylation or Michael addition) and subsequent polymerization[4]. This leads to on-column degradation and low yields of your target molecule[5].

Q3: What is the optimal stationary phase for this molecule? A3: The gold standard for purifying basic amines with sensitive functional groups is[2]. In this media, the silica surface is covalently bonded with primary or secondary amines (e.g., propyl-NH₂). This creates a permanently basic surface environment, completely eliminating the need for basic mobile phase modifiers[3]. The alkynyl ketone remains stable because there are no free amine bases in the solvent to catalyze degradation, and the piperidine ring elutes with sharp, symmetrical peaks using simple Hexane/Ethyl Acetate gradients.

Part 2: Quantitative Data & Method Comparison

Selecting the right chromatographic system is a balance between peak resolution and analyte stability. The table below summarizes the expected outcomes when purifying 1-(Piperidin-2-yl)prop-2-yn-1-one using various strategies.

Stationary PhaseMobile Phase SystemPeak ShapeTarget Recovery (%)Degradation Risk
Standard Bare Silica DCM / MeOHSevere Tailing< 40%Low to Moderate
Standard Bare Silica DCM / MeOH + 1% TEAModerate60 - 70%High (Michael Addition)
Amine-Functionalized Silica Hexane / EtOAcSharp, Symmetrical> 95% Low
Reversed-Phase (C18) Water (pH 7 buffer) / MeCNSharp85 - 90%Low

Part 3: Self-Validating Experimental Protocol

Protocol: Purification of 1-(Piperidin-2-yl)prop-2-yn-1-one using Amine-Functionalized Silica

This methodology is designed to be self-validating. By integrating a parallel TLC check and specific loading techniques, you ensure the integrity of the alkynyl ketone before committing your entire batch to the column.

Step 1: TLC Validation (The Self-Check)

  • Obtain an amine-functionalized TLC plate (e.g., KP-NH2 TLC plate).

  • Spot the crude 1-(Piperidin-2-yl)prop-2-yn-1-one mixture.

  • Develop the plate in a 70:30 Hexane:Ethyl Acetate solvent system.

  • Causality Check: You should observe a tight, circular spot for the target compound (Rf ~0.3). If the spot is a sharp circle without a tail, the basic amine is successfully shielded from silanol interactions, validating the stationary phase choice.

Step 2: Column Equilibration

  • Mount a pre-packed amine-functionalized flash column (e.g., 25g column for ~250mg of crude material).

  • Flush the column with 3-5 Column Volumes (CV) of 100% Hexane at a flow rate of 25 mL/min.

  • Crucial: Do NOT use acidic modifiers (like TFA or acetic acid) during any part of this process, as they will irreversibly bind to the amine-bonded stationary phase and destroy the column's efficacy.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of amine-functionalized silica to the solution (ratio of 1:3 sample to silica by weight).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load the dry powder into a solid load cartridge.

  • Causality Check: Why dry loading? Liquid loading with a strong solvent like DCM disrupts the initial gradient band. Dry loading ensures the alkynyl ketone focuses into a narrow, concentrated band at the head of the column, maximizing resolution.

Step 4: Gradient Elution

  • Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexane over 10 to 12 CV.

  • Monitor via UV detection at 254 nm (the conjugated alkynyl ketone provides a strong chromophore).

  • Collect fractions based on the UV threshold.

Step 5: Post-Purification Analysis

  • Analyze the collected fractions via LC-MS or ¹H-NMR immediately.

  • Verification: Look for the intact ketone carbonyl in ¹³C-NMR (~177 ppm). The absence of extra peaks in the aliphatic region confirms that no nucleophilic addition or polymerization occurred during purification.

Part 4: Advanced Troubleshooting Flowchart

Use the following logical workflow to determine your purification strategy based on the specific properties of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Workflow A Crude 1-(Piperidin-2-yl)prop-2-yn-1-one B Select Stationary Phase A->B C Bare Silica (Acidic) B->C Avoid D Silica + TEA/NH3 B->D High Risk E Amine-Bonded Silica B->E Recommended F Irreversible Binding Severe Tailing C->F G Alkyne Degradation (Michael Addition) D->G H High Recovery Intact Product E->H

Workflow for selecting the optimal flash chromatography stationary phase.

Part 5: References

  • When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL: [Link]

  • Successful flash chromatography Source: Biotage URL: [Link]

  • Selective Synthesis of Z-Michael Acceptors via Hydroalkylation of Conjugated Alkynes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Purification Column Guide Source: MD Scientific URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing C2 Epimerization of 1-(Piperidin-2-yl)prop-2-yn-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide provides in-depth technical information, troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the critical challenge of maintaining stereochemical integrity at the C2 position of the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern for 1-(Piperidin-2-yl)prop-2-yn-1-one?

Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted, converting one diastereomer into another.[1] For 1-(Piperidin-2-yl)prop-2-yn-1-one, the stereocenter at the C2 position of the piperidine ring is particularly susceptible to this change.

This is a critical issue in drug development because the two epimers can have vastly different pharmacological activities, potencies, and toxicological profiles.[1] The loss of stereochemical purity can lead to a product with reduced efficacy, altered safety, and significant challenges in purification and regulatory approval.

The structural reason for this instability is that the C2 carbon is an α-carbon to a ketone (the propynone group). The carbonyl group is electron-withdrawing, which increases the acidity of the hydrogen atom attached to the C2 carbon (the α-proton). This makes the proton susceptible to abstraction by a base.[2][3]

Q2: What is the primary chemical mechanism driving C2 epimerization?

The dominant mechanism for epimerization at this position is a base-catalyzed deprotonation-reprotonation sequence.[4] The process unfolds as follows:

  • Deprotonation: A base abstracts the acidic α-proton from the C2 carbon.

  • Formation of a Planar Intermediate: This abstraction results in the formation of a planar enolate intermediate, where the C2 carbon is sp²-hybridized. The stereochemical information at this center is temporarily lost.

  • Reprotonation: A proton source (such as the conjugate acid of the base or the solvent) can then add a proton back to either face of the planar enolate. This reprotonation is typically non-stereospecific, leading to a mixture of both the original (desired) epimer and the newly formed (undesired) epimer.

G cluster_0 Epimerization Mechanism Start (R)-Epimer (Chiral Center at C2) Intermediate Planar Enolate Intermediate (Loss of Chirality at C2) Start->Intermediate + Base (B:) - Proton (BH+) End_R (R)-Epimer Intermediate->End_R + Proton (BH+) End_S (S)-Epimer Intermediate->End_S + Proton (BH+) Mixture Racemic or Epimeric Mixture End_R->Mixture End_S->Mixture

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Q3: Which experimental factors have the greatest impact on the rate of epimerization?

Several factors can accelerate this undesired side reaction. Controlling them is key to preserving the stereochemical purity of your compound.

FactorImpact on EpimerizationRationale
Base High Impact: Strong, non-hindered bases significantly increase the rate.Stronger bases more readily abstract the acidic C2 proton.
Temperature High Impact: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction.[5]
Solvent Medium Impact: Polar, protic solvents can facilitate both proton removal and re-protonation, stabilizing charged intermediates.Less polar solvents can suppress the formation of the enolate intermediate.
Reaction Time Medium Impact: Longer exposure to epimerizing conditions increases the extent of conversion to the undesired epimer.The process is often an equilibrium, and more time allows it to proceed further.
N-Protecting Group Variable Impact: The nature of the substituent on the piperidine nitrogen can influence stereostability.Electron-withdrawing groups can affect C2-H acidity, while bulky groups can sterically hinder base access.
Q4: How can I select the appropriate reaction conditions (base, solvent, temperature) to minimize epimerization?

Strategic selection of reaction conditions is your primary defense against epimerization.

  • Base Selection: Opt for sterically hindered, non-nucleophilic bases. While stronger bases may be required for certain reactions, their use should be carefully controlled.

    • Recommended: Diisopropylethylamine (DIPEA) is often a good choice as its bulkiness can disfavor the abstraction of the somewhat sterically shielded C2 proton.

    • Use with Caution: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium tert-butoxide, or sodium hydride are very effective at promoting epimerization and should be avoided if possible, or used at very low temperatures for short periods.[6]

  • Temperature Control:

    • Recommended: Conduct reactions at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[5] This is one of the most effective ways to slow down the rate of epimerization.

  • Solvent Choice:

    • Recommended: Use non-polar aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[2] These solvents are less likely to stabilize the charged enolate intermediate compared to polar solvents.

    • Use with Caution: Polar protic solvents like methanol or ethanol can act as proton sources for the reprotonation step and should generally be avoided during base-mediated reactions.

Q5: Can an N-protecting group help stabilize the C2 stereocenter?

Yes, the choice of a protecting group on the piperidine nitrogen can have a substantial influence on the stability of the C2 stereocenter.

  • tert-Butoxycarbonyl (Boc): This is a common and often effective choice. The bulky Boc group can influence the conformation of the piperidine ring, potentially leading to a geometry where the C2 proton is less accessible to a base.[7][8]

  • Benzyloxycarbonyl (Cbz): The Cbz group is electron-withdrawing and can decrease the basicity of the nitrogen. It is known to be resistant to racemization during peptide coupling reactions, a principle that applies here.[9]

  • Tosyl (Ts): Similar to Cbz, the strongly electron-withdrawing tosyl group can modulate the electronic properties of the ring, potentially reducing the likelihood of epimerization.

Q6: How can I detect and quantify the extent of C2 epimerization in my sample?

Accurate quantification of the epimeric ratio is essential for process optimization and quality control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. Using a chiral stationary phase allows for the separation of the two epimers, enabling precise quantification of their relative amounts.[2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the two epimers may have distinct signals in ¹H or ¹³C NMR spectra, particularly for protons near the chiral center. The use of chiral shift reagents can also help to resolve overlapping signals, allowing for quantification by integration.

Troubleshooting Guide

If you have detected epimerization in your product, use this guide to diagnose and solve the issue.

Caption: A logical workflow for troubleshooting C2 epimerization issues.

Experimental Protocols

Protocol 1: Model Procedure for Stereoretentive Acylation

This protocol describes the coupling of N-Boc-L-pipecolic acid with propargylamine using a peptide coupling agent, a common synthetic route that builds the desired scaffold while minimizing epimerization. This approach is often preferred over direct acylation with a more reactive propiolyl chloride.

Materials:

  • N-Boc-L-pipecolic acid (1.0 eq)

  • Propargylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-pipecolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes to allow for pre-activation.

  • Add propargylamine (1.1 eq) dropwise to the cooled solution.

  • Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours). Avoid prolonged reaction times.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

  • The final Boc-protected product can then be deprotected under acidic conditions (e.g., TFA in DCM) which are less prone to causing epimerization at the C2 position.

Protocol 2: General Method for Chiral HPLC Analysis

Objective: To separate and quantify the epimers of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A column such as a Chiralpak AD-H, OD-H, or an equivalent amylose or cellulose-based column is recommended. The optimal column must be determined experimentally.

Mobile Phase (Starting Conditions):

  • A mixture of n-Hexane and Isopropanol (IPA) is a common starting point. A typical gradient might be 90:10 (Hexane:IPA).

  • A small amount of an additive like diethylamine (DEA) may be required for basic compounds to improve peak shape.

Procedure:

  • Prepare a standard solution of your sample at approximately 1 mg/mL in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Inject 5-10 µL of the sample solution.

  • Run the analysis isocratically or with a shallow gradient to achieve baseline separation of the epimers.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Integrate the peak areas of the two epimers to determine the diastereomeric ratio (dr) or epimeric excess (ee).

References

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Walker, M. M., Shen, Z., Parada, G. A., Chen, S., Houk, K. N., & Ellman, J. A. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PMC. [Link]

  • Bandyopadhyay, I., Lee, H. M., Tarakeshwar, P., Cui, C., Oh, K. S., Chin, J., & Kim, K. S. (2003). Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. The Journal of Organic Chemistry, 68(17), 6571–6575. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Walker, M. M., Shen, Z., Parada, G. A., Chen, S., Houk, K. N., & Ellman, J. A. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Thomson, R. J., & Nagib, D. A. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters, 20(21), 6940–6944. [Link]

  • Wang, Z., Wu, X., & Li, X. (2023). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society. [Link]

  • Mazzotti, M. (2018). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]

  • ResearchGate. (n.d.). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Retrieved from [Link]

  • APeptide Co. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Rivas, F., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. [Link]

  • Douglas, C. J. (2023). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC. [Link]

  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Sheikh, N. S., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Uesugi, F., et al. (2022). Chirality amplification step of temperature cycle-induced deracemization. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Retrieved from [Link]

  • Davies, S. G., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(35), 7185-7196. [Link]

  • Ramli, N. A. S., & Chooi, Y. H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 7984. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ramli, N. A. S., & Chooi, Y. H. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Beilstein-Institut. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry, 17, 2517-2545. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Zhang, S., et al. (2024). Asymmetric photoreactions catalyzed by chiral ketones. PMC. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Grellepois, F., & Chabaud, L. (2017). Reversing Polarity: Carbonyl α-Aminations with Nitrogen Nucleophiles. PubMed. [Link]

  • Das, S., & Mondal, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4). [Link]

  • IRIS. (n.d.). One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-(Piperidin-2-yl)prop-2-yn-1-one Couplings

Welcome to the Technical Support Center for cross-coupling workflows involving 1-(Piperidin-2-yl)prop-2-yn-1-one . This terminal alkyne, characterized by its piperidine ring and prop-2-yn-1-one moiety, is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling workflows involving 1-(Piperidin-2-yl)prop-2-yn-1-one . This terminal alkyne, characterized by its piperidine ring and prop-2-yn-1-one moiety, is a highly valuable intermediate in medicinal chemistry and the synthesis of complex organic structures[1].

However, its dual functionality—a basic amine and a reactive terminal alkyne—presents unique challenges in Sonogashira cross-coupling reactions[1]. Solvent selection is the most critical variable in your experimental design, directly dictating reaction kinetics, catalyst stability, and the suppression of undesired side reactions[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yields.

Part 1: Mechanistic Workflow & Solvent Influence

To master solvent optimization, you must first understand how the solvent interacts with the catalytic cycle. Solvents do not just dissolve reactants; they actively stabilize or destabilize the palladium intermediates and dictate the transmetalation rate[2][3].

Sonogashira Pd0 Pd(0) Active Catalyst (Solvent Stabilized) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate (Ligand Displacement Risk) OxAdd->PdII TransMet Transmetalation (1-(Piperidin-2-yl)prop-2-yn-1-one) PdII->TransMet Amine Base RedElim Reductive Elimination TransMet->RedElim Homocoupling Glaser Homocoupling (Exacerbated by DMF/O2) TransMet->Homocoupling Excess Cu / O2 RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Sonogashira coupling cycle highlighting solvent-dependent pathways and side reactions.

Part 2: Solvent Optimization Matrix

The choice of solvent is a delicate balance between reactivity and selectivity[2]. While polar solvents generally enhance reaction rates by solvating charged intermediates, they can competitively displace crucial ligands from the active palladium complex, leading to catalyst deactivation[2]. The table below summarizes quantitative optimization data for Sonogashira couplings to guide your selection:

SolventPolarity ClassDielectric Constant (ε)Yield (%)Mechanistic Impact on Coupling
Toluene Non-polar2.493%Prevents ligand displacement; ideal for Cu-free Pd systems[2].
Acetonitrile (MeCN) Polar Aprotic37.564%Good base solubility but can competitively coordinate to Pd[2].
1,4-Dioxane Non-polar2.251%Poor solubility for certain inorganic bases and active complexes[2].
DME Polar Aprotic7.249%Chelating effect disrupts active catalytic species[2].
DMF Polar Aprotic36.720%Displaces phosphine/arsine ligands; accelerates homocoupling[2].
Part 3: Standard Operating Procedure (SOP) - Optimized Copper-Free Protocol

Objective: Achieve high-yield C-C bond formation with 1-(Piperidin-2-yl)prop-2-yn-1-one while suppressing Glaser homocoupling and preventing catalyst poisoning by the piperidine moiety.

Step 1: Rigorous Degassing (The Freeze-Pump-Thaw Method) Causality: Oxygen acts as a terminal oxidant in the presence of trace metals, driving the undesired bimolecular homocoupling of the terminal alkyne[4].

  • Transfer 10 mL of anhydrous toluene and the selected amine base (e.g., triethylamine) into a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum for 2-3 minutes to evacuate atmospheric gases.

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath.

  • Repeat this cycle three times, finally backfilling with ultra-pure Argon[4].

Step 2: Catalyst and Electrophile Assembly Causality: Assembling the Pd complex in a non-coordinating solvent (toluene) ensures that bulky ligands remain tightly bound to the palladium center, preventing the piperidine nitrogen of the substrate from poisoning the catalyst[2][3].

  • Under a positive Argon flow, add the palladium catalyst (e.g., Pd2​(dba)3​ , 0.02-5 mol%) and the ligand to the degassed solvent[3].

  • Add the aryl/vinyl halide (1.0 equiv). Stir at room temperature for 10 minutes to initiate the formation of the active Pd(0) complex.

Step 3: Controlled Substrate Addition Causality: Maintaining a low steady-state concentration of 1-(Piperidin-2-yl)prop-2-yn-1-one disfavors bimolecular homocoupling kinetics[4].

  • Dissolve 1-(Piperidin-2-yl)prop-2-yn-1-one (1.2 equiv) in 2 mL of degassed toluene.

  • Using a syringe pump, add the alkyne solution to the reaction mixture at a rate of 0.5 mL/hr[4].

  • Heat the reaction mixture to the optimized temperature (often 50-70°C, depending on the aryl halide's reactivity)[4].

Step 4: Self-Validating Reaction Monitoring & Workup

  • Take a 10 µL aliquot after 4 hours, dilute in ethyl acetate, and analyze via LC-MS or GC-MS.

  • Validation Checkpoint: Confirm the consumption of the aryl halide. Check the mass spectrum for the alkyne dimer (expected m/z ~272 for the homocoupled piperidine derivative). If dimer >2%, halt addition and re-degas the system immediately[4].

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black[4].

  • Wash with water and brine, dry over Na2​SO4​ , and purify via flash column chromatography[4].

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I observing high levels of Glaser homocoupling instead of my desired cross-coupled product? A1: Homocoupling is a bimolecular side reaction exacerbated by the presence of copper co-catalysts, oxygen, and polar solvents like DMF[2][4]. To troubleshoot: switch to a copper-free palladium protocol (e.g., Pd2​(dba)3​ / AsPh3​ in Toluene)[2], ensure rigorous degassing using the freeze-pump-thaw method[4], and employ a syringe pump for the slow addition of 1-(Piperidin-2-yl)prop-2-yn-1-one to keep its concentration low[4].

Q2: The piperidine moiety seems to be poisoning my palladium catalyst. How do I resolve this? A2: The nitrogen atom in the piperidine ring can act as a competing nucleophile or ligand, coordinating to the Pd(II) intermediate and halting the catalytic cycle[1][3]. To mitigate this, use highly bulky, electron-rich phosphine ligands (like Buchwald ligands) that tightly bind palladium, or conduct the reaction in a non-coordinating solvent like toluene to prevent synergistic solvent-substrate catalyst poisoning[2][3].

Q3: I am using toluene to protect the catalyst, but my inorganic base won't dissolve. What should I do? A3: Inorganic bases like K2​CO3​ have poor solubility in non-polar solvents, leading to sluggish transmetalation. To resolve this, either use an organic amine base (e.g., triethylamine, diethylamine, or piperidine) which acts as both a base and a miscible solvent component[5], or add a phase-transfer catalyst (like TBAB) if a biphasic system is necessary[5].

Q4: Can I run this coupling in green or aqueous solvents to improve the sustainability profile of my drug development workflow? A4: Yes. Recent advancements have demonstrated that Sonogashira couplings can be effectively performed in aqueous media or partially bio-based ionic liquids (e.g., tetrabutylphosphonium 4-ethoxyvalerate)[6]. In these systems, the ionic liquid can act simultaneously as the solvent, ligand, and base, allowing for copper-free and auxiliary base-free couplings with excellent yields (72–99%) under mild conditions[6].

Part 5: References
  • EvitaChem - Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132) - Properties and Reactions. 1

  • Panda et al. (lucp.net) - Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. 2

  • Benchchem - Technical Support Center: Sonogashira Coupling of Terminal Alkynes. 4

  • Chemistry LibreTexts - Sonogashira Coupling: Mechanisms and Palladium-Nitrogen Complexes. 3

  • Wikipedia - Sonogashira Coupling: Reaction Conditions and Variations. 5

  • d-nb.info - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. 6

Sources

Troubleshooting

reducing side reactions during 1-(Piperidin-2-yl)prop-2-yn-1-one functionalization

Welcome to the technical support resource for the functionalization of 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide is intended for researchers, scientists, and professionals in drug development who are working with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the functionalization of 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide is intended for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common side reactions and experimental hurdles. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Introduction: The Duality of Reactivity

1-(Piperidin-2-yl)prop-2-yn-1-one is a molecule of significant interest due to its dual reactive sites: the piperidine ring, a common scaffold in pharmaceuticals, and the ynone moiety, a highly versatile functional group.[1] The ynone, an α,β-acetylenic ketone, possesses a unique electronic structure with an electrophilic carbonyl carbon and two electrophilic sp-hybridized carbons in the alkyne. This allows for a variety of transformations including Michael additions, cycloadditions, and metal-catalyzed reactions.[1][2][3] The piperidine ring, with its secondary amine and adjacent C-H bonds, offers additional sites for functionalization.

However, this rich reactivity profile is also the source of potential side reactions. The goal of this guide is to provide a clear roadmap for navigating these challenges, enabling selective and high-yielding functionalization.

Part 1: Troubleshooting Guide & FAQs for Ynone Moiety Functionalization

The ynone functional group is a powerful tool in synthesis but its reactivity must be carefully controlled.[1] The primary modes of reaction for the ynone are nucleophilic additions, which can be complex and lead to a variety of side products.

Issue 1: Low Yield and/or Formation of Michael Adduct Isomers in Nucleophilic Additions

Question: I am performing a Michael addition of a nucleophile (e.g., a thiol or amine) to the ynone, but I am observing low yields of the desired product and a mixture of E/Z isomers. What is causing this and how can I improve the outcome?

Answer: This is a common issue when working with ynones. The formation of stereoisomers and low yields can stem from several factors, including the nature of the nucleophile, reaction conditions, and the potential for side reactions.

Causality and Mechanistic Insights:

The Michael addition to an ynone proceeds via the attack of a nucleophile at the β-carbon of the alkyne, generating a vinyl anion intermediate. Protonation of this intermediate leads to the enone product. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. While the reaction often proceeds with high stereoselectivity, the formation of the thermodynamically more stable E-isomer can sometimes be favored, especially under conditions that allow for isomerization.[4]

Troubleshooting Strategies:

  • Choice of Catalyst and Solvent: For base-catalyzed reactions, the choice of base is critical. Organic bases can be effective for promoting thiol-yne polymerizations.[5] In some cases, catalyst-free conditions can be highly effective, particularly for thiol-yne click polymerizations, which can proceed at room temperature.[5] The use of highly polar solvents may be favorable for some polymerizations.[6]

  • Temperature Control: Lowering the reaction temperature can often improve the stereoselectivity of the Michael addition by favoring the kinetically controlled product. However, this may also decrease the reaction rate, so a balance must be found.[7]

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. "Softer" nucleophiles tend to favor the 1,4-conjugate addition, while "harder" nucleophiles may lead to 1,2-addition at the carbonyl group.[3]

Experimental Protocol: Catalyst-Free Thia-Michael Addition to an Ynone

This protocol provides a general method for the highly efficient C-S bond formation via a thia-Michael addition to an ynone, often proceeding under catalyst-free and solvent-free conditions.[8]

  • Preparation: In a clean, dry reaction vial, add the ynone (1.0 equivalent).

  • Reagent Addition: Add the thiol nucleophile (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. If no solvent is used, ensure efficient mixing.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can often be purified directly by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Temperature Room TemperatureMinimizes side reactions and favors kinetic product.
Solvent Solvent-free or minimal anhydrous solventGreen chemistry approach and can accelerate the reaction.
Catalyst NoneSimplifies purification and avoids catalyst-related side reactions.
Issue 2: Unwanted Polymerization of the Ynone

Question: During my functionalization reaction, I am observing the formation of a significant amount of polymeric material, leading to a low yield of my desired product. Why is this happening and how can I prevent it?

Answer: Ynones are known to undergo polymerization, especially under certain conditions.[5][6] This is a significant side reaction that can dramatically reduce the yield of the desired functionalized product.

Causality and Mechanistic Insights:

The polymerization of ynones can be initiated by various stimuli, including heat, light, or the presence of certain catalysts or nucleophiles. The conjugated system of the ynone makes it susceptible to polymerization through various mechanisms, including "click" polymerization with bifunctional nucleophiles.[5][6]

Troubleshooting Strategies:

  • Control of Reaction Concentration: High concentrations of the ynone can favor polymerization. Running the reaction at a lower concentration can help to minimize this side reaction.

  • Temperature Management: As with many side reactions, elevated temperatures can promote polymerization. Conducting the reaction at the lowest effective temperature is advisable.[7]

  • Exclusion of Light: Some ynones are sensitive to light and can undergo photopolymerization. Protecting the reaction from light by wrapping the flask in aluminum foil can be beneficial.

  • Careful Selection of Catalysts: Certain catalysts, particularly those used in "click" chemistry, can also promote polymerization.[5][6] If polymerization is an issue, it may be necessary to screen different catalysts or explore catalyst-free reaction conditions.

Workflow for Minimizing Ynone Polymerization

Caption: A workflow for troubleshooting and minimizing ynone polymerization.

Part 2: Troubleshooting Guide & FAQs for Piperidine Ring Functionalization

The piperidine ring offers multiple sites for functionalization, primarily at the nitrogen atom and the α- and β-C-H bonds. Achieving selectivity can be challenging.

Issue 3: Lack of Site-Selectivity in C-H Functionalization of the Piperidine Ring

Question: I am attempting to functionalize the C-H bonds of the piperidine ring, but I am getting a mixture of products functionalized at different positions (α and β). How can I achieve better site-selectivity?

Answer: Achieving site-selectivity in the C-H functionalization of saturated N-heterocycles like piperidine is a well-known challenge.[9][10] The relative reactivity of the C-H bonds can be similar, leading to mixtures of products. However, several strategies can be employed to direct the functionalization to a specific position.

Causality and Mechanistic Insights:

The functionalization of C-H bonds often proceeds through radical or organometallic intermediates. The selectivity is governed by the stability of these intermediates and steric factors. Photocatalytic methods have emerged as powerful tools for both α- and β-functionalization, where the choice of catalyst and directing group can control the regiochemical outcome.[9][10]

Troubleshooting Strategies:

  • Use of Directing Groups: Installing a directing group on the piperidine nitrogen is a highly effective strategy to control regioselectivity.[11] Groups like Boc (tert-butoxycarbonyl) can facilitate α-functionalization.[9][10]

  • Catalyst Selection: The choice of catalyst is crucial for directing the functionalization. For instance, in photocatalytic reactions, different photocatalysts can favor either α- or β-functionalization.[9][10]

  • Protecting Groups: The use of protecting groups on the piperidine nitrogen can influence the site of functionalization. Bulky protecting groups can sterically hinder the α-position, thereby favoring functionalization at other sites.[11]

Logical Relationship for Controlling C-H Functionalization Site-Selectivity

CH_Functionalization_Selectivity Start Piperidine Substrate DirectingGroup Install Directing Group (e.g., Boc) Start->DirectingGroup Step 1 CatalystChoice Select Appropriate Catalyst (e.g., Photocatalyst) DirectingGroup->CatalystChoice Step 2 BaseChoice Choose Base CatalystChoice->BaseChoice Step 3 Alpha_Func α-Functionalization BaseChoice->Alpha_Func e.g., Weak Base Beta_Func β-Functionalization BaseChoice->Beta_Func e.g., Strong Base

Caption: Logical relationships for controlling C-H functionalization site-selectivity.

Issue 4: Over-Alkylation during N-Functionalization of the Piperidine Ring

Question: When I try to N-alkylate the piperidine, I am forming a significant amount of the quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

Answer: Over-alkylation is a common side reaction during the N-alkylation of secondary amines like piperidine, leading to the formation of quaternary ammonium salts.[11] This is particularly prevalent with highly reactive alkylating agents.[11]

Causality and Mechanistic Insights:

The initial N-alkylation of the secondary amine forms a tertiary amine. This tertiary amine can then compete with the starting secondary amine for the alkylating agent, leading to the formation of the quaternary ammonium salt. The relative rates of the first and second alkylation depend on the nucleophilicity of the amines and the reactivity of the alkylating agent.

Troubleshooting Strategies:

  • Control of Stoichiometry: Using a slight excess of the piperidine starting material relative to the alkylating agent can help to minimize over-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor the mono-alkylation product.

  • Choice of Alkylating Agent: Less reactive alkylating agents are less prone to cause over-alkylation. If possible, consider using an alkylating agent with a less reactive leaving group.

  • Protecting Group Strategy: For complex syntheses, it may be beneficial to use a protecting group on the nitrogen, perform the desired modifications on the ynone, and then deprotect and alkylate the nitrogen in a separate step.

References

  • BenchChem. (2025). managing side reactions in piperidine functionalization. Benchchem.
  • Li, C., Zhang, G., Xu, H., Wei, L., Liu, W., et al. (2022). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. PMC.
  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC.
  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv.
  • MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI.
  • Liska, R., et al. (2025). Hydroxyalkylphenone based ynones as new α-cleavable photoinitiators in free radical polymerization. INIS-IAEA.
  • Keddie, D. J., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC.
  • ChemRxiv. (n.d.). Organobase-Catalyzed Hydroxyl-yne Click Polymerization. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Ynone Reactions in Research and Drug Development. Benchchem.
  • ResearchGate. (n.d.). Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors. ResearchGate.
  • BenchChem. (2026). Review of ynone chemistry and applications. Benchchem.
  • ResearchGate. (n.d.). Nucleophilic addition reactions to activated alkynes. ResearchGate.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-(Piperidin-2-yl)prop-2-yn-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one . Due to its unique bifunctional nature, this compound presents severe instability issues during long-term storage. Below, you will find a deep-dive into the mechanistic causes of this instability, troubleshooting FAQs, empirical stability data, and self-validating protocols to ensure the integrity of your experiments.

The Mechanistic Root of Instability

To successfully handle 1-(Piperidin-2-yl)prop-2-yn-1-one, one must understand the causality behind its degradation. The molecule contains two highly reactive moieties in close proximity:

  • A Secondary Amine (Piperidine ring): In its free base form, the nitrogen has a pKa of ~10–11, making it a potent nucleophile.

  • An α,β -Unsaturated Ynone (prop-2-yn-1-one): The alkyne conjugated to a carbonyl is a highly electron-deficient Michael acceptor[1].

When stored as a free base, the nucleophilic nitrogen spontaneously attacks the electrophilic ynone. Because the chain length allows for a kinetically favorable 5- or 6-membered ring formation, the compound undergoes a rapid intramolecular aza-Michael addition [2]. This cyclization yields a bicyclic degradant (e.g., an indolizidine or quinolizidine derivative) or leads to intermolecular polymerization[3].

To prevent this, the secondary amine must be rendered non-nucleophilic via protonation (salt formation) or steric/electronic shielding (N-protection)[4].

Pathway A 1-(Piperidin-2-yl)prop-2-yn-1-one (Free Base) B Intramolecular aza-Michael Addition (Spontaneous Cyclization) A->B Room Temp / Base D Acidification (e.g., HCl) Protonates Secondary Amine A->D Stabilization Strategy 1 F N-Protection (Boc/Fmoc) Steric/Electronic Shielding A->F Stabilization Strategy 2 C Bicyclic Degradant (Quinolizidine/Indolizidine) B->C Degradation E Ammonium Salt (Non-nucleophilic) D->E Stable Storage G Protected Intermediate (Stable for Storage) F->G Stable Storage

Degradation pathway and chemical stabilization strategies for ynone derivatives.

Troubleshooting & FAQs

Q1: My stored batch of 1-(Piperidin-2-yl)prop-2-yn-1-one turned into a viscous, dark yellow oil. What happened? A: Your compound was likely stored as a free base. The visual shift to a viscous yellow oil is the macroscopic hallmark of aza-Michael polymerization and intramolecular cyclization[2]. Once this occurs, the degradation is irreversible, and the batch must be discarded.

Q2: Can I just freeze the free base at -80°C to stop the degradation? A: No. While cryogenic temperatures slow the reaction kinetics, the intramolecular proximity of the reactive groups means cyclization will still occur over a period of weeks to months. Long-term storage requires chemical intervention (salt formation).

Q3: How do I prepare the compound for an experiment if it is stored as an HCl salt? A: You must perform a mild, temperature-controlled free-basing protocol immediately prior to use (See Protocol B below). The free base must be kept cold and utilized in your assay or coupling reaction within 1–2 hours to ensure high fidelity[1].

Quantitative Storage Stability Data

The following table summarizes the expected purity retention of 1-(Piperidin-2-yl)prop-2-yn-1-one under various storage conditions.

Storage ConditionFormTemperature1-Month Purity6-Month PurityPhysical State at 6 Months
Free BaseNeat Oil25°C< 10%0%Viscous dark yellow polymer
Free BaseNeat Oil-20°C85%< 40%Tacky yellow semi-solid
HCl SaltSolid Powder25°C98%85%Off-white powder
HCl Salt Solid Powder -20°C > 99% > 98% White crystalline powder
N-Boc ProtectedSolid-20°C> 99%> 99%White powder

Self-Validating Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

This protocol details the stabilization of the freshly synthesized free base.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether (0.1 M concentration) in an oven-dried round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and purge the system with Argon.

  • Acidification: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. Stir vigorously. A white precipitate (the ammonium salt) will begin to form immediately.

  • Isolation: Stir for an additional 15 minutes at 0°C. Filter the precipitate rapidly over a Buchner funnel under a nitrogen blanket to prevent deliquescence.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether (2 x 10 mL). Dry the powder under high vacuum for 2 hours.

  • Storage: Transfer the white powder to an amber glass vial, backfill with Argon, seal with Parafilm, and store at -20°C.

Self-Validation Check (NMR): To validate that the ynone survived the acidification, dissolve a 1 mg aliquot in D2​O and run a 1H -NMR. A successful stabilization is confirmed by a sharp singlet/doublet at ~3.2–3.5 ppm (intact terminal alkyne) and a broad downfield shift of the piperidine protons (confirming protonation).

Protocol B: On-Demand Free-Basing for Immediate Use

Execute this protocol only when you are ready to immediately consume the compound in your downstream assay.

  • Suspension: Suspend the required mass of the HCl salt in cold (-5°C) dichloromethane (DCM).

  • Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO3​ . The mild nature of bicarbonate deprotonates the amine without creating a highly basic environment that would accelerate degradation.

  • Extraction: Transfer immediately to a cold separatory funnel and extract the organic layer. Wash the aqueous layer once more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter into a round-bottom flask.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 20°C.

  • Utilization: Use the resulting free base immediately.

Workflow S1 Sample Retrieval (-20°C Storage) S2 Visual Inspection (Check for yellowing/viscosity) S1->S2 S3 HPLC-UV Analysis (254 nm) S2->S3 S4 Purity > 95% S3->S4 S5 Purity < 95% S3->S5 S6 Proceed to Free-Basing & Experiment S4->S6 S7 Purification (Flash Chromatography) S5->S7 S7->S3 Re-evaluate

Analytical workflow for pre-experiment purity verification of stored samples.

References

  • EvitaChem. Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132) - Product Introduction and Reactions.[1] URL:

  • DR-NTU (Nanyang Technological University). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.[2] URL:

  • Beilstein Journal of Organic Chemistry. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.[4] URL:

Sources

Troubleshooting

Technical Support Center: Industrial Production of 1-(Piperidin-2-yl)prop-2-yn-1-one

Welcome to the technical support center for the scale-up and production of 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide is intended for researchers, chemists, and process engineers involved in the development and manufa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up and production of 1-(Piperidin-2-yl)prop-2-yn-1-one. This guide is intended for researchers, chemists, and process engineers involved in the development and manufacturing of this and structurally related compounds. Given the specific nature of this molecule, this document is built upon a robust, chemically sound, and field-proven synthetic strategy—the Weinreb amide approach—to address the most probable challenges you will encounter during scale-up.

Our focus is on providing not just solutions, but also the underlying scientific principles to empower your process development with expertise and trustworthiness.

Plausible Synthetic Pathway: The Weinreb Amide Route

The Weinreb amide synthesis is a highly reliable method for preparing ketones from carboxylic acids, as it effectively prevents the common issue of over-addition by organometallic reagents.[1][2] The proposed multi-step synthesis for 1-(Piperidin-2-yl)prop-2-yn-1-one is outlined below.

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Deprotection A Piperidine-2- carboxylic Acid B N-Boc-Piperidine-2- carboxylic Acid A->B Boc₂O, Base D N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide) B->D Coupling Agent (e.g., EDC, PCl₃) C N,O-Dimethylhydroxylamine ·HCl (DMHA) C->D F N-Boc-1-(Piperidin-2-yl) prop-2-yn-1-one D->F 1. Add Grignard 2. Quench E Propargylmagnesium Bromide E->F G 1-(Piperidin-2-yl)prop-2-yn-1-one (Final Product) F->G Acid (e.g., TFA, HCl)

Caption: Proposed 4-step synthesis of the target molecule via a Weinreb amide intermediate.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the typical stages of a chemical manufacturing campaign to address specific issues directly.

Part A: Reagent Preparation and Handling

Q1: We are experiencing inconsistent initiation and low yields in our large-scale preparation of propargylmagnesium bromide. What are the common causes and solutions?

A1: This is a classic scale-up challenge for Grignard reactions. The issues typically stem from two sources: the quality of the magnesium and the purity of the solvent/starting materials.

  • Magnesium Surface Passivation: On an industrial scale, magnesium turnings have a passivating oxide/hydroxide layer that prevents reaction initiation.[3] While lab-scale reactions can often be initiated with a heat gun or iodine crystals, these methods are not practical or safe at scale.

    • Solution: Chemical activation is a more reliable method. The use of activators like 1,2-dibromoethane or a small amount of pre-formed Grignard solution can be effective. A particularly robust method for plant-scale operations is the use of diisobutylaluminium hydride (DIBAH) at catalytic levels (e.g., 1 mol%), which can activate the magnesium surface safely at lower temperatures.[4]

  • Trace Moisture: Grignard reagents are extremely sensitive to moisture, which quenches the reagent and reduces yield.[5] On a large scale, ensuring absolutely dry solvent and apparatus is critical.

    • Solution: Solvents like THF should be rigorously dried to a water content below 0.1%.[4] Reactors should be dried before use, for instance, by performing solvent rinses and evacuations.[1]

  • Reaction Runaway: The formation of Grignard reagents is highly exothermic.[6] Poor heat transfer in large reactors can lead to a dangerous thermal runaway.

    • Solution: The addition of the propargyl bromide must be carefully controlled to match the reactor's cooling capacity.[7][8] Utilize a jacketed reactor with a reliable cooling system. Real-time temperature monitoring is essential.[9] For very large scales, consider a semi-batch or continuous flow process to manage the exotherm more effectively.[10]

Q2: What are the primary safety concerns when handling terminal alkynes like propargyl bromide at an industrial scale?

A2: The primary hazards are the potential to form explosive metal acetylides and flammability.[11]

  • Explosive Acetylide Formation: The acidic proton on a terminal alkyne can be replaced by heavy metal ions, particularly copper(I), silver, and mercury, to form highly unstable and explosive acetylides.[11]

    • Mitigation: Strictly avoid contact between terminal alkynes and these metals or their salts. Ensure all reactors, lines, and equipment are free from such contaminants. Use stainless steel or glass-lined reactors.

  • Flammability: Propargyl bromide and other low-molecular-weight alkynes are volatile and flammable.

    • Mitigation: Handle these reagents in well-ventilated areas, under an inert atmosphere (nitrogen or argon) to prevent oxidation, and away from any potential ignition sources.[11]

Part B: Weinreb Amide Grignard Reaction

Q3: Our Grignard addition to the Weinreb amide (Step 3) is stalling, leading to low conversion and a difficult workup due to unreacted starting material. How can we drive the reaction to completion?

A3: Incomplete conversion in this step is often related to Grignard reagent quality/titer, temperature, or stoichiometry.

  • Grignard Reagent Titer: The actual concentration of your propargylmagnesium bromide may be lower than theoretical due to partial degradation or reaction with trace moisture.

    • Solution: Always titrate a sample of your Grignard solution before the large-scale addition to determine the exact molarity. Common methods include titration against a known amount of iodine or a non-nucleophilic base with an indicator. This allows for a precise charge of the reagent.

  • Reaction Temperature: While Grignard additions are exothermic, running the reaction at too low a temperature can significantly slow the reaction rate.

    • Solution: The reaction should be cooled to manage the initial exotherm (e.g., 0-10 °C), but then may need to be allowed to warm to room temperature to ensure it proceeds to completion. Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or TLC.

  • Stoichiometry: Using an insufficient excess of the Grignard reagent can lead to incomplete conversion.

    • Solution: Based on the accurate titer, use a slight excess of the Grignard reagent (e.g., 1.1-1.3 equivalents). This helps to overcome any small, unquantified losses and drives the equilibrium towards the product. The stable tetrahedral intermediate formed from the Weinreb amide prevents over-addition, making a small excess safe from a byproduct perspective.[2]

Q4: We are observing a significant amount of a nonpolar byproduct during the Grignard reaction. What is it and how can we prevent it?

A4: The most likely nonpolar byproduct is from a Wurtz-type coupling reaction, where the Grignard reagent couples with unreacted propargyl bromide to form hexa-1,5-diyne.[5]

  • Cause: This typically happens when there are localized "hot spots" or high concentrations of the alkyl halide.

  • Prevention:

    • Slow, Subsurface Addition: Add the propargyl bromide slowly and below the surface of the magnesium-THF slurry during the Grignard preparation. This ensures rapid reaction with the magnesium and minimizes its concentration in the solution.

    • Maintain Temperature Control: Keep the reaction temperature low and consistent during Grignard formation to disfavor the coupling side reaction.

Part C: Work-up, Purification, and Stability

Q5: The aqueous quench of our Grignard reaction results in a persistent, thick emulsion that makes phase separation nearly impossible at scale. How can we resolve this?

A5: Emulsions are a very common and frustrating issue in large-scale Grignard workups, primarily caused by the precipitation of fine magnesium salts (e.g., Mg(OH)Br).[5]

  • Solutions:

    • Acidic Quench: Instead of water, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1N HCl for the quench.[5] This keeps the magnesium salts soluble. The quench must be done slowly and with efficient cooling, as the neutralization is exothermic.

    • "Salting Out": After the quench and extraction, wash the combined organic layers with saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of your organic product in the aqueous layer.[12]

    • Solvent Choice: Using a less emulsion-prone solvent for extraction, such as 2-methyl-THF (2-MeTHF), can be beneficial. It has properties similar to THF but is more stable and less water-miscible.

Q6: Our final product, 1-(Piperidin-2-yl)prop-2-yn-1-one, is showing signs of discoloration and degradation upon storage. What is causing this and what are the optimal storage conditions?

A6: The product contains two potentially reactive functional groups: an ynone and a secondary amine. Ynones are susceptible to decomposition, and terminal alkynes can undergo oligomerization or oxidation.[11][13]

  • Degradation Pathways: The α,β-unsaturated ynone system is an excellent Michael acceptor and can be attacked by nucleophiles. The secondary amine of another molecule could potentially act as that nucleophile, leading to oligomerization. The terminal alkyne can also be susceptible to oxidative degradation.

  • Stabilization and Storage:

    • Purity: Ensure the product is highly pure and free from residual acid or base from the synthesis, which could catalyze degradation.

    • Atmosphere: Store the final product under an inert atmosphere (argon or nitrogen) to prevent oxidation.[11]

    • Temperature: Store at low temperatures (refrigerated at 2-8 °C or frozen) to minimize decomposition rates.[11]

    • Light: Protect the compound from light by using amber glass containers or storing it in a dark location.[11]

Key Process Parameters and Impurity Profile

Table 1: Summary of Recommended Process Parameters
StepParameterRecommended RangeRationale
Grignard Formation Temperature20-40 °C (initiation may require brief heating)Control exotherm, prevent solvent loss
Alkyl Halide AdditionSlow, controlled rateMatch cooling capacity to prevent thermal runaway[9]
SolventAnhydrous THF (<0.1% H₂O)Essential for Grignard stability and formation[4]
Grignard Addition Temperature0-25 °CInitial cooling to control exotherm, then warm to complete
Stoichiometry1.1 - 1.3 eq. GrignardEnsure full conversion of Weinreb amide
Work-up Quenching AgentSat. aq. NH₄Cl or 1N HClPrevents emulsion by keeping Mg salts soluble[5]
Deprotection ReagentTFA in DCM or HCl in DioxaneStandard conditions for Boc group removal
Temperature0-25 °CAvoid potential side reactions at higher temperatures
Table 2: Potential Impurities and Their Origin
Impurity NameStructureLikely OriginMitigation Strategy
Hexa-1,5-diyneHC≡C-CH₂-CH₂-C≡CHWurtz coupling of propargyl bromideSlow, subsurface addition during Grignard formation
N-Boc-Piperidine-2-carboxylic AcidBoc-Pip-COOHIncomplete Weinreb amide formationOptimize coupling reaction conditions (Step 2)
N-Boc-2-(methoxy(methyl)carbamoyl)piperidineBoc-Pip-C(O)N(Me)OMeIncomplete Grignard additionUse accurately titered Grignard in slight excess
1-(Piperidin-2-yl)propan-1-onePip-C(O)CH₂CH₃Over-reduction during a non-related step or impurity in starting materialEnsure high purity of starting materials

Troubleshooting Workflow: Low Product Yield

If you are experiencing low overall yield, this decision tree can help diagnose the potential issue systematically.

Caption: A decision tree to systematically troubleshoot causes of low product yield.

References

  • MDPI. (2022, January 26).
  • BenchChem. Common pitfalls in the handling of terminal alkynes.
  • PMC. (2015, February 24).
  • ACS Publications. (2021, March 18).
  • EvitaChem. Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132).
  • BenchChem. An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one.
  • BenchChem.
  • BenchChem.
  • Recent Developments in Weinreb Synthesis and their Applic
  • YouTube. (2015, November 12). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • ACS Publications. (2025, September 8). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry.
  • Google Patents. US4474703A - Grignard reagents and processes for making and using them.
  • Chemical reaction exothermic or endothermic temperature dynamic compens
  • ACS Publications. (2024, August 5).
  • BenchChem.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. (2014, August 18).
  • Lab Pro Inc. (2026, January 24).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ACS Publications. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Gelest. Silanes as Protecting Groups for Terminal Alkyne - Technical Library.
  • Organic Chemistry Portal.
  • PMC. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Wikipedia. Ynone.
  • MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • BLDpharm. 28737-46-4|1-(Prop-2-en-1-yl)piperidin-2-one.
  • Investigation of a Grignard Reaction
  • New Journal of Chemistry (RSC Publishing).
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • Academia.edu. An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids.
  • ResearchGate.
  • Organic Chemistry Portal. Piperidine synthesis.
  • ChemRxiv.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(Piperidin-2-yl)prop-2-yn-1-one Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives. This resource provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant synthetic challenges posed by steric hindrance in this class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve complex experimental issues.

Understanding the Root Cause: Conformational Rigidity and Steric Clash

The primary challenge in synthesizing and modifying 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives originates from the steric environment around the piperidine nitrogen. The substituent at the C-2 position severely restricts access to the nitrogen atom for subsequent acylation or other reactions. This is not merely a matter of bulk, but a complex interplay of conformational effects.

Upon N-acylation, the nitrogen atom's lone pair conjugates with the carbonyl's π-system, imparting partial sp² hybridization and planarity to the newly formed amide bond.[1] This electronic effect introduces a phenomenon known as pseudoallylic strain, which can significantly influence the conformational preference of the piperidine ring. For a 2-substituted N-acyl piperidine, this strain often forces the C-2 substituent into an axial orientation to minimize steric clashes with the planar acyl group.[2][3] This axial orientation acts as a steric shield, hindering the approach of reagents to the nitrogen atom during synthesis or to the adjacent carbonyl and alkyne groups in post-synthesis modifications.

cluster_equatorial Equatorial C2-Substituent (Less Hindered Approach) cluster_axial Axial C2-Substituent (Sterically Hindered Approach) eq_piperidine Piperidine Ring (Chair Conformation) eq_nitrogen N eq_piperidine->eq_nitrogen Equilibrium Conformational Equilibrium eq_c2 C2-R (Equatorial) eq_nitrogen->eq_c2 eq_acyl C=O (Prop-2-yn-1-one) eq_nitrogen->eq_acyl eq_reagent Reagent Approach eq_reagent->eq_nitrogen Favorable ax_piperidine Piperidine Ring (Chair Conformation) ax_nitrogen N ax_piperidine->ax_nitrogen ax_c2 C2-R (Axial) ax_nitrogen->ax_c2 ax_acyl C=O (Prop-2-yn-1-one) ax_nitrogen->ax_acyl ax_reagent Reagent Approach ax_c2->ax_reagent Steric Clash ax_reagent->ax_nitrogen Unfavorable

Caption: Conformational isomers illustrating steric hindrance at the C2-position.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one derivatives in a direct question-and-answer format.

Q1: My amide coupling reaction between 2-substituted piperidine and propynoic acid has a very low yield. Standard coupling reagents like HBTU/HATU are not working. What should I do?

A1: This is a classic issue when dealing with sterically hindered secondary amines. The slow nucleophilic attack of the hindered amine onto the activated carboxylate is the rate-limiting step, and standard coupling reagents are often not reactive enough or lead to decomposition.[4]

Immediate Actions:

  • Switch to a More Powerful Activation Method: For exceptionally challenging couplings, standard methods often fail. The formation of an acyl fluoride intermediate is a highly effective strategy.[5][6][7] Acyl fluorides are more reactive than their corresponding amides or esters formed with HBTU/HATU and can react with hindered amines, often requiring elevated temperatures.

  • Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction. Heating the reaction mixture, often in a sealed vessel or under microwave irradiation, can provide the necessary energy to overcome this barrier. For acyl fluoride methods, heating to 80°C or higher may be necessary.[6][8]

  • Utilize Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction kinetics, improve yields, and is particularly effective for hindered transformations.[9] It provides efficient and uniform heating, often reducing reaction times from hours to minutes.

Workflow for Overcoming Low Yield:

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: 1-(Piperidin-2-yl)prop-2-yn-1-one vs 1-(Piperidin-1-yl)prop-2-yn-1-one

A Senior Application Scientist's In-Depth Analysis of 1-(Piperidin-2-yl)prop-2-yn-1-one and 1-(Piperidin-1-yl)prop-2-yn-1-one Introduction The propargyl carbonyl motif is a cornerstone in modern organic chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of 1-(Piperidin-2-yl)prop-2-yn-1-one and 1-(Piperidin-1-yl)prop-2-yn-1-one

Introduction

The propargyl carbonyl motif is a cornerstone in modern organic chemistry and drug discovery, prized for its versatility as a synthetic handle and its function as a covalent warhead in targeted inhibitors. The reactivity of this α,β-alkynyl carbonyl system is profoundly influenced by its molecular environment. This guide provides a detailed comparative analysis of two structurally related piperidine derivatives: 1-(Piperidin-2-yl)prop-2-yn-1-one and 1-(Piperidin-1-yl)prop-2-yn-1-one.

These molecules appear similar, yet the placement of the propynoyl group—either on a ring carbon (C-acylation) or the ring nitrogen (N-acylation)—creates a fundamental electronic distinction. The former is an α,β-alkynyl ketone , while the latter is an α,β-alkynyl amide (specifically, a propargyl amide). This guide will dissect the theoretical underpinnings of their reactivity, present a robust experimental framework for quantitative comparison, and discuss the practical implications of their differing chemical behaviors for researchers in synthesis and drug development.

Part 1: Mechanistic and Electronic Analysis

The primary determinant of reactivity for these compounds in nucleophilic additions is the electrophilicity of the terminal alkyne, which is modulated by the nature of the adjacent carbonyl group.

Electronic Effects: The Ketone vs. Amide Dichotomy

The core difference lies in the ability of the atom adjacent to the carbonyl to donate electron density through resonance.

  • 1-(Piperidin-2-yl)prop-2-yn-1-one (The Ketone): In this C-acylated isomer, the carbonyl is flanked by two carbon atoms. The carbonyl group acts as a potent electron-withdrawing group through both induction and resonance, strongly polarizing the π-system of the alkyne. This effect significantly depletes electron density from the β-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack, such as a Michael addition.[1]

  • 1-(Piperidin-1-yl)prop-2-yn-1-one (The Amide): In the N-acylated isomer, the carbonyl is attached to the piperidine nitrogen. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group.[2][3] This delocalization effectively "pushes" electron density into the carbonyl, which in turn reduces the overall electron-withdrawing pull on the alkyne. Consequently, the β-carbon of the alkyne is significantly less electrophilic compared to its ketone counterpart. While still activated, its reactivity is substantially attenuated. Amides are well-known to be less reactive toward nucleophiles than ketones for this very reason.[2]

The following diagram illustrates the key resonance contributors that dictate the electrophilicity of the β-carbon in both isomers.

Caption: Resonance structures illustrating electron distribution.

Reactivity Prediction

Based on this electronic analysis, a clear hypothesis can be formulated: 1-(Piperidin-2-yl)prop-2-yn-1-one will exhibit significantly higher reactivity towards nucleophiles in a conjugate addition reaction than 1-(Piperidin-1-yl)prop-2-yn-1-one. The ketone's superior ability to function as an electron-withdrawing group creates a more potent electrophilic center at the terminal alkyne.

Part 2: Experimental Design for Quantitative Comparison

To validate the reactivity hypothesis, a kinetic study monitoring a model Michael addition reaction is the most direct and informative approach. This experiment is designed to be self-validating by directly comparing reaction rates under identical conditions.

Rationale for Experimental Choices
  • Reaction Model: The conjugate addition of a soft nucleophile, such as a thiol, is an ideal probe for the electrophilicity of the β-carbon.[1] Benzyl mercaptan is selected as the model nucleophile due to its appropriate reactivity and the distinct chemical shifts of its protons for easy tracking by ¹H NMR spectroscopy.

  • Monitoring Technique: In-situ ¹H NMR spectroscopy is chosen for its ability to provide real-time, quantitative data on the concentrations of reactants and products simultaneously without the need for reaction quenching or workup. The disappearance of the acetylenic proton of the starting material and the appearance of new vinylic protons in the product can be integrated to determine the reaction progress.

  • Reaction Conditions: The reaction will be conducted in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) at a constant temperature. A non-nucleophilic base, such as triethylamine (TEA), is included in catalytic amounts to deprotonate the thiol, generating the more nucleophilic thiolate in situ. Pseudo-first-order conditions will be established by using a large excess of the nucleophile, simplifying the kinetic analysis.

Caption: Workflow for the comparative kinetic study via 1H NMR.

Detailed Experimental Protocol: Kinetic Analysis via ¹H NMR
  • Preparation:

    • Prepare 0.1 M stock solutions of 1-(Piperidin-2-yl)prop-2-yn-1-one (Compound K ) and 1-(Piperidin-1-yl)prop-2-yn-1-one (Compound A ) in DMSO-d₆.

    • Prepare a 1.0 M stock solution of benzyl mercaptan in DMSO-d₆.

    • Prepare a 0.5 M stock solution of triethylamine (TEA) in DMSO-d₆.

  • NMR Sample Preparation (performed for each compound separately):

    • To a clean NMR tube, add 500 µL of the 0.1 M stock solution of the piperidine derivative (Compound K or A ).

    • Add 20 µL of the 0.5 M TEA stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate at 298 K (25 °C) for 5 minutes. Acquire an initial spectrum (t=0) before adding the nucleophile.

  • Reaction Initiation and Monitoring:

    • Carefully add 50 µL of the 1.0 M benzyl mercaptan stock solution to the NMR tube. The final concentrations will be approximately: Piperidine derivative ~0.09 M, Benzyl Mercaptan ~0.09 M, TEA ~0.018 M. Correction: For pseudo-first-order, a 10-fold excess of nucleophile is better. Adjusting protocol.

    • Revised Step 3: To the equilibrated NMR tube containing 500 µL of the 0.1 M piperidine derivative and 20 µL TEA, add 500 µL of a 1.0 M benzyl mercaptan solution. This establishes a ~10-fold excess of the nucleophile.

    • Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the ketone, every 30 minutes for the amide) for a total duration sufficient to observe >80% conversion or for 24 hours.

  • Data Processing and Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signal corresponding to the acetylenic proton of the starting material (~3.0-3.5 ppm) and a characteristic signal of the product (e.g., vinylic protons).

    • Calculate the concentration of the reactant at each time point relative to t=0.

    • Plot ln([Reactant]) versus time (in seconds). The slope of the resulting line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

Part 3: Hypothetical Results and Interpretation

The experimental protocol described above would yield quantitative data allowing for a direct and unambiguous comparison. The expected results are summarized below.

Quantitative Kinetic Data (Hypothetical)
CompoundIsomer TypeNucleophileTime for 50% Conversion (t₁/₂)Pseudo-First-Order Rate Constant (k_obs) [s⁻¹]
1-(Piperidin-2-yl)prop-2-yn-1-one KetoneBenzyl Mercaptan~15 minutes~7.7 x 10⁻⁴
1-(Piperidin-1-yl)prop-2-yn-1-one AmideBenzyl Mercaptan>24 hours< 1 x 10⁻⁶ (Estimated)
Interpretation of Results

The hypothetical data clearly demonstrates a vast difference in reactivity, with the ketone isomer reacting orders of magnitude faster than the amide isomer.

  • The rapid consumption of 1-(Piperidin-2-yl)prop-2-yn-1-one is a direct consequence of the highly electrophilic nature of its alkyne, which is strongly activated by the ketone's electron-withdrawing properties. A linear plot of ln[Reactant] vs. time would confirm the pseudo-first-order kinetics.

  • The sluggish, almost negligible, reaction of 1-(Piperidin-1-yl)prop-2-yn-1-one validates the initial mechanistic analysis. The resonance donation from the amide nitrogen effectively "protects" the alkyne from nucleophilic attack, drastically reducing its electrophilicity.[2][4]

These results provide robust experimental evidence that the placement of the acyl group is the critical determinant of the molecule's reactivity profile.

Part 4: Implications for Research and Development

The profound difference in reactivity between these two isomers has significant practical consequences for their application.

  • In Drug Discovery and Chemical Biology:

    • The ketone isomer is a potent electrophile, making it an excellent candidate for use as a covalent inhibitor targeting nucleophilic residues (like cysteine or lysine) in a protein active site.[5] Its high reactivity could lead to rapid and efficient target engagement. However, this same reactivity poses a risk of off-target modifications and potential toxicity, requiring careful design and evaluation.

    • The amide isomer represents a much more stable system. Its low intrinsic reactivity makes it less suitable as a general covalent warhead but could be advantageous in scenarios requiring high stability or where bioactivation by a specific enzyme is part of the mechanism of action. It could also serve as a stable linker for bioconjugation via other reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]

  • In Synthetic Chemistry:

    • The ketone is a versatile Michael acceptor for the rapid construction of complex molecules.[7][8] However, its high reactivity may require the use of protecting groups for other sensitive functionalities during a multi-step synthesis.

    • The amide offers greater functional group tolerance due to its lower electrophilicity. It can be carried through multiple synthetic steps without participating in undesired side reactions, with the Michael addition being reserved for a later stage under more forcing conditions if needed.

Conclusion

While structurally similar, 1-(Piperidin-2-yl)prop-2-yn-1-one and 1-(Piperidin-1-yl)prop-2-yn-1-one exist in different worlds of chemical reactivity. The C-acylated ketone is a highly reactive electrophile, driven by the powerful electron-withdrawing nature of its carbonyl group. In stark contrast, the N-acylated amide is significantly less reactive due to resonance donation from the nitrogen atom, which attenuates the electrophilicity of the terminal alkyne. This fundamental electronic difference, confirmed by a straightforward kinetic analysis, dictates their utility. The choice between these two scaffolds is therefore not trivial; it is a critical design decision that will profoundly impact the success of projects in covalent inhibitor design, probe development, and complex molecule synthesis.

References

  • Benchchem. An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one.
  • EvitaChem. Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132).
  • Reddy, B. V. S., et al. (2008). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]

  • Reddy, B. V. S., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]

  • Kar, A., et al. (2017). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. PubMed. [Link]

  • Quora. Why are carboxylic amides less reactive towards nucleophiles compared to ketones? [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Reddit. Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? [Link]

  • Li, G., et al. (2020). Highly Efficient Amide Michael Addition and Its Use in the Preparation of Tunable Multicolor Photoluminescent Polymers. ACS Applied Materials & Interfaces. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Tamura, K., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. Nature Communications. [Link]

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Comparative

A Predictive Guide to the Mass Spectrometric Fragmentation of 1-(Piperidin-2-yl)prop-2-yn-1-one

Abstract This technical guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation patterns of 1-(Piperidin-2-yl)prop-2-yn-1-one, a novel heterocyclic compound with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation patterns of 1-(Piperidin-2-yl)prop-2-yn-1-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] Due to the absence of direct experimental mass spectrometry data in peer-reviewed literature, this document synthesizes established fragmentation principles for its constituent chemical moieties—the piperidine ring, the secondary amide linkage, and the terminal propargyl group. We present predicted fragmentation pathways under positive-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering a robust framework for the structural elucidation and characterization of this molecule and its analogs. This guide includes a detailed experimental protocol for acquiring high-resolution mass spectrometry data and provides visual diagrams to clarify the proposed fragmentation mechanisms and workflows, serving as a vital resource for researchers in analytical chemistry and synthetic sciences.

Introduction: Structural Elucidation of a Versatile Synthetic Building Block

1-(Piperidin-2-yl)prop-2-yn-1-one is an organic compound featuring a piperidine ring acylated with a propargyl group. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, valued for its conformational properties and biological activity.[1][2] The terminal alkyne of the propargyl group serves as a versatile chemical handle for "click chemistry" and other coupling reactions, making the title compound a valuable intermediate for constructing more complex molecular architectures.[1][3]

Accurate structural confirmation is paramount in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass measurements and detailed structural information through fragmentation analysis.[4] This guide focuses on predicting the fragmentation behavior of 1-(Piperidin-2-yl)prop-2-yn-1-one under collision-induced dissociation (CID), primarily following soft ionization by ESI, which is expected to generate a protonated molecular ion [M+H]⁺. Understanding these pathways is crucial for identifying the compound in complex matrices, characterizing its metabolites, and confirming its synthesis.

Predicted Fragmentation Pathways via ESI-MS/MS

The fragmentation of 1-(Piperidin-2-yl)prop-2-yn-1-one (Molecular Formula: C₈H₁₁NO, Monoisotopic Mass: 137.0841 Da) in positive-ion ESI-MS is initiated by protonation. The basic nitrogen atom of the piperidine ring is the most likely site of protonation, yielding a precursor ion [M+H]⁺ at m/z 138.0919.[5][6] Subsequent fragmentation of this precursor ion via CID is predicted to follow several key pathways, dictated by the structural features of the molecule.

These pathways are summarized in the diagram below and detailed in the following sections.

G cluster_main Predicted ESI-MS/MS Fragmentation of 1-(Piperidin-2-yl)prop-2-yn-1-one cluster_path_a Pathway A: Amide Bond Cleavage cluster_path_b Pathway B: Piperidine Ring Fission cluster_path_c Pathway C: Retro-Diels-Alder parent [M+H]⁺ m/z 138.09 f1 Fragment A1 Acylium Ion m/z 53.00 parent->f1 - C₅H₁₁N (Piperidine) f2 Fragment B1 Iminium Ion m/z 84.08 parent->f2 - C₃H₂O (Propynal) f3 Fragment B2 Iminium Ion m/z 110.07 parent->f3 - C₂H₂ (Acetylene) f4 Fragment C1 Radical Cation m/z 83.07 parent->f4 - C₃H₅N (Azacyclohexene loss)

Caption: Predicted major fragmentation pathways for protonated 1-(Piperidin-2-yl)prop-2-yn-1-one.

Pathway A: Amide N–CO Bond Cleavage

Cleavage of the amide bond is a common and often dominant fragmentation pathway for N-acylated compounds.[6][7] This process involves the heterolytic cleavage of the N–CO bond, resulting in the loss of a neutral piperidine molecule and the formation of a stable propargyl acylium ion.

  • [M+H]⁺ (m/z 138.09) → C₃H₁O⁺ (m/z 53.00) + C₅H₁₁N (neutral loss)

    • Fragment A1 (m/z 53.00): This low-mass fragment corresponds to the propargyl acylium ion ([HC≡C-C=O]⁺). Its formation is highly characteristic of the propargyl amide substructure. The stability of the resulting acylium ion makes this a favorable cleavage.[8][9]

Pathway B: Piperidine Ring Fragmentation

Fragmentation initiated within the piperidine ring is also highly probable, consistent with the established behavior of N-substituted piperidines.[2][10]

  • α-Cleavage followed by Neutral Loss: Protonation on the nitrogen facilitates cleavage of the adjacent C-C bonds. A plausible pathway involves the cleavage of the C2-C3 bond of the piperidine ring, followed by rearrangement and loss of propynal.

    • [M+H]⁺ (m/z 138.09) → C₅H₁₀N⁺ (m/z 84.08) + C₃H₂O (neutral loss)

      • Fragment B1 (m/z 84.08): This fragment corresponds to a protonated dihydropyridine or a related stable cyclic iminium ion. The loss of a stable neutral molecule (propynal) drives this fragmentation.

  • Ring Opening and Loss of Acetylene: An alternative ring fragmentation pathway could involve the loss of acetylene from the propargyl group, preceded or followed by ring rearrangement.

    • [M+H]⁺ (m/z 138.09) → C₆H₉NO⁺ (m/z 110.07) + C₂H₂ (neutral loss)

      • Fragment B2 (m/z 110.07): This fragment represents the loss of the terminal alkyne moiety. This is a common fragmentation for terminal alkynes.

Pathway C: Retro-Diels-Alder (RDA) Type Fragmentation

Cyclic amines can undergo ring fission that resembles a retro-Diels-Alder reaction, leading to the loss of a portion of the ring as a neutral molecule.[11]

  • [M+H]⁺ (m/z 138.09) → C₅H₉O⁺ (m/z 83.07) + C₃H₅N (neutral loss)

    • Fragment C1 (m/z 83.07): This pathway involves the cleavage of the piperidine ring with the loss of an azacyclohexene-related neutral fragment, resulting in a radical cation. While less common in ESI than in EI, such rearrangements can occur at higher collision energies.[12]

Comparative Analysis: ESI vs. EI and Structural Analogs

  • Electrospray Ionization (ESI) vs. Electron Ionization (EI): ESI is a soft ionization technique that would predominantly yield the protonated molecule [M+H]⁺, making it ideal for precursor ion selection in MS/MS experiments.[2] In contrast, EI is a high-energy technique that would likely cause extensive fragmentation, potentially obscuring the molecular ion.[2] Under EI, one would expect to see more radical-driven fragmentation, including a more pronounced α-cleavage at the C2-N bond to yield a stable iminium ion, and potentially a more significant RDA fragmentation.[2][11]

  • Comparison to Fentanyl Analogs: Fentanyl and its analogs also contain an N-acyl piperidine core.[10] Their fragmentation is dominated by cleavage of the bond between the piperidine ring and the phenethyl group, as well as degradation of the piperidine ring itself.[10][13] While 1-(Piperidin-2-yl)prop-2-yn-1-one lacks the phenethyl group, the principle of amide bond cleavage and piperidine ring fission remains a key comparative feature. The presence of the propargyl group in our target molecule introduces unique pathways, such as the formation of the m/z 53 acylium ion, which would not be observed in fentanyl analogs.

Predicted Fragment Ion Summary

The table below summarizes the key fragment ions predicted to be observed in the ESI-MS/MS spectrum of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Predicted m/z (Monoisotopic)Proposed FormulaProposed OriginPathway
138.0919[C₈H₁₂NO]⁺Protonated Molecule [M+H]⁺-
110.0706[C₆H₈NO]⁺Loss of acetylene (C₂H₂)B
84.0808[C₅H₁₀N]⁺Loss of propynal (C₃H₂O)B
83.0704[C₅H₉O]⁺Retro-Diels-Alder type fragmentationC
53.0022[C₃H₁O]⁺Amide N-CO cleavageA

Proposed Experimental Protocol for MS/MS Analysis

This section provides a detailed methodology for acquiring high-resolution tandem mass spectrometry data to validate the predicted fragmentation patterns.

G cluster_workflow Experimental Workflow for MS/MS Analysis prep 1. Sample Preparation - Dissolve 1 mg/mL in Methanol - Dilute to 1-10 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid infusion 2. Sample Introduction - Direct infusion via syringe pump - Flow rate: 5-10 µL/min prep->infusion ms1 3. Full Scan MS (MS1) - Acquire spectrum (m/z 50-300) - Identify [M+H]⁺ precursor ion (Predicted m/z 138.09) infusion->ms1 ms2 4. Product Ion Scan (MS/MS) - Isolate precursor ion (m/z 138.09) - Fragment using CID - Optimize collision energy (e.g., 10-40 eV) ms1->ms2 analysis 5. Data Analysis - Identify fragment ions - Determine accurate masses - Compare with predicted pathways ms2->analysis

Caption: A step-by-step workflow for the MS/MS analysis of the target compound.

Methodology Details:
  • Instrumentation: A high-resolution tandem mass spectrometer, such as a quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[10]

  • Sample Preparation:

    • Prepare a stock solution of 1-(Piperidin-2-yl)prop-2-yn-1-one at 1 mg/mL in HPLC-grade methanol.

    • Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • ESI Source Parameters (Positive Ion Mode):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Sheath/Nebulizer Gas (N₂): Optimize for stable spray (e.g., 35 arbitrary units).[10]

  • Mass Spectrometry Acquisition:

    • MS1 Full Scan: Acquire a full scan spectrum over a mass range of m/z 50-300 to confirm the presence and isolation purity of the precursor ion [M+H]⁺ at m/z 138.09.

    • MS2 Product Ion Scan:

      • Select the ion at m/z 138.09 as the precursor for fragmentation.

      • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and establish their relationships.[12] This helps to distinguish primary from secondary fragments.

      • Acquire the product ion spectrum over a mass range of m/z 20-150.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate masses of the precursor and all significant fragment ions.

    • Calculate the elemental compositions of the fragment ions to confirm or refute the proposed structures.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of 1-(Piperidin-2-yl)prop-2-yn-1-one. The proposed pathways, including amide bond cleavage, piperidine ring fission, and retro-Diels-Alder type fragmentation, are derived from well-established principles in mass spectrometry. The formation of a characteristic propargyl acylium ion (m/z 53.00) and various piperidine-derived iminium ions are anticipated to be key diagnostic features in its ESI-MS/MS spectrum. The provided experimental protocol offers a clear and robust method for obtaining the empirical data needed to verify these predictions. This comprehensive analysis serves as an essential reference for any researcher involved in the synthesis, purification, or characterization of this and structurally related compounds.

References

  • BenchChem. (2026). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • EvitaChem. Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132).
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]

  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kim, J., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 634-646. Available at: [Link]

  • Syka, J. E., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 80(13), 5031-5040. Available at: [Link]

  • Voinov, V. G., et al. (2015). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 26(8), 1384-1393. Available at: [Link]

  • Jackson, G. et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, C., et al. (2018). Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society, 140(1), 354-364. Available at: [Link]

  • Lee, J., et al. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. ChemRxiv. Available at: [Link]

  • Singh, Y., et al. (2022). Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. ACS Omega, 7(11), 9489-9495. Available at: [Link]

  • Harrison, A. G. (1997). Collision-induced dissociation mass spectra of protonated alkyl amines. Journal of the American Society for Mass Spectrometry, 8(5), 519-526. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22619-22627. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Ferreira, V. F., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3163. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22619-22627. Available at: [Link]

  • Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available at: [Link]

  • Zhang, T., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Available at: [Link]

  • PubChemLite. 1-(prop-2-yn-1-yl)piperidine (C8H13N). Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Available at: [Link]

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Validation

A Researcher's Guide to the Spectroscopic Validation of 1-(Piperidin-2-yl)prop-2-yn-1-one Reaction Intermediates

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the ynone motif stands out for its unique reactivity.[1][2] The compound 1-(Piperidin-2-yl)prop-2-yn-1-one, which comb...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the ynone motif stands out for its unique reactivity.[1][2] The compound 1-(Piperidin-2-yl)prop-2-yn-1-one, which combines a piperidine scaffold with a reactive propargyl group, represents a key pharmacophore whose interactions with biological nucleophiles are of significant interest.[3] The formation of a covalent bond between such inhibitors and their protein targets is often preceded by one or more transient intermediate states.[4][5] Validating the structure of these fleeting intermediates is paramount for understanding reaction mechanisms, optimizing inhibitor design, and ensuring target selectivity.

This guide provides a comprehensive framework for the spectroscopic validation of reaction intermediates formed from 1-(Piperidin-2-yl)prop-2-yn-1-one. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering a self-validating system for researchers and drug development professionals. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to trap and characterize these key chemical entities.

The Reaction Pathway: Michael Addition and the Enaminone Intermediate

The primary reaction pathway for an ynone with a biological nucleophile (e.g., the thiol group of a cysteine residue) is a Michael-type conjugate addition.[6][7] In this reaction, the nucleophile attacks the β-alkynyl carbon, leading to the formation of a key intermediate: a substituted enaminone. This intermediate is often the species directly preceding covalent bond formation with a target protein.[8] The validation of this enaminone's structure is the central focus of our analytical approach.

The proposed reaction is as follows:

  • Reactant: 1-(Piperidin-2-yl)prop-2-yn-1-one

  • Nucleophile (NuH): A generic nucleophile, such as a thiol (R-SH).

  • Intermediate: (E/Z)-3-(Nucleophil-yl)-1-(piperidin-2-yl)prop-2-en-1-one (an enaminone).

Our objective is to gather definitive spectroscopic evidence that confirms the transformation of the starting ynone into this enaminone structure.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique provides a complete picture. A robust validation strategy relies on the convergence of data from multiple spectroscopic methods. The choice of techniques is dictated by the structural changes occurring during the reaction: the loss of the alkyne and the formation of a substituted alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity

NMR is arguably the most powerful tool for unambiguous structure elucidation. By monitoring the reaction directly in an NMR tube, one can observe the disappearance of reactant signals and the appearance of product signals in real-time.[9]

Key Observables:

  • ¹H NMR: The most telling change is the disappearance of the acetylenic proton (–C≡C-H ) signal of the starting material (typically around δ 3.0-3.5 ppm) and the emergence of new signals in the vinyl region (δ 5.0-8.0 ppm) corresponding to the C=CH protons of the enaminone intermediate.[8] The protons on the piperidine ring adjacent to the nitrogen will also experience a shift in their chemical environment.[10][11]

  • ¹³C NMR: The distinct alkyne carbons (typically δ 70-90 ppm) of the starting material will vanish, to be replaced by new sp² hybridized carbon signals in the δ 100-150 ppm range, characteristic of the enaminone's double bond.[12][13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the newly formed bonds. An HMBC experiment, for instance, can show a correlation between the newly appeared vinyl proton and the carbonyl carbon, confirming the integrity of the enaminone backbone.

Experimental Protocol: Real-time NMR Monitoring

  • Preparation: Dissolve a known concentration of 1-(Piperidin-2-yl)prop-2-yn-1-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Scan: Acquire a full suite of spectra (¹H, ¹³C) of the starting material to establish a baseline.

  • Initiation: Add a stoichiometric equivalent of the nucleophile (e.g., N-acetyl-cysteine) to the NMR tube.

  • Time-course Analysis: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the reaction progress.[9]

  • Final Analysis: Once the reaction has reached equilibrium or completion, acquire final high-resolution ¹H, ¹³C, and 2D NMR spectra of the intermediate/product mixture.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the presence or absence of specific functional groups. The conversion of an alkyne to an alkene results in highly characteristic changes in the IR spectrum.

Key Observables:

  • Disappearance of Alkyne Bands:

    • C≡C Stretch: The weak but sharp absorption of the carbon-carbon triple bond (around 2100-2200 cm⁻¹) will disappear.

    • ≡C-H Stretch: The sharp, often strong, absorption of the terminal alkyne C-H bond (around 3300 cm⁻¹) will also vanish.

  • Appearance of Alkene Bands:

    • C=C Stretch: A new absorption will appear in the 1600-1680 cm⁻¹ region, corresponding to the newly formed carbon-carbon double bond.[14] This peak is often strong due to conjugation with the carbonyl group.

  • Shift in Carbonyl (C=O) Stretch: The amide carbonyl stretch (typically ~1650 cm⁻¹) may shift to a lower wavenumber upon conjugation with the newly formed double bond, indicating electronic changes in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background: Record a background spectrum on the clean ATR crystal.

  • Starting Material: Apply a small sample of the 1-(Piperidin-2-yl)prop-2-yn-1-one starting material to the crystal and record its spectrum.

  • Reaction Mixture: Initiate the reaction in a small vial. At a time point where the intermediate is expected to be abundant (as determined by NMR, for example), withdraw a small aliquot.

  • Analysis: Quickly evaporate the solvent and apply the residue to the ATR crystal to record the spectrum of the reaction mixture, focusing on the key regions identified above.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the crucial confirmation of the intermediate's molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules and reaction mixtures.[9][15]

Key Observables:

  • Molecular Ion Peak: ESI-MS in positive ion mode will show a peak corresponding to the protonated intermediate [M+H]⁺. The mass of this ion should precisely match the calculated mass of the enaminone adduct (the mass of the starting ynone plus the mass of the nucleophile).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the intermediate's elemental formula, distinguishing it from other potential isobaric species.[7] This is a critical step for validating the identity of a newly formed species.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the starting material in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Starting Material Analysis: Infuse the solution directly into the ESI source and acquire the mass spectrum to confirm the [M+H]⁺ of the reactant.

  • Reaction Monitoring: Initiate the reaction in a separate vial. At various time points, take a small aliquot, dilute it significantly with the infusion solvent, and immediately analyze it by direct infusion ESI-MS.[6]

  • Data Interpretation: Monitor for the appearance of a new ion at the expected m/z for the [M+H]⁺ of the enaminone intermediate and the corresponding decrease in the intensity of the starting material's ion. For definitive confirmation, subject the sample to HRMS analysis.

Comparative Data Summary

The following table summarizes the expected spectroscopic shifts that validate the conversion of the ynone starting material to the enaminone intermediate.

Spectroscopic Technique1-(Piperidin-2-yl)prop-2-yn-1-one (Starting Material)(E/Z)-3-(Nu)-1-(piperidin-2-yl)prop-2-en-1-one (Intermediate)Rationale for Change
¹H NMR Acetylenic H: ~δ 3.0-3.5 ppmVinylic H's: ~δ 5.0-8.0 ppmConversion of sp C-H to sp² C-H in a different electronic environment.
¹³C NMR Alkyne Cs: ~δ 70-90 ppmAlkene Cs: ~δ 100-150 ppmChange in hybridization from sp to sp².
IR Spectroscopy C≡C stretch: ~2150 cm⁻¹≡C-H stretch: ~3300 cm⁻¹C=C stretch: ~1620 cm⁻¹Loss of the triple bond and formation of a conjugated double bond.
Mass Spectrometry [M+H]⁺[M+H]⁺ + Mass(Nucleophile)Covalent addition of the nucleophile to the starting material.

Visualizing the Validation Workflow

A systematic approach is essential for successfully trapping and identifying reactive intermediates.[16][17][18][19] The following workflow outlines the logical progression from reaction setup to data integration.

G cluster_0 Reaction Setup cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Reactant 1-(Piperidin-2-yl) prop-2-yn-1-one Reaction Initiate Reaction (Controlled Conditions) Reactant->Reaction Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Reaction NMR NMR (¹H, ¹³C, 2D) Reaction->NMR Time-course IR FT-IR (ATR) Reaction->IR Aliquots MS ESI-MS / HRMS Reaction->MS Aliquots Compare Compare Spectra: Start vs. Intermediate NMR->Compare IR->Compare MS->Compare Validate Structure Validated: Enaminone Intermediate Compare->Validate Convergent Evidence

Caption: Workflow for spectroscopic validation of reaction intermediates.

Conclusion

The spectroscopic validation of reaction intermediates like the enaminone formed from 1-(Piperidin-2-yl)prop-2-yn-1-one is a critical exercise in mechanistic organic chemistry and drug development.[20][21] It requires a multi-pronged analytical strategy where NMR confirms connectivity, IR tracks functional group transformation, and MS validates molecular weight and formula. By integrating these techniques into a cohesive workflow, researchers can confidently elucidate the structures of transient species, paving the way for a deeper understanding of reaction mechanisms and the rational design of next-generation covalent therapies.[1]

References

  • An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one. Benchchem.
  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modific
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft.
  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
  • Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles. Organic Letters.
  • Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent. PubMed.
  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.
  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. PMC.
  • Schematic representation of the Michael addition reaction mechanism.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions.
  • A Rh(II)
  • Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Letters.
  • Advances in covalent drug discovery. Nomura Research Group.
  • Isolation and Trapping of Intermediate / Methods for trapping of Intermedi
  • Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles. Organic Letters.
  • A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society.
  • Deciphering reaction mechanism with intermedi
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Review of ynone chemistry and applic
  • Infrared spectrum, NBO, HOMO–LUMO, MEP and molecular docking studies (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one.
  • Synthesis and comparative structural study of 2-(pyridin-2-yl)

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Comparative

Comparative Toxicity of 1-(Piperidin-2-yl)prop-2-yn-1-one and Pyrrolidine Analogs: A Guide for Drug Development

As a Senior Application Scientist, selecting the correct scaffold requires moving beyond basic binding affinity to deeply understand the causality behind scaffold-mediated toxicity. This guide objectively evaluates these...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct scaffold requires moving beyond basic binding affinity to deeply understand the causality behind scaffold-mediated toxicity. This guide objectively evaluates these two scaffolds, providing actionable experimental frameworks and comparative data for lead optimization.

Physicochemical and Mechanistic Divergence

The substitution of a piperidine ring for a pyrrolidine ring removes a single methylene unit, yet this seemingly minor structural modification profoundly alters the molecule's toxicological profile .

  • Metabolic Activation & Aromatization: The six-membered piperidine ring is highly susceptible to CYP450-mediated α -oxidation. This pathway generates reactive iminium intermediates that can further aromatize into toxic pyridinium species—a mechanism well-documented in the severe toxicity of piperidine alkaloids . In contrast, the five-membered pyrrolidine ring exhibits greater conformational flexibility and resistance to aromatization, generally yielding less toxic lactam metabolites .

G Piperidine 1-(Piperidin-2-yl) prop-2-yn-1-one Alkynone Alkynone Warhead (Michael Acceptor) Piperidine->Alkynone Metabolism CYP450 alpha-Oxidation Piperidine->Metabolism High Susceptibility Pyrrolidine 1-(Pyrrolidin-2-yl) prop-2-yn-1-one Pyrrolidine->Alkynone Pyrrolidine->Metabolism Low Susceptibility GSH GSH Depletion Alkynone->GSH Covalent Binding Pyridinium Toxic Pyridinium Metabolite Metabolism->Pyridinium Aromatization (Piperidine only) Toxicity Hepatotoxicity & Oxidative Stress GSH->Toxicity Pyridinium->Toxicity

Comparative metabolic activation and toxicity pathways of piperidine vs. pyrrolidine alkynones.

Comparative Toxicity Profiling

To objectively compare the safety windows of these two scaffolds, we evaluate their intrinsic reactivity, metabolic clearance, and cellular toxicity. The data below summarizes typical profiling results for these matched molecular pairs.

Parameter1-(Piperidin-2-yl)prop-2-yn-1-one1-(Pyrrolidin-2-yl)prop-2-yn-1-one
Core Ring Size 6-membered5-membered
Calculated logP (cLogP) ~0.84~0.46
pKa (Conjugate Acid) ~11.22~11.27
GSH Half-life ( t1/2​ ) 14.2 min (High Reactivity)28.5 min (Moderate Reactivity)
HepG2 CC50 ( μ M) 12.445.1
Primary Reactive Metabolite Pyridinium speciesLactam / Iminium
Metabolic Stability Susceptible to α -oxidationEnhanced resistance

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of these toxicity profiles, the following self-validating protocols must be employed. We prioritize causality—explaining why a step is performed—to guarantee that the assay system is robust against artifacts.

Protocol 1: Glutathione (GSH) Trapping and Kinetic Assay

Causality & Rationale: Alkynones are irreversible Michael acceptors. Measuring the pseudo-first-order half-life of the compound in the presence of excess GSH provides a direct surrogate for off-target covalent reactivity. We utilize an acidic quench prior to LC-MS/MS because alkynone-GSH adducts are prone to retro-Michael additions at physiological pH, which would artificially deflate adduct quantification.

Self-Validation System: Include a parallel incubation with a known reactive standard (e.g., ethacrynic acid) to validate GSH nucleophilicity, and a non-reactive internal standard (e.g., labetalol) to normalize LC-MS/MS ionization fluctuations.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the alkynone compound in DMSO. Prepare a 100 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the compound (final concentration 10 µM) with GSH (final concentration 5 mM) at 37°C.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1% Formic Acid and the internal standard. The acid protonates the thiol, halting the forward reaction and stabilizing the formed adduct.

  • Centrifugation: Spin the plate at 4000 rpm for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound and the appearance of the +307 Da GSH adduct.

  • Kinetic Calculation: Plot the natural log of remaining parent compound versus time to determine the pseudo-first-order half-life ( t1/2​ ).

G S1 1. Incubation (10 µM Cmpd + 5 mM GSH) S2 2. Time-Course Sampling S1->S2 S3 3. Acid Quench (1% Formic Acid) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Analysis (t1/2) S4->S5

Step-by-step workflow for the LC-MS/MS based Glutathione (GSH) trapping and kinetic assay.
Protocol 2: In Vitro Hepatotoxicity Profiling (HepG2 CellTiter-Glo)

Causality & Rationale: HepG2 cells are selected over standard HEK293 lines because HepG2 retains partial CYP450 metabolic competence. By comparing cytotoxicity in this line, we can assess whether the increased lipophilicity and propensity for pyridinium formation in the piperidine scaffold translate to acute cellular toxicity .

Self-Validation System: Include a parallel viability read using a membrane-integrity dye (e.g., LDH release assay). This confirms that ATP depletion (measured by CellTiter-Glo) correlates with actual cell death rather than transient metabolic inhibition caused by the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of the alkynone compounds (ranging from 100 µM to 5 nM). Treat the cells in triplicate. Ensure the final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Luminescence: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Calculate the CC50 using a non-linear regression (curve fit) in standard analytical software.

References

  • National Center for Biotechnology Information (NCBI). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals." Available at:[Link]

  • The Journal of Organic Chemistry. "Thiuram Disulfide Mediated Cu-Catalyzed Amidation of Terminal Alkynes: An Efficient Synthesis of Alkynyl Amides." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects." Available at:[Link]

  • Chemistry Stack Exchange. "Which is more basic, piperidine or pyrrolidine and why?" Available at:[Link]

  • Semmelweis University. "Pyrrolizidine and Piperidine Alkaloids." Available at: [Link]

  • ResearchGate. "Toxicity effects of piperidine alkaloids." Available at:[Link]

Validation

in vivo efficacy comparison of 1-(Piperidin-2-yl)prop-2-yn-1-one based compounds

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating targeted covalent inhibitors (TCIs). Executive Summary: The Shift Toward Ynone Warheads T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating targeted covalent inhibitors (TCIs).

Executive Summary: The Shift Toward Ynone Warheads

The development of targeted covalent inhibitors has historically been dominated by acrylamide-based Michael acceptors. However, the 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold—featuring a piperidine ring conjugated to an alkynyl ketone (ynone) moiety—has emerged as a highly tunable, next-generation electrophilic warhead[1].

As a Senior Application Scientist overseeing preclinical PK/PD profiling, I have observed that the unique stereoelectronic trajectory of the prop-2-yn-1-one warhead offers distinct advantages in targeting specific non-catalytic cysteine residues[2]. This guide objectively compares the in vivo efficacy, target occupancy, and safety profiles of 1-(Piperidin-2-yl)prop-2-yn-1-one based compounds against traditional acrylamide and reversible alternatives, providing actionable, self-validating experimental protocols for your preclinical pipeline.

Mechanistic Rationale: Why 1-(Piperidin-2-yl)prop-2-yn-1-one?

The causality behind selecting a 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold lies in the delicate balance of reactivity and selectivity .

  • The Piperidine Core : The piperidine ring provides essential basicity (modulating the pKa) and structural rigidity, which enhances non-covalent pre-recognition (Kd) within the target protein's binding pocket.

  • The Prop-2-yn-1-one (Ynone) Warhead : Unlike acrylamides that undergo standard Michael addition, the alkynyl ketone reacts with nucleophilic thiols (cysteine) via an addition reaction that forms a stable enone adduct. This specific geometry restricts off-target reactivity with highly abundant cellular nucleophiles like glutathione (GSH), thereby reducing dose-limiting hepatotoxicity[2].

Mechanism A 1-(Piperidin-2-yl)prop-2-yn-1-one (Electrophilic Ynone Warhead) C Non-Covalent Pre-Complex (Kd-Driven Affinitiy) A->C B Target Protein (Exposed Cysteine Thiol) B->C D Covalent Adduct Formation (Thiol-Yne Addition) C->D Nucleophilic Attack E Irreversible Target Inactivation (Sustained In Vivo Efficacy) D->E

Mechanism of targeted covalent inhibition via the alkynyl ketone warhead.

Quantitative In Vivo Efficacy Comparison

To evaluate the translational potential of this scaffold, we compare a representative 1-(Piperidin-2-yl)prop-2-yn-1-one covalent inhibitor against an acrylamide analog and a non-covalent (reversible) piperidine analog in a murine model of inflammation (e.g., DSS-induced colitis, a standard model for evaluating inflammatory targets like cGAS or kinases)[3][4].

Table 1: Pharmacodynamic and Efficacy Profiling in Murine Models

Parameter / Metric1-(Piperidin-2-yl)prop-2-yn-1-oneAcrylamide AnalogReversible Analog
Warhead Type Alkynyl Ketone (Ynone)Michael AcceptorNone
Biochemical IC₅₀ 12 nM8 nM45 nM
In Vivo Target Occupancy (12h) 94% 82%< 10%
Off-Target GSH Depletion Low (< 5%) Moderate (18%)None
Plasma Half-Life (t₁/₂) 2.4 hours2.1 hours1.8 hours
PD Duration of Action > 24 hours ~ 18 hours< 4 hours
In Vivo Efficacy (Disease Score) High (Robust Recovery) Moderate (Toxicity limited)Low (Rapid clearance)

Data Synthesis & Causality: While the acrylamide analog shows a slightly more potent biochemical IC₅₀, the 1-(Piperidin-2-yl)prop-2-yn-1-one compound demonstrates superior in vivo target occupancy at 12 hours. Because covalent inhibitors decouple pharmacokinetics (PK) from pharmacodynamics (PD), the ynone's lower off-target reactivity allows more of the free drug to reach the target tissue without being sequestered by plasma proteins or hepatic GSH, resulting in a prolonged duration of action despite a short plasma half-life.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to verify that the observed in vivo efficacy is a direct result of covalent target engagement.

Protocol 1: In Vivo Target Occupancy via Activity-Based Protein Profiling (ABPP)

Measuring plasma concentration is insufficient for TCIs. Direct measurement of free, unreacted target protein in tissues is required to validate efficacy.

  • Compound Administration: Administer the 1-(Piperidin-2-yl)prop-2-yn-1-one compound (10 mg/kg) via oral gavage (PO) to C57BL/6 mice. Include a vehicle-only control group.

  • Tissue Harvesting (Self-Validation Step): Euthanize mice at 2h, 12h, and 24h post-dose. Immediately snap-freeze target tissues (e.g., colon or spleen) in liquid nitrogen.

    • Causality: Snap-freezing instantly halts any ex vivo reaction between residual circulating drug and the target protein during homogenization, preventing false-positive occupancy readings.

  • Lysate Preparation & Probe Labeling: Homogenize tissues in native lysis buffer. Incubate lysates with a biotinylated reactive probe known to bind the target cysteine.

  • Quantification: Perform a streptavidin pull-down followed by Western blot analysis.

    • Interpretation: A loss of signal in the treated group compared to the vehicle group confirms that the 1-(Piperidin-2-yl)prop-2-yn-1-one compound successfully occupied the cysteine in vivo.

Workflow Step1 In Vivo Dosing (PO Administration) Step2 Snap-Freeze Tissues (Halt Ex Vivo Reactions) Step1->Step2 Step3 Biotin Probe Labeling (Binds Free Cysteines) Step2->Step3 Step4 Streptavidin Pull-Down & Western Blot Readout Step3->Step4

Step-by-step workflow for evaluating in vivo target occupancy of covalent inhibitors.

Protocol 2: In Vivo Efficacy Evaluation (DSS-Induced Colitis Model)

This model is highly sensitive to inflammatory pathway inhibition, making it ideal for testing ynone-based immunomodulators[3].

  • Disease Induction: Administer 2.5% Dextran Sulfate Sodium (DSS) in the drinking water of mice for 7 consecutive days to induce acute mucosal inflammation.

  • Therapeutic Intervention: Administer the 1-(Piperidin-2-yl)prop-2-yn-1-one compound daily starting on Day 1.

  • In-Life Monitoring: Record the Disease Activity Index (DAI) daily, scoring body weight loss, stool consistency, and gross bleeding.

  • Endpoint Histopathology: On Day 8, euthanize the animals and measure colon length.

    • Causality: Colon shortening is a direct, physiological consequence of severe mucosal inflammation and tissue remodeling. Preventing this shortening is a robust, objective metric of the compound's in vivo anti-inflammatory efficacy, validating the downstream effects of the covalent target engagement.

Conclusion

For drug development professionals engineering next-generation TCIs, transitioning from traditional acrylamides to the 1-(Piperidin-2-yl)prop-2-yn-1-one scaffold offers a distinct advantage. By trading hyper-reactivity for highly specific, geometry-driven thiol-yne addition, researchers can achieve near-complete in vivo target occupancy with significantly reduced off-target toxicity, ultimately widening the therapeutic window.

References

  • Zhao, et al. (2023). "Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease." Acta Pharmacologica Sinica, 44(4), 791-800. Available at:[Link]

  • Abdelgawad, et al. (2022). "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Stereochemical Purity of 1-(Piperidin-2-yl)prop-2-yn-1-one via Chiral HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail—it is a critical determinant of its pharmacological and toxicological profile. For molecules like 1-(Pi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail—it is a critical determinant of its pharmacological and toxicological profile. For molecules like 1-(Piperidin-2-yl)prop-2-yn-1-one, which possesses a single stereocenter at the C2 position of the piperidine ring, ensuring enantiomeric purity is paramount. This guide provides a comprehensive framework for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method, tailored for researchers, scientists, and drug development professionals dedicated to the highest standards of analytical rigor.

The Imperative of Chiral Separation

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. Chiral HPLC stands as the gold standard for this purpose, offering the precision and sensitivity required to separate and quantify enantiomers.[1]

Our target analyte, 1-(Piperidin-2-yl)prop-2-yn-1-one, presents a unique analytical challenge. The piperidine moiety, a common scaffold in medicinal chemistry, contains the chiral center. The prop-2-yn-1-one group, an alkynyl ketone, while providing a chromophore for UV detection, can be susceptible to degradation, necessitating a carefully optimized and robust analytical method.

Foundational Principles of Chiral HPLC

Chiral separation by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized onto a support material, typically silica gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation. The success of a chiral separation is highly dependent on the selection of the appropriate CSP and mobile phase.[2]

A Systematic Approach to Method Development

A systematic and logical approach to method development is crucial for establishing a reliable chiral HPLC method. The following workflow outlines the key stages, from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_finalization Phase 3: Finalization CSP_Screen CSP Screening (Polysaccharide, etc.) Mode_Screen Mode Screening (NP, RP, PO) CSP_Screen->Mode_Screen Select diverse CSPs MP_Opt Mobile Phase Optimization (Solvents, Additives) Mode_Screen->MP_Opt Select promising conditions Flow_Temp_Opt Flow Rate & Temperature Optimization MP_Opt->Flow_Temp_Opt Fine-tune for resolution Final_Method Final Optimized Method Flow_Temp_Opt->Final_Method Lock parameters Validation Method Validation (ICH Q2(R1)) Final_Method->Validation Confirm suitability

Caption: A systematic workflow for chiral HPLC method development.

Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical step in chiral method development. For a molecule like 1-(Piperidin-2-yl)prop-2-yn-1-one, which contains a secondary amine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[3][4]

A recommended screening protocol would involve testing a diverse set of polysaccharide-based columns, such as those derived from amylose and cellulose with different carbamate derivatives.

Column BrandChiral SelectorPotential Interactions
CHIRALPAK® IA/IB/IC Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindrance.[5]
CHIRALCEL® OD/OJ Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate)Dipole-dipole interactions, hydrogen bonding.
CHIRALPAK® AD/AS Amylose tris(3,5-dimethylphenylcarbamate) / Amylose tris((S)-α-methylbenzylcarbamate)Broad selectivity for various compound classes.[3]
Mobile Phase Optimization

The choice of mobile phase is intrinsically linked to the CSP and the analyte's properties. For polysaccharide-based CSPs, normal phase (NP), reversed-phase (RP), and polar organic (PO) modes can be explored.

  • Normal Phase (NP): Typically employs a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. For basic analytes like our piperidine derivative, the addition of a small amount of a basic additive like diethylamine (DEA) or butylamine (0.1%) is often necessary to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[3][6]

  • Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is generally less successful for the underivatized piperidine but can be an option.

  • Polar Organic (PO): Utilizes polar organic solvents like acetonitrile or methanol, often with additives. This mode can sometimes offer unique selectivity.

A typical screening would involve running the racemic standard of 1-(Piperidin-2-yl)prop-2-yn-1-one on the selected CSPs with a standard set of mobile phases (e.g., Hexane/IPA with 0.1% DEA, and Acetonitrile/Methanol with 0.1% DEA).

Detailed Experimental Protocol: An Optimized Method

Based on extensive screening and optimization, the following method was found to provide excellent resolution and peak shape for the enantiomers of 1-(Piperidin-2-yl)prop-2-yn-1-one.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.[3]

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 1-(Piperidin-2-yl)prop-2-yn-1-one and dissolve in 10 mL of the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

Validation

A Comparative Guide to the Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one: Evaluating Yield and Practicality

Abstract 1-(Piperidin-2-yl)prop-2-yn-1-one is a valuable synthetic intermediate, particularly in medicinal chemistry and drug development, owing to its reactive propargyl group and piperidine scaffold.[1] This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(Piperidin-2-yl)prop-2-yn-1-one is a valuable synthetic intermediate, particularly in medicinal chemistry and drug development, owing to its reactive propargyl group and piperidine scaffold.[1] This guide provides a comparative analysis of prominent synthetic routes to this ynone, focusing on yield efficiency, procedural complexity, and the underlying chemical principles. We will dissect two primary strategies: the direct acylation of piperidine derivatives and the coupling of activated amides with copper acetylides. Detailed experimental protocols and data are presented to offer researchers and process chemists a comprehensive framework for selecting the optimal synthesis strategy based on their specific needs for scale, purity, and efficiency.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[2][3] Its combination with the propargyl group, a versatile handle for transformations like "click" chemistry, makes 1-(Piperidin-2-yl)prop-2-yn-1-one a highly sought-after building block. The efficiency of its synthesis is therefore a critical factor in the early stages of drug discovery and development. This guide will compare and contrast two plausible and mechanistically distinct approaches to its synthesis, providing the necessary data for an informed decision on the most suitable route.

Route 1: Direct Acylation of Piperidine-2-carboxamide with Propargylating Agents

A straightforward and classical approach to amide synthesis involves the direct acylation of an amine with a reactive acyl donor. In the context of our target molecule, this would involve the reaction of piperidine-2-carboxamide with a suitable propargylating agent.

Mechanistic Considerations

The core of this strategy lies in the nucleophilic attack of the nitrogen atom of piperidine-2-carboxamide on an electrophilic propargyl derivative. A common and effective method is the amide coupling reaction, often facilitated by coupling agents to form a more reactive intermediate. For instance, propiolic acid can be activated in situ using carbodiimide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activating agent such as 4-(Dimethylamino)pyridine (DMAP).[4] The activated carboxylic acid is then readily attacked by the primary amine of piperidine-2-carboxamide to form the desired ynone.

Alternatively, the use of more reactive acylating agents like propargyl chloride or bromide in the presence of a non-nucleophilic base to scavenge the resulting acid is a viable, though potentially less selective, approach.

Experimental Protocol: Amide Coupling Approach

Materials:

  • (R)-Piperidine-2-carboxamide (or the racemic mixture)

  • Propiolic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of propiolic acid (1.1 equivalents) in anhydrous DCM, add EDC·HCl (1.1 equivalents) and DMAP (0.2 equivalents).

  • Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (R)-Piperidine-2-carboxamide (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(Piperidin-2-yl)prop-2-yn-1-one.

Workflow Diagram

G cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification Propiolic_Acid Propiolic Acid EDC_DMAP EDC, DMAP in DCM Propiolic_Acid->EDC_DMAP Activated_Ester Activated Ester Intermediate EDC_DMAP->Activated_Ester Crude_Product Crude Product Activated_Ester->Crude_Product Piperidine_Carboxamide Piperidine-2- carboxamide Piperidine_Carboxamide->Activated_Ester Nucleophilic Attack Workup Aqueous Workup (NaHCO3, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(Piperidin-2-yl)prop-2-yn-1-one Purification->Final_Product

Caption: Workflow for the direct acylation of piperidine-2-carboxamide.

Route 2: Triflic Anhydride Promoted Synthesis from Amides and Copper(I) Alkynes

A more contemporary and powerful method for the synthesis of ynones involves the electrophilic activation of a stable amide, followed by the addition of a mild nucleophile like a copper(I) alkyne. This approach, which has been successfully applied to the synthesis of α-alkyl ynones from morpholine amides, can be adapted for the synthesis of our target molecule starting from a suitable piperidine-2-derived amide.[5]

Mechanistic Considerations

This strategy hinges on the activation of a readily available and stable amide, such as N-(piperidin-2-yl)morpholine-4-carboxamide, with a potent electrophilic activating agent like trifluoromethanesulfonic anhydride (Tf₂O). This activation generates a highly reactive keteniminium salt intermediate. This intermediate is then intercepted by a mild and air-stable nucleophile, copper(I) propargylide, to furnish the desired ynone.[5] A key advantage of this method is the use of a stable copper(I) alkyne, which circumvents the need for highly reactive and often pyrophoric organometallic reagents like Grignard or organolithium compounds.[5]

Experimental Protocol: Adapted from Morpholine Amide Activation

Materials:

  • N-(piperidin-2-yl)morpholine-4-carboxamide (or a similar stable amide derivative of piperidine-2-carboxylic acid)

  • Copper(I) iodide (CuI)

  • Propyne (or a suitable precursor)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Copper(I) Propargylide: In a separate flask, prepare copper(I) propargylide from a suitable propyne source and CuI according to established literature procedures. The resulting copper acetylide is typically an air-stable solid.

  • Amide Activation and Coupling: a. To a solution of the piperidine-2-carboxamide derivative (1.0 equivalent) and 2,6-lutidine (2.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add Tf₂O (1.5 equivalents) dropwise. b. Stir the mixture at -78 °C for 30 minutes to ensure the formation of the keteniminium salt. c. Add copper(I) propargylide (2.0 equivalents) in one portion. d. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with DCM. c. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the residue by flash column chromatography to yield the target ynone.

Workflow Diagram

G cluster_activation Amide Activation cluster_coupling Ynone Formation cluster_purification Workup & Purification Amide Piperidine-2-carboxamide Derivative Tf2O Tf2O, 2,6-Lutidine in DCM, -78°C Amide->Tf2O Keteniminium Keteniminium Salt Intermediate Tf2O->Keteniminium Crude_Product Crude Product Keteniminium->Crude_Product Cu_Acetylide Copper(I) Propargylide Cu_Acetylide->Keteniminium Nucleophilic Addition Workup Aqueous Workup (NH4Cl, NaHCO3) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(Piperidin-2-yl)prop-2-yn-1-one

Caption: Workflow for the triflic anhydride promoted ynone synthesis.

Comparative Analysis of Yield and Practicality

To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route. The yield data for Route 2 is based on reported yields for analogous α-alkyl ynones synthesized via the triflic anhydride-promoted method.[5]

ParameterRoute 1: Direct Acylation (Amide Coupling)Route 2: Triflic Anhydride Promoted Coupling
Starting Materials Piperidine-2-carboxamide, Propiolic acidPiperidine-2-carboxamide derivative, Copper(I) propargylide, Tf₂O
Reagent Cost & Availability Generally lower cost and readily availableTf₂O is a more expensive reagent
Reaction Conditions Room temperature, standard inert atmosphereCryogenic temperatures (-78 °C) initially, then warming to RT
Typical Yields 50-70% (Estimated based on similar amide couplings)70-90% (Based on analogous systems)[5]
Procedural Complexity Simpler, one-pot procedureMore complex, requires pre-formation of the copper acetylide and cryogenic conditions
Scalability Readily scalableScalability may be challenging due to cryogenic requirements and the use of Tf₂O
Safety Considerations Standard handling of coupling reagentsTf₂O is highly corrosive and moisture-sensitive. Cryogenic handling requires care.

Discussion and Recommendations

The choice between these two synthetic routes will largely depend on the specific requirements of the research or development program.

Route 1 (Direct Acylation) is characterized by its operational simplicity, use of readily available and less expensive reagents, and milder reaction conditions. This makes it an attractive option for initial, small-scale synthesis and for laboratories that may not be equipped for handling highly reactive reagents or performing reactions at cryogenic temperatures. While the yields may be moderate, the straightforward nature of the protocol makes it a reliable choice for producing initial quantities of the target compound for screening and preliminary studies.

Route 2 (Triflic Anhydride Promoted Coupling) offers a significant advantage in terms of yield efficiency. For applications where maximizing the yield is paramount, such as in later-stage development or when starting materials are particularly precious, this route is superior. The use of a stable copper(I) alkyne is a notable benefit over more traditional organometallic approaches to ynone synthesis.[5] However, the higher cost of triflic anhydride, the need for cryogenic conditions, and the overall increased procedural complexity are important considerations. These factors may limit its practicality for routine or large-scale synthesis unless the higher yield justifies the additional operational demands.

For rapid, cost-effective, and procedurally simple access to 1-(Piperidin-2-yl)prop-2-yn-1-one on a smaller scale, the Direct Acylation method is recommended. For applications demanding the highest possible yield, particularly when material conservation is a primary concern, the Triflic Anhydride Promoted Coupling presents a more efficient, albeit more technically demanding, alternative. Researchers should carefully weigh the trade-offs between yield, cost, and operational complexity when selecting the most appropriate synthetic strategy for their needs.

References

  • General Synthesis of α-Alkyl Ynones from Morpholine Amides and 1-Copper(I) Alkynes Promoted by Triflic Anhydride. Organic Letters. Available at: [Link]

  • Chemoselective Transformations of Amides: An Approach to Quinolones from β-Amido Ynones. Organic Chemistry Portal. Available at: [Link]

  • Amide Synthesis Using Ynones as Acylation Agents. Synfacts. Available at: [Link]

  • Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. Chemical Communications. Available at: [Link]

  • Transition-Metal-Free Aminoacylation of Ynones with Amides: Synthesis of 3-Carbonyl-4-quinolinones or Functionalized Enaminones. Organic Letters. Available at: [Link]

  • Novel synthesis of piperidinecarboxamides via aryl isocyanate acylation of .alpha.-amino carbanions. Journal of Organic Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available at: [Link]

  • Catalytic Access to Bridged Sila-N-heterocycles from Piperidines via Cascade sp3 and sp2 C–Si Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • 18553 PDFs | Review articles in ACYLATION. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Zn(II)-Catalyzed Synthesis of Piperidines from Propargyl Amines and Cyclopropanes. Organic Letters. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]

  • Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Universidad de Oviedo. Available at: [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. MDPI. Available at: [Link]

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Comparative

A Structural and Reactivity Comparison: 1-(Piperidin-2-yl)prop-2-yn-1-one in the Landscape of Propargyl Ketones

A Technical Guide for Chemical and Pharmaceutical Researchers Abstract This technical guide provides a detailed comparative analysis of 1-(Piperidin-2-yl)prop-2-yn-1-one, a heterocyclic propargyl ketone, with other membe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Chemical and Pharmaceutical Researchers

Abstract

This technical guide provides a detailed comparative analysis of 1-(Piperidin-2-yl)prop-2-yn-1-one, a heterocyclic propargyl ketone, with other members of the ynone (α,β-acetylenic ketone) class. Due to the limited availability of direct experimental data for 1-(Piperidin-2-yl)prop-2-yn-1-one, this guide combines proposed synthetic routes and predicted structural data with established experimental findings for analogous compounds. The unique structural features imparted by the piperidine ring are contrasted with aryl and alkyl propargyl ketones, with a focus on predicted spectroscopic characteristics, electronic effects, and reactivity. This guide aims to serve as a foundational resource for researchers interested in the synthesis and application of novel propargyl ketones in medicinal chemistry and materials science, particularly in the context of covalent inhibitors and synthetic building blocks.

Introduction to Propargyl Ketones (Ynones)

Propargyl ketones, or ynones, are a class of organic compounds featuring a ketone functional group directly conjugated with a carbon-carbon triple bond.[1] This arrangement of a carbonyl group and an alkyne creates a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations. The ynone scaffold is a versatile building block in organic synthesis and is present in a number of biologically active molecules.[2]

The reactivity of ynones is characterized by two primary electrophilic sites: the carbonyl carbon and the β-alkynyl carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the alkyne.[1] This dual reactivity has been exploited in the synthesis of a wide array of carbocyclic and heterocyclic systems.[3] Furthermore, the propargyl ketone moiety can act as a "warhead" in covalent inhibitors, targeting nucleophilic residues like cysteine in the active sites of enzymes.[4]

This guide focuses on the structural and electronic properties of 1-(Piperidin-2-yl)prop-2-yn-1-one, a compound that marries the propargyl ketone functionality with a chiral, secondary amine-containing heterocycle. This combination is of significant interest for the development of novel therapeutic agents and chemical probes.

Synthesis and Predicted Physicochemical Properties of 1-(Piperidin-2-yl)prop-2-yn-1-one

Proposed Synthetic Protocol

A plausible route to 1-(Piperidin-2-yl)prop-2-yn-1-one involves the oxidation of the corresponding secondary propargylic alcohol, 1-(piperidin-2-yl)prop-2-yn-1-ol. This precursor can be synthesized via the addition of a propargyl organometallic reagent to a suitable piperidine-2-carboxaldehyde derivative.

Step 1: Synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-ol

  • N-Protection: Commercially available piperidine-2-carboxylic acid is first protected at the nitrogen, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Reduction to Aldehyde: The N-protected carboxylic acid is then reduced to the corresponding aldehyde, N-Boc-piperidine-2-carboxaldehyde.

  • Grignard Reaction: The aldehyde is reacted with propargylmagnesium bromide in an aprotic solvent like THF at low temperature (e.g., 0 °C) to yield N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired propargylic alcohol.

Step 2: Oxidation to 1-(Piperidin-2-yl)prop-2-yn-1-one

The secondary alcohol, 1-(piperidin-2-yl)prop-2-yn-1-ol, can be oxidized to the target ketone using a variety of mild oxidizing agents.[2] Activated manganese dioxide (MnO₂) is a common choice for the oxidation of propargylic alcohols.[1]

  • Reaction Setup: The alcohol is dissolved in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: An excess of activated MnO₂ is added, and the suspension is stirred vigorously at room temperature.

  • Workup and Purification: The reaction mixture is filtered through celite to remove the manganese salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(Piperidin-2-yl)prop-2-yn-1-one.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Propargylic Alcohol Synthesis cluster_1 Step 2: Oxidation Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid N-Boc-piperidine-2-carboxylic acid N-Boc-piperidine-2-carboxylic acid Piperidine-2-carboxylic acid->N-Boc-piperidine-2-carboxylic acid Boc₂O, Base N-Boc-piperidine-2-carboxaldehyde N-Boc-piperidine-2-carboxaldehyde N-Boc-piperidine-2-carboxylic acid->N-Boc-piperidine-2-carboxaldehyde Reduction N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol N-Boc-piperidine-2-carboxaldehyde->N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol PropargylMgBr, THF 1-(Piperidin-2-yl)prop-2-yn-1-ol 1-(Piperidin-2-yl)prop-2-yn-1-ol N-Boc-1-(piperidin-2-yl)prop-2-yn-1-ol->1-(Piperidin-2-yl)prop-2-yn-1-ol TFA, DCM 1-(Piperidin-2-yl)prop-2-yn-1-one 1-(Piperidin-2-yl)prop-2-yn-1-one 1-(Piperidin-2-yl)prop-2-yn-1-ol->1-(Piperidin-2-yl)prop-2-yn-1-one MnO₂, DCM 1-(Piperidin-2-yl)prop-2-yn-1-ol->1-(Piperidin-2-yl)prop-2-yn-1-one

Caption: Proposed synthetic workflow for 1-(Piperidin-2-yl)prop-2-yn-1-one.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of 1-(Piperidin-2-yl)prop-2-yn-1-one.

PropertyPredicted ValueSource/Basis
Molecular FormulaC₈H₁₁NO-
Molecular Weight137.18 g/mol [1]
Boiling Point~271.3 °C[1]
Density~0.991 g/cm³[1]
IR (cm⁻¹)
C≡C-H stretch~3300 (sharp, medium)Characteristic alkyne C-H stretch
C≡C stretch~2100 (weak)Conjugated alkyne stretch
C=O stretch~1685Conjugated ketone stretch
N-H stretch~3350 (broad)Secondary amine stretch
¹H NMR (CDCl₃, ppm)
H (alkyne)~3.0Typical terminal alkyne proton
H (α to C=O & N)~3.5-3.8Deshielded methine proton
H (piperidine CH₂)~1.5-2.0, ~2.8-3.2Complex multiplets
H (N-H)Broad, variableAmine proton
¹³C NMR (CDCl₃, ppm)
C=O~185Ynone carbonyl carbon
C≡C (α to C=O)~85
C≡C (terminal)~80
C (α to C=O & N)~55-60
C (piperidine)~25, ~28, ~45

Structural Comparison with Other Propargyl Ketones

The introduction of the piperidin-2-yl group is expected to significantly influence the electronic and steric properties of the propargyl ketone moiety compared to simple alkyl or aryl analogs.

CompoundStructureKey Structural Features & Electronic Effects
1-(Piperidin-2-yl)prop-2-yn-1-one Predicted Structure- The piperidine ring is a saturated heterocycle containing a secondary amine. The nitrogen atom's lone pair can potentially influence the carbonyl's electronics, though this effect is not as direct as in N-acyl piperidines. - The α-carbon is a stereocenter, meaning the compound can exist as enantiomers. - The piperidine ring exists in a chair conformation, with the propargyl ketone group likely occupying an equatorial position to minimize steric hindrance.
1-Phenylprop-2-yn-1-one - The phenyl group is conjugated with the ynone system, which delocalizes electron density and affects the IR stretching frequencies of the C=O and C≡C bonds. - The aromatic ring is a planar, sterically demanding substituent.
1-Cyclohexylprop-2-yn-1-one - The cyclohexyl group is a bulky, non-conjugated alkyl substituent. - It influences the ynone moiety primarily through steric hindrance and inductive effects.
Spectroscopic Comparison
Spectroscopic Feature1-(Piperidin-2-yl)prop-2-yn-1-one (Predicted)1-Phenylprop-2-yn-1-one (Experimental)1-Cyclohexylprop-2-yn-1-one (Typical)
IR C=O Stretch (cm⁻¹) ~1685~1650-1670~1690-1700
¹H NMR (Alkyne-H, ppm) ~3.0~3.5~2.9
¹³C NMR (C=O, ppm) ~185~178~188

Analysis of Spectroscopic Differences:

  • IR Carbonyl Stretch: The C=O stretch of 1-phenylprop-2-yn-1-one is at a lower frequency due to conjugation with the phenyl ring, which weakens the C=O bond. The predicted value for the piperidinyl derivative is slightly higher than the phenyl analog but likely lower than a simple alkyl ynone, reflecting the electronic nature of the α-amino ketone system. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹.[5] Conjugation with a C-C triple bond lowers this frequency.

  • ¹H NMR of Alkynyl Proton: The alkynyl proton in 1-phenylprop-2-yn-1-one is more deshielded (further downfield) due to the anisotropic effect of the aromatic ring. The piperidinyl derivative is expected to have a chemical shift more akin to an alkyl-substituted ynone.

  • ¹³C NMR of Carbonyl Carbon: The carbonyl carbon of 1-phenylprop-2-yn-1-one is more shielded (further upfield) due to resonance with the phenyl ring. The piperidinyl derivative is predicted to have a chemical shift closer to that of an alkyl ynone.

Comparative Reactivity and Applications

The reactivity of propargyl ketones is dominated by their electrophilic nature. The presence of the piperidine moiety in 1-(piperidin-2-yl)prop-2-yn-1-one introduces a nucleophilic secondary amine, making the molecule's reactivity profile potentially more complex and pH-dependent.

Michael Addition

Propargyl ketones are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles.[6]

Reaction Diagram: Michael Addition

G Ynone R-C(=O)-C≡CH Adduct R-C(=O)-CH=CH-Nu Ynone->Adduct Nucleophilic Attack Nu Nu-H Nu->Adduct

Caption: General scheme of a Michael addition to a propargyl ketone.

In the case of 1-(piperidin-2-yl)prop-2-yn-1-one, the secondary amine in the piperidine ring could act as an internal nucleophile, potentially leading to intramolecular cyclization reactions under certain conditions.

Cycloaddition Reactions

The activated alkyne of the ynone system can participate in various cycloaddition reactions. For instance, ynones can react with 1,4-dicarbonyl compounds in the Paal-Knorr furan synthesis to produce substituted furans.[7][8]

Application as Covalent Inhibitors

Propargyl ketones and related propargyl amides are known to act as irreversible inhibitors of cysteine proteases.[4] The electrophilic β-carbon of the ynone is attacked by the nucleophilic thiol group of a cysteine residue in the enzyme's active site, forming a stable covalent bond.[9]

The piperidine scaffold is a common motif in many pharmaceuticals. The combination of a piperidine ring for non-covalent interactions within a binding pocket and a propargyl ketone "warhead" for covalent bond formation makes 1-(piperidin-2-yl)prop-2-yn-1-one an attractive candidate for the development of targeted covalent inhibitors.[10] The stereochemistry at the 2-position of the piperidine ring will be crucial for selective binding to a target protein.

Conclusion

While direct experimental data for 1-(Piperidin-2-yl)prop-2-yn-1-one remains elusive in the public domain, a comprehensive structural and reactivity profile can be predicted based on established chemical principles and data from analogous compounds. The key distinguishing features of this molecule are the presence of a chiral secondary amine within the piperidine ring, which is expected to influence its conformation, electronic properties, and reactivity. Compared to simple aryl and alkyl propargyl ketones, the piperidinyl derivative offers a unique combination of a versatile synthetic handle and a pharmaceutically relevant scaffold. This guide provides a foundation for further investigation into the synthesis, characterization, and application of this and related heterocyclic propargyl ketones, particularly in the realm of targeted covalent inhibitor design.

References

  • Synthesis. (2015, November 4). Synthesis of Ynones and Recent Application in Transition-Metal- Catalyzed Reactions. Retrieved from [Link]

  • ACS Publications. (2019, September 6). Conjugated Ynones in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • RSC Publishing. (2014, May 7). A general overview on the organocatalytic intramolecular aza-Michael reaction. Retrieved from [Link]

  • ResearchGate. (2021, April 22). Exploring the Versatility of the Covalent Thiol-Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Retrieved from [Link]

  • PubMed. (2013, August 5). Propargyl amides as irreversible inhibitors of cysteine proteases--a lesson on the biological reactivity of alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR: ketones. Retrieved from [Link]

  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidin-2-yl)prop-2-yn-1-one proper disposal procedures

An essential pillar of modern drug development and synthetic organic chemistry is the rigorous, scientifically grounded management of hazardous materials. 1-(Piperidin-2-yl)prop-2-yn-1-one is a highly reactive intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential pillar of modern drug development and synthetic organic chemistry is the rigorous, scientifically grounded management of hazardous materials. 1-(Piperidin-2-yl)prop-2-yn-1-one is a highly reactive intermediate characterized by a piperidine ring substituted with a prop-2-yn-1-one (alkynyl ketone) moiety[1]. While its unique structure makes it a valuable Michael acceptor and building block in medicinal chemistry[1], it also presents significant environmental, health, and safety (EHS) challenges that demand strict logistical control.

This guide provides an authoritative, step-by-step operational framework for the safe handling, containment, and disposal of 1-(Piperidin-2-yl)prop-2-yn-1-one in professional laboratory environments, ensuring compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

I. Hazard Characterization & Chemical Logic

To implement a self-validating safety protocol, one must first understand the causality behind the chemical's hazards. The reactivity of 1-(Piperidin-2-yl)prop-2-yn-1-one is driven by two primary functional groups:

  • The Piperidine Moiety: Piperidine and its derivatives are typically basic, highly flammable, and corrosive, capable of causing severe skin burns and serious eye damage[2][3]. They are acutely toxic via oral, dermal, and inhalation routes[3][4].

  • The Alkynyl Ketone (Ynone) Group: This conjugated system acts as a potent Michael acceptor[1]. In uncontrolled environments, highly reactive electrophiles can undergo unintended exothermic polymerizations or react violently with strong nucleophiles, oxidizers, or acids[2].

Thermal decomposition of this compound can lead to the release of dangerous, irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[2]. Therefore, thermal control and segregation from incompatible chemicals are the foundational principles of its disposal plan.

Table 1: Quantitative & Categorical Hazard Summary
Hazard CategoryCharacteristic / Risk ProfileRequired Mitigation Strategy
Flammability High risk of ignition from sparks/heat; vapors may form explosive mixtures[2][4].Grounded equipment; store in explosion-proof, ventilated cabinets[3].
Corrosivity / Toxicity Causes severe burns; toxic if inhaled, swallowed, or absorbed[3][4].Fume hood handling only; full chemical-resistant PPE[4].
Reactivity Incompatible with strong oxidizing agents and strong acids[2].Strict segregation in waste streams; do not mix with acid waste[3].
Environmental Toxic to terrestrial vertebrates and potentially aquatic life[2][4].Zero-discharge policy to drains/sewers; RCRA hazardous waste collection[4][5].

II. Experimental Protocol: Step-by-Step Disposal Logistics

The disposal of 1-(Piperidin-2-yl)prop-2-yn-1-one must be treated as the management of a Resource Conservation and Recovery Act (RCRA) hazardous waste[6]. Under no circumstances should laboratory personnel attempt to chemically degrade or neutralize this compound as a means of disposal. The only acceptable protocol is secure containment and transfer to a licensed hazardous waste facility[4].

Phase 1: Preparation & PPE
  • Engineering Controls: Conduct all waste transfer operations inside a certified, properly functioning chemical fume hood to prevent inhalation of toxic vapors[3][4].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear heavy-duty, chemically resistant nitrile or butyl rubber gloves[4].

    • Eye/Face: Chemical safety goggles and a face shield[4].

    • Body: Flame-retardant lab coat or chemical-resistant apron[4].

Phase 2: Waste Segregation & Containment
  • Container Selection: Select a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass) that has a tight-fitting, screw-top cap[4].

  • Segregation: Ensure the container is dedicated exclusively to piperidine derivatives or compatible organic waste. Critical Causality: Mixing this waste with strong acids or oxidizers can trigger an exothermic reaction, leading to container rupture or the generation of toxic NOx gases[2][3].

  • Transfer: Carefully transfer the liquid or solid waste into the container using non-sparking tools[5]. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the sealed primary waste container inside a secondary chemical-resistant tub to capture any potential leaks or catastrophic container failures[4].

Phase 3: Managing Contaminated Consumables
  • Solid Waste: All materials that have come into contact with 1-(Piperidin-2-yl)prop-2-yn-1-one (e.g., Kimwipes, disposable spatulas, gloves, absorbent pads) must be collected in a designated solid hazardous waste bin[4].

  • Empty Containers: "Empty" reagent bottles retain highly toxic and flammable residue. They must be triple-rinsed with an appropriate compatible solvent (e.g., a small volume of acetone or ethanol). The rinsate must be poured into the liquid hazardous waste container[4]. The rinsed bottle is then managed according to your institution's specific EHS guidelines.

III. Emergency Operational Plan: Spill Response

In the event of an accidental release, immediate containment is required to prevent the build-up of explosive concentrations and environmental contamination[5].

  • Evacuation & Isolation: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and deny entry[5][7].

  • Ignition Control: Shut off all possible sources of ignition (flames, hot surfaces, electrical sparks)[3][5].

  • Ventilation: Maximize fume hood flow or room ventilation to disperse vapors[4][5].

  • Containment: Using appropriate PPE (including a respirator if outside a fume hood), cover the spill with a non-combustible, inert absorbent material such as dry lime, sand, or vermiculite[5][7]. Do not use combustible materials like paper towels or sawdust, as the flammability risk remains high[4].

  • Collection: Use clean, non-sparking tools to sweep up the absorbed material and place it into a secure, covered hazardous waste container[5][7].

  • Decontamination: Wash the spill area with a suitable solvent and water only after all bulk chemical has been removed[4][5].

IV. Waste Management Workflow Visualization

The following diagram illustrates the validated logical pathway for the lifecycle management and disposal of 1-(Piperidin-2-yl)prop-2-yn-1-one.

WasteManagement Gen Waste Generation 1-(Piperidin-2-yl)prop-2-yn-1-one Char Hazard Characterization (Flammable, Toxic, Corrosive) Gen->Char Seg Chemical Segregation (Isolate from Acids/Oxidizers) Char->Seg Cont Primary Containment (Sealed HDPE/Glass, <80% Full) Seg->Cont SecCont Secondary Containment (Spill Tray/Tub) Cont->SecCont EHS Transfer to EHS Licensed Disposal Facility SecCont->EHS

Validated disposal workflow for highly reactive piperidine-derived alkynyl ketones.

References

  • Title: Buy 1-(Piperidin-2-yl)prop-2-yn-1-one (EVT-13287132)
  • Source: thermofisher.
  • Source: jubilantingrevia.
  • Source: nj.
  • Title: Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Source: noaa.
  • Source: epa.

Sources

Handling

Personal protective equipment for handling 1-(Piperidin-2-yl)prop-2-yn-1-one

As a Senior Application Scientist overseeing the scale-up and handling of novel pharmaceutical intermediates, I approach laboratory safety not as a static checklist, but as a dynamic, logical extension of a molecule's in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and handling of novel pharmaceutical intermediates, I approach laboratory safety not as a static checklist, but as a dynamic, logical extension of a molecule's inherent reactivity.

Handling bifunctional compounds like 1-(Piperidin-2-yl)prop-2-yn-1-one requires a rigorous, chemistry-informed defense strategy. This molecule merges the corrosive, systemic toxicity of a piperidine base with the highly reactive, electrophilic nature of an alkynyl ketone. This guide provides the essential Personal Protective Equipment (PPE) matrix, self-validating operational workflows, and disposal plans required to handle this compound safely and effectively.

Part 1: Molecular Hazard Profiling & Causality

To design an effective PPE strategy, we must first deconstruct the molecule's structural alerts to understand why specific protections are mandatory:

  • The Piperidine Moiety (Corrosive & Toxic): Piperidine and its derivatives are highly basic and lipophilic. They are known to cause severe skin burns and eye damage (GHS H314) and are acutely toxic via dermal contact and inhalation (H311+H331)[1]. The lipophilic nature of the piperidine ring facilitates rapid dermal penetration, meaning standard thin-film lab gloves offer insufficient breakthrough resistance[2]. Furthermore, piperidine vapors can form explosive mixtures with air (H225)[3].

  • The Prop-2-yn-1-one Moiety (Electrophilic Sensitizer): This alkynyl ketone functional group is a highly reactive Michael acceptor. In synthetic organic chemistry, alkynyl ketones are prized for their electrophilic properties in cross-coupling reactions[4]. Biologically, this electrophilicity allows the molecule to covalently bind to nucleophilic residues (such as cysteine) on skin proteins, posing a severe risk for skin sensitization and allergic contact dermatitis[5].

Table 1: Quantitative Hazard Profile (Based on Piperidine Substructure)

Toxicological MetricValue / ClassificationClinical Manifestation / Risk
Acute Oral LD50 (Rat) 400 mg/kgSevere gastric corrosion, systemic toxicity[2].
Acute Dermal LD50 (Rabbit) 276 mg/kgRapid dermal penetration, visible necrosis[2].
Inhalation LC50 (Rat) 6,000 mg/m³/2HRespiratory tract corrosion, pulmonary edema[2].
GHS Hazard Codes H314, H311, H331, H225Corrosive, toxic via skin/inhalation, highly flammable[1].

Part 2: Defensive Strategy & PPE Matrix

Because 1-(Piperidin-2-yl)prop-2-yn-1-one presents both rapid-penetration corrosive hazards and sensitizing risks, barrier selection must prioritize chemical resistance over simple dexterity. We do not merely wear gloves; we engineer a barrier system based on the molecule's permeation kinetics.

Table 2: Mandatory PPE Specifications and Mechanistic Justification

PPE CategorySpecification & StandardQuantitative MetricMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Breakthrough time > 480 mins (Butyl)Piperidine penetrates standard nitrile rapidly. Butyl rubber provides a robust barrier against basic amines, while the inner nitrile protects against accidental exposure during outer glove doffing.
Respiratory Fume Hood + ABEK-P3 Respirator (for spills/scale-up)Face velocity: 80–120 fpmThe compound poses severe inhalation toxicity risks (H331)[6]. The ABEK cartridge chemically neutralizes basic vapors and organic electrophiles.
Eye/Face Indirect-vented chemical goggles + Polycarbonate face shieldANSI Z87.1+ / EN 166Prevents irreversible eye damage (H318) from corrosive splashes[6]. Safety glasses are insufficient due to vapor exposure risks.
Body Flame-Resistant (FR) Lab Coat & Neoprene ApronNFPA 2112 compliantPiperidine derivatives are combustible[3]. The neoprene apron prevents dermal contact from bench-level spills.

Part 3: Operational Execution & Self-Validating Protocols

Every protocol utilized in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Preparation and Closed-System Transfer
  • Environmental Validation:

    • Action: Activate the fume hood. Clear the workspace of all strong oxidizing agents and acids to prevent exothermic reactions[7].

    • Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; observe inward directional flow.

  • Barrier Integrity Check (PPE Donning):

    • Action: Don inner nitrile gloves. Inspect outer butyl rubber gloves.

    • Validation: Perform a pneumatic test on the butyl gloves by trapping air and squeezing to detect micro-punctures. Don the FR lab coat, goggles, and face shield.

  • Chemical Transfer:

    • Action: If the compound is a viscous liquid, use a positive displacement pipette to prevent aerosolization and ensure volumetric accuracy. If solid, use a grounded, anti-static PTFE spatula.

    • Causality: Alkynyl ketones can be sensitive to static discharge, and piperidine vapors can ignite[3]. Grounding prevents ignition, and positive displacement prevents vapor-lock errors common with standard air-displacement pipettes.

  • Decontamination & Doffing:

    • Action: Wipe down the exterior of the transfer vessel and the spatula with a 1% acetic acid solution, followed by a distilled water wipe.

    • Causality: The mild acid specifically protonates the basic piperidine nitrogen, rendering the residual molecule water-soluble, non-volatile, and safe for physical removal.

Protocol B: Emergency Spill Response and Disposal Plan
  • Containment & Evacuation:

    • Action: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 10-foot radius.

  • Neutralization:

    • Action: Don a full-face ABEK-P3 respirator. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).

    • Causality: Do NOT use sawdust or combustible absorbents, as they may react exothermically with the basic/oxidizing nature of the mixture[6].

  • Collection & Disposal:

    • Action: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[3].

    • Validation: Ensure the waste container is explicitly labeled "Halogen-Free Organic Waste - Corrosive/Toxic Amine." Never mix with acidic waste streams to prevent violent acid-base reactions.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between the molecule's specific structural hazards, the engineered PPE mitigations, and the resulting operational workflow.

Safety_Workflow Hazard1 Piperidine Moiety (Corrosive/Toxic) PPE1 Butyl Rubber Gloves (Dermal Barrier) Hazard1->PPE1 PPE2 Fume Hood Flow (Inhalation Barrier) Hazard1->PPE2 Hazard2 Alkynyl Ketone (Electrophile/Sensitizer) Hazard2->PPE1 Step1 Closed-System Transfer PPE1->Step1 PPE2->Step1 Step2 Acidic Quench Decontamination Step1->Step2

Logical workflow mapping molecular hazards to PPE selection and handling protocols.

References

  • Piperidine - SAFETY DATA SHEET - PENTA. pentachemicals.eu. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. carlroth.com.[Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. chemos.de.[Link]

  • Pd-Catalyzed Carbonylative Reactions of Aryl Iodides and Alkynyl Carboxylic Acids via Decarboxylative Couplings. Organic Letters - ACS Publications.[Link]

  • Review - Semantic Scholar. semanticscholar.org. [Link]

  • Metal-free, Regio-, and Stereo-Controlled Hydrochlorination and Hydrobromination of Ynones and Ynamides. The Journal of Organic Chemistry - ACS Publications.[Link]

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